molecular formula C21H22N4O4 B3887305 SKi-178

SKi-178

Cat. No.: B3887305
M. Wt: 394.4 g/mol
InChI Key: GMFUWEBOUKIKRP-LPYMAVHISA-N
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Description

SKi-178 is a potent, cell-permeable, dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), which competes for the sphingosine binding site on these enzymes. By inhibiting SphKs, this compound effectively reduces the production of the pro-survival lipid sphingosine-1-phosphate (S1P) and induces the accumulation of pro-apoptotic ceramides. Beyond its action on sphingolipid metabolism, research indicates that this compound also functions as a multi-targeted agent by disrupting the microtubule network, and the synergistic interaction of these activities drives robust apoptotic cell death. This apoptosis is characterized by prolonged CDK1 activation, sustained phosphorylation of anti-apoptotic Bcl-2 family members, and caspase activation. In preclinical studies, this compound has demonstrated potent cytotoxicity with IC50 values ranging from 0.1 to 1.8 μM across a broad spectrum of cancer cell lines, including both drug-sensitive and multi-drug resistant models of acute myeloid leukemia (AML), prostate cancer, and others. In vivo, this compound has shown significant therapeutic efficacy, effectively inhibiting tumor growth in mouse xenograft models of prostate cancer and leukemic progression in an MLL-AF9 model of AML. These properties establish this compound as a valuable chemical probe for investigating sphingolipid signaling in cancer biology and a promising candidate for further development of anti-cancer therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUWEBOUKIKRP-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SKI-178 in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a novel small molecule inhibitor demonstrating significant therapeutic potential in Acute Myeloid Leukemia (AML). Initially developed as a selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), further research has revealed a multi-targeted mechanism of action that synergistically induces potent cytotoxic effects in AML cells, including multidrug-resistant subtypes. This technical guide provides a detailed examination of the molecular pathways affected by this compound, a summary of its efficacy in AML cell lines, and comprehensive protocols for the key experiments used to elucidate its mechanism of action.

Core Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-leukemic effects through a unique, dual mechanism of action that converges to potently induce apoptosis in AML cells.[1][2][3] It functions as both an inhibitor of sphingosine kinases and a disruptor of microtubule dynamics.[1][2] This polypharmacological profile is critical to its efficacy, as the simultaneous inhibition of these two distinct cellular processes results in a synergistic apoptotic response.[1][2]

Inhibition of Sphingosine Kinases (SphK1 and SphK2)

This compound was originally designed as a selective inhibitor of SphK1 but has since been shown to directly engage and inhibit both Sphingosine Kinase 1 and 2 (SphK1 and SphK2).[1][4] The sphingosine kinases are crucial enzymes in the regulation of the "sphingolipid rheostat," a balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[5] By inhibiting SphK1 and SphK2, this compound blocks the conversion of sphingosine to S1P, leading to two key outcomes:

  • Decreased pro-survival S1P levels: This reduction in S1P attenuates signaling pathways that promote cell proliferation and survival.

  • Increased pro-apoptotic ceramide levels: The accumulation of the substrate, ceramide, triggers intrinsic apoptotic pathways.[3]

Disruption of Microtubule Dynamics

In addition to its activity as a sphingosine kinase inhibitor, this compound functions as a microtubule-disrupting agent.[1][2] It binds to the colchicine (B1669291) binding site on tubulin, inhibiting microtubule polymerization.[5] This disruption of the microtubule network leads to a critical failure in the mitotic spindle apparatus, causing cells to arrest in the M-phase of the cell cycle.[6][7]

Signaling Pathways and Cellular Consequences

The dual actions of this compound initiate a specific signaling cascade that culminates in the execution of apoptosis. The process is not simply an additive effect but a synergistic one, where microtubule disruption sensitizes AML cells to the effects of SphK inhibition.[1]

Prolonged Mitosis and Sustained CDK1 Activation

The primary consequence of microtubule disruption by this compound is a prolonged mitotic arrest.[6][7] During this arrest, Cyclin-Dependent Kinase 1 (CDK1), a key regulator of mitosis, remains persistently activated.[6][7] This sustained CDK1 activation is a critical node in the mechanism of this compound, as entry into mitosis is required for the drug to induce apoptosis.[6]

Inactivation and Degradation of Anti-Apoptotic Bcl-2 Family Proteins

The sustained activation of CDK1 during the this compound-induced mitotic arrest leads to the simultaneous phosphorylation of several pro-survival members of the Bcl-2 protein family.[6][7]

  • Phosphorylation of Bcl-2 and Bcl-xL: CDK1 directly phosphorylates and inactivates the anti-apoptotic functions of Bcl-2 and Bcl-xL.[6]

  • Phosphorylation and Degradation of Mcl-1: Sustained CDK1 activation also leads to the phosphorylation and subsequent proteasomal degradation of Myeloid Cell Leukemia-1 (Mcl-1), another critical anti-apoptotic protein that is frequently overexpressed in AML.[6][7]

The concurrent inactivation of these key survival proteins disrupts the integrity of the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic cascade.

Induction of Apoptosis

By dismantling the anti-apoptotic defenses of the AML cell through the degradation of Mcl-1 and inactivation of Bcl-2/Bcl-xL, this compound triggers the mitochondrial pathway of apoptosis. This is characterized by the release of cytochrome c and the activation of caspases, leading to programmed cell death.[6] Notably, the efficacy of this compound is not diminished in AML cells that exhibit multidrug resistance through mechanisms like the overexpression of multidrug-resistant protein 1 (MDR1) or Bcl-2 family members, highlighting its therapeutic potential for relapsed or refractory AML.[6]

Data Presentation: Efficacy of this compound in AML Cell Lines

Quantitative data from preclinical studies demonstrate the potent cytotoxic effects of this compound across various AML cell lines.

Table 1: IC50 Values of this compound in Human AML Cell Lines
Cell LineAML SubtypeKey Genetic FeaturesIC50 (µM)
HL-60M2MYC amplification~0.4 - 0.8
U937M5CALM-AF10 fusion~0.4 - 0.8
MOLM-13M5aMLL-AF9 fusion, FLT3-ITD~0.4 - 0.8
MV4-11M5MLL-AF4 fusion, FLT3-ITD~0.4 - 0.8
HL-60/VCRM2 (Vincristine-resistant)MDR1 overexpression~0.4 - 0.8

Data compiled from reported ranges in literature.[4] The cytotoxic IC50 of this compound generally ranges from about 400–800 nM depending on the cell line.

Table 2: Apoptosis Induction by this compound in HL-60 Cells
TreatmentConcentration (µM)Duration (h)Total Apoptosis (%) (Annexin V Positive)
DMSO (Control)-48~5-10%
This compound548>60%

Data interpreted from representative experiments combining this compound with other agents, showing a significant increase in apoptosis.[1]

Key Experimental Protocols

The following protocols are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and IC50 Determination

This protocol is used to determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).

  • Cell Seeding: Seed AML cells (e.g., HL-60, U937, MOLM-13) in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of appropriate culture medium.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Add 100 µL of the 2X drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay: Add a cell viability reagent (e.g., MTS or resazurin-based assays) to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Apoptosis Assay via Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Plate AML cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 5 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye (e.g., Propidium Iodide (PI) or 7-AAD).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI/7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.

Western Blotting for Signaling Protein Analysis

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the signaling pathway.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-Bcl-2 (Ser70), Mcl-1, SphK1, SphK2, CDK1, GAPDH). Dilute antibodies according to manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify the direct binding of a drug to its target protein in intact cells.

  • Cell Treatment: Treat intact AML cells with this compound or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze the amount of soluble target protein (SphK1, SphK2, or tubulin) remaining at each temperature point by Western blotting.

  • Interpretation: A stabilizing ligand like this compound will increase the thermal stability of its target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This is visualized as a rightward shift in the melting curve.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound in AML Cells

SKI178_Mechanism cluster_targets This compound Dual Targets cluster_effects Cellular Effects cluster_downstream Downstream Signaling SKI178 This compound SphK SphK1 / SphK2 SKI178->SphK Inhibits Tubulin Microtubule Polymerization SKI178->Tubulin Inhibits S1P ↓ Pro-survival S1P SphK->S1P Ceramide ↑ Pro-apoptotic Ceramide SphK->Ceramide Mitosis Prolonged Mitosis (M-phase Arrest) Tubulin->Mitosis Apoptosis Apoptosis Ceramide->Apoptosis CDK1 Sustained CDK1 Activation Mitosis->CDK1 Bcl2_fam Phosphorylation & Inactivation/Degradation CDK1->Bcl2_fam Bcl2 Bcl-2 / Bcl-xL Bcl2_fam->Bcl2 Mcl1 Mcl-1 Bcl2_fam->Mcl1 Bcl2->Apoptosis Mcl1->Apoptosis

Caption: this compound dual-targeting and downstream apoptotic signaling cascade in AML cells.

Experimental Workflow for Apoptosis Quantification

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis Start Seed AML Cells (6-well plate) Treat Treat with this compound or Vehicle Control Start->Treat Incubate Incubate 24-48h Treat->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V & PI/7-AAD Resuspend->Stain Incubate_Stain Incubate 15 min (Room Temp, Dark) Stain->Incubate_Stain FCM Analyze by Flow Cytometry Incubate_Stain->FCM Gate Gate on Cell Populations (Viable, Apoptotic, Necrotic) FCM->Gate Quantify Quantify Percentage of Apoptotic Cells Gate->Quantify

Caption: Workflow for quantifying this compound-induced apoptosis using Annexin V/PI staining.

Logical Relationship of this compound's Synergistic Action

Synergy_Logic Action1 SphK Inhibition Outcome1 ↑ Ceramide ↓ S1P Action1->Outcome1 Action2 Microtubule Disruption Outcome2 Mitotic Arrest & Sustained CDK1 Activity Action2->Outcome2 Synergy_Node Synergistic Interaction Outcome1->Synergy_Node Outcome2->Synergy_Node Apoptosis Potent Apoptosis in AML Cells Synergy_Node->Apoptosis

Caption: Logical diagram illustrating the synergistic anti-AML activity of this compound.

References

The Dual-Pronged Attack of SKi-178: A Multi-Targeted Inhibitor of Sphingosine Kinases and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

SKi-178 is a potent small molecule inhibitor initially developed as a selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1). However, subsequent research has revealed a more complex and multi-targeted mechanism of action, positioning it as a promising anti-cancer therapeutic. The primary targets of this compound are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) .[1][2][3][4][5] Concurrently, this compound functions as a microtubule network disrupting agent .[1][3] This dual activity—inhibiting the pro-survival sphingolipid signaling pathway while also disrupting cellular structure and division—results in a synergistic and potent cytotoxic effect in a broad range of cancer cell lines, including multi-drug resistant types.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Parameter Value Target Notes Reference
Ki 1.3 µMSphK1Competitive inhibitor of sphingosine binding.[6][7]
IC50 Range 0.1 - 1.8 µMVarious Cancer Cell LinesCytotoxic concentrations vary depending on the cell line.[2]
Selectivity At least 20-fold selectivity for SphK1 over SphK2 (initially reported)SphK1 vs. SphK2Later studies confirmed it engages both isoforms.[7]
In Vivo Dosage (AML model) 5, 10, 20 mg/KgMLL-AF9 mouse modelAdministered every other day for 10 weeks.[1]

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously disrupt two critical cellular processes: sphingolipid metabolism and microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1 and SphK2)

Sphingosine kinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of the pro-apoptotic sphingosine to the pro-survival sphingosine-1-phosphate (S1P).[8][9] By inhibiting both SphK1 and SphK2, this compound shifts the cellular "sphingolipid rheostat" towards apoptosis.[2] This inhibition leads to:

  • Decreased S1P formation: This reduces pro-mitogenic and pro-survival signaling.[1][2][4]

  • Increased ceramide accumulation: Elevated levels of the pro-apoptotic lipid ceramide contribute to cell death.[1][4]

In prostate cancer cells, the inhibition of SphKs by this compound has been shown to inactivate the Akt-mTOR signaling pathway and activate the JNK cascade, further promoting apoptosis.[4][5]

G cluster_0 Sphingolipid Metabolism Sphingosine Sphingosine SphK1_2 SphK1 / SphK2 Sphingosine->SphK1_2 substrate S1P S1P Proliferation Proliferation S1P->Proliferation promotes Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis promotes SphK1_2->S1P catalysis SKi_178 This compound SKi_178->SphK1_2 inhibition

Fig. 1: this compound inhibits SphK1/2, shifting the sphingolipid rheostat towards apoptosis.
Disruption of Microtubule Dynamics

In addition to its effects on sphingolipid metabolism, this compound acts as a microtubule network disrupting agent.[1][3] This leads to:

  • Prolonged Mitotic Arrest: Disruption of the microtubule network stalls cells in mitosis.[1][10]

  • Sustained CDK1 Activation: The prolonged mitotic state leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1).[1][10]

  • Inhibition of Anti-Apoptotic Bcl-2 Family Members: Activated CDK1 phosphorylates and inhibits the pro-survival proteins Bcl-2 and Bcl-xl, and promotes the degradation of Mcl-1, ultimately triggering the intrinsic apoptotic cascade.[1][10]

The simultaneous inhibition of SphKs and disruption of microtubules have been shown to be synergistic in inducing apoptosis in acute myeloid leukemia (AML) cell lines.[1][3]

G SKi_178 This compound Microtubules Microtubule Network SKi_178->Microtubules disrupts Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Bcl2_family Bcl-2, Bcl-xl, Mcl-1 (Anti-apoptotic) CDK1->Bcl2_family phosphorylates & inhibits/degrades Apoptosis Intrinsic Apoptosis CDK1->Apoptosis Bcl2_family->Apoptosis inhibits

Fig. 2: this compound disrupts microtubule dynamics, leading to CDK1-mediated apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key experiments used to characterize this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify direct target engagement of this compound with SphK1 and SphK2 in intact cells.[1][11]

  • Cell Culture and Treatment: HEK293 cells over-expressing FLAG-tagged SphK1 or SphK2 are cultured to confluency. The cells are then incubated with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Heating and Lysis: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then divided into aliquots and heated to a range of temperatures to induce thermal denaturation of proteins.

  • Protein Extraction: After heating, the cells are lysed by freeze-thaw cycles. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: The soluble protein fractions are analyzed by Western blotting using primary antibodies specific for the FLAG-tag or the target protein (SphK1/SphK2). Actin is typically used as a loading control.

  • Data Analysis: The binding of this compound to its target protein stabilizes it against thermal denaturation. This is observed as a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.

G cluster_workflow CETSA Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Aliquot and Heat (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Data Analysis (Assess Protein Stabilization) E->F

Fig. 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on microtubule assembly.[12]

  • Reagents and Preparation: Purified tubulin is resuspended in a G-PEM buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, and 1 mM GTP). This compound and a vehicle control (DMSO) are prepared at the desired concentrations.

  • Assay Setup: The assay is performed in a 96-well plate. The buffer, this compound or control, and purified tubulin are pre-warmed to 37°C.

  • Initiation of Polymerization: The reaction is initiated by adding the tubulin to the wells.

  • Measurement: The polymerization of tubulin into microtubules is monitored by measuring the light scattering at 340 nm every minute for a set duration (e.g., 60 minutes) at 37°C.

  • Data Analysis: An increase in light scattering indicates tubulin polymerization. Inhibition of polymerization by this compound is observed as a reduction in the rate and extent of light scattering compared to the control.

Conclusion

This compound represents a novel multi-targeted therapeutic agent with a unique mechanism of action. Its ability to concurrently inhibit the pro-survival SphK/S1P signaling axis and disrupt the microtubule network provides a powerful, synergistic approach to inducing cancer cell death. This dual-pronged attack overcomes some of the limitations of single-target agents and holds significant promise for the treatment of various malignancies, including acute myeloid leukemia and prostate cancer. Further preclinical and clinical development of this compound is warranted to fully explore its therapeutic potential.

References

SKi-178: A Dual Inhibitor of Sphingosine Kinase and Microtubule Dynamics - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKi-178 is a potent small molecule inhibitor demonstrating a multi-targeted mechanism of action that converges on the induction of apoptosis in cancer cells. Initially developed as a selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), subsequent research has revealed its activity against both SphK1 and SphK2, alongside a distinct function as a microtubule-disrupting agent. This dual activity synergistically contributes to its robust cytotoxic effects across a range of cancer cell lines, including those with multi-drug resistance. This technical guide provides an in-depth overview of the this compound inhibitory pathway, compiling key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-cancer effects through two primary, interconnected mechanisms:

  • Inhibition of Sphingosine Kinases (SphK1 and SphK2): Sphingosine kinases are critical enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and migration. Conversely, the substrate, sphingosine, and its precursor, ceramide, are pro-apoptotic. By inhibiting SphK1 and SphK2, this compound disrupts the "sphingolipid rheostat," leading to a decrease in pro-survival S1P levels and an accumulation of pro-apoptotic ceramides (B1148491) and sphingosine.[1]

  • Disruption of Microtubule Dynamics: this compound also functions as a microtubule network-disrupting agent. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, particularly in the formation of the mitotic spindle. By interfering with microtubule polymerization, this compound induces a prolonged mitotic arrest.[1]

The synergistic effect of these two actions leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. This prolonged CDK1 activation during mitotic arrest is a critical event that ultimately triggers the intrinsic apoptotic cascade.[2]

Quantitative Data

The following tables summarize the inhibitory and cytotoxic activities of this compound as reported in the literature.

Target Inhibitory Constant (Ki) Assay Method Reference
SphK11.3 µMCompetitive inhibitor of sphingosine bindingEchelon Biosciences
SphK2No inhibition up to 25 µMCompetitive inhibitor of sphingosine bindingEchelon Biosciences
SphK1 & SphK2Direct engagement and stabilizationCellular Thermal Shift Assay (CETSA)Hengst JA, et al. (2017)
Cell Line Cancer Type IC50 (µM) Reference
HL-60Acute Myeloid Leukemia~0.4 - 0.8Hengst JA, et al. (2017)
MTR3Multi-drug resistant0.1 - 1.8MedChemExpress
NCI-ADRMulti-drug resistant0.1 - 1.8MedChemExpress
HL60/VCRMulti-drug resistant0.1 - 1.8MedChemExpress
MCF-7Breast CancerLow to sub-micromolarEchelon Biosciences
A549Lung CancerLow to sub-micromolarEchelon Biosciences
Panc-1Pancreatic CancerLow to sub-micromolarEchelon Biosciences

Signaling Pathways

This compound Inhibition of the Sphingosine Kinase Pathway

SKi_178_SphK_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Sph Sphingosine SphK1 SphK1 Sph->SphK1 SphK2 SphK2 Sph->SphK2 Apoptosis Apoptosis Sph->Apoptosis S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) S1PR S1P Receptors S1P->S1PR Survival Cell Survival & Proliferation S1PR->Survival SphK1->S1P SphK2->S1P ATP ADP SKi_178 This compound SKi_178->SphK1 SKi_178->SphK2 Ceramide Ceramide (Pro-apoptotic) Ceramide->Sph Ceramide->Apoptosis

Caption: this compound inhibits SphK1 and SphK2, leading to decreased pro-survival S1P and increased pro-apoptotic ceramide/sphingosine.

This compound-Induced Apoptosis via Microtubule Disruption and CDK1 Activation

SKi_178_Apoptosis_Pathway cluster_0 Cell Cycle cluster_1 Apoptotic Cascade SKi_178 This compound Microtubules Microtubule Dynamics SKi_178->Microtubules Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Bcl2 Bcl-2 (anti-apoptotic) CDK1->Bcl2 P Bclxl Bcl-xL (anti-apoptotic) CDK1->Bclxl P Mcl1 Mcl-1 (anti-apoptotic) CDK1->Mcl1 P Bcl2_p p-Bcl-2 (inactivated) Bcl2->Bcl2_p Bclxl_p p-Bcl-xL (inactivated) Bclxl->Bclxl_p Mcl1_p p-Mcl-1 (degraded) Mcl1->Mcl1_p Intrinsic_Pathway Intrinsic Apoptotic Pathway Bcl2_p->Intrinsic_Pathway Bclxl_p->Intrinsic_Pathway Mcl1_p->Intrinsic_Pathway Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis

Caption: this compound disrupts microtubules, causing mitotic arrest, sustained CDK1 activation, and subsequent apoptosis.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on published literature.

Cellular Thermal Shift Assay (CETSA)

This assay is used to determine the direct engagement of this compound with its protein targets (SphK1 and SphK2) in intact cells.

  • Cell Culture and Treatment: Human acute myeloid leukemia (AML) cell lines (e.g., HL-60) are cultured to a density of approximately 1x10^6 cells/mL. Cells are treated with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) at 37°C.

  • Thermal Denaturation: Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Cells are lysed by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Fractions: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: The supernatant (soluble fraction) is collected, and protein concentration is determined. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for SphK1 and SphK2. An appropriate loading control (e.g., β-actin) is also probed.

  • Data Analysis: The band intensities are quantified, and the amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding and stabilization of the target protein.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin protein, GTP, and a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Assay Setup: The assay is performed in a 96-well plate. A reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer is prepared on ice.

  • Compound Addition: this compound at various concentrations or vehicle control is added to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.

  • Measurement: The plate is immediately placed in a spectrophotometer pre-heated to 37°C, and the change in absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibition of polymerization by this compound will result in a decrease in the rate and maximal absorbance compared to the vehicle control.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the levels and phosphorylation status of proteins involved in the apoptotic pathway following this compound treatment.

  • Cell Lysis: AML cells are treated with this compound (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against proteins of interest, such as phospho-Bcl-2 (Ser70), total Bcl-2, Mcl-1, cleaved caspase-3, and PARP. A loading control like β-actin or GAPDH is also probed.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software to determine the relative changes in protein expression and phosphorylation.

Logical Workflow

SKi_178_Research_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action cluster_2 Preclinical Evaluation Target_Engagement Target Engagement (CETSA) Enzyme_Inhibition Enzyme Inhibition (SphK Activity Assay) Target_Engagement->Enzyme_Inhibition Cell_Viability Cell Viability (MTT/MTS Assay) Enzyme_Inhibition->Cell_Viability Microtubule_Disruption Microtubule Disruption (Tubulin Polymerization Assay) Microtubule_Disruption->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Induction Apoptosis Induction (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Induction Signaling_Pathway Signaling Pathway Analysis (Western Blot) Apoptosis_Induction->Signaling_Pathway In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Signaling_Pathway->In_Vivo_Efficacy Toxicity Toxicity Studies In_Vivo_Efficacy->Toxicity

Caption: A logical workflow for the investigation and development of this compound as a therapeutic agent.

Conclusion

This compound represents a promising multi-targeted anti-cancer agent with a well-defined, dual mechanism of action. By simultaneously inhibiting the pro-survival sphingosine kinase pathway and disrupting microtubule dynamics, it effectively induces mitotic arrest and subsequent apoptosis in cancer cells. The convergence of these pathways on the sustained activation of CDK1 provides a clear molecular rationale for its potent cytotoxicity. This guide provides a comprehensive technical overview to support further research and development of this compound and related compounds as novel cancer therapeutics.

References

SKi-178 as a Microtubule Disrupting Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKi-178 is a novel small molecule inhibitor demonstrating a dual mechanism of action, targeting both sphingosine (B13886) kinases (SphK1 and SphK2) and microtubule dynamics. This dual activity leads to potent cytotoxic effects across a broad spectrum of cancer cell lines, including those with multi-drug resistance. This compound induces mitotic arrest, culminating in apoptotic cell death through a CDK1-dependent signaling cascade that involves the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins. In prostate cancer models, this compound has also been shown to modulate the Akt-mTOR and JNK signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer drug development. Agents that disrupt microtubule dynamics interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This compound has emerged as a promising anti-cancer agent due to its unique dual-targeting capability.[1][2][3] Initially identified as a sphingosine kinase inhibitor, further studies revealed its direct impairment of microtubule assembly.[1][4] This multi-targeted approach may offer a synergistic therapeutic advantage, potentially overcoming resistance mechanisms associated with single-target agents.

Mechanism of Action

This compound exerts its cytotoxic effects through a coordinated, multi-pronged attack on critical cellular processes.

Dual Inhibition of Sphingosine Kinases (SphK1/2)

This compound is a potent inhibitor of both SphK1 and SphK2, key enzymes in sphingolipid metabolism.[1][4] These kinases catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and migration. By inhibiting SphK1 and SphK2, this compound disrupts the balance of the "sphingolipid rheostat," leading to a decrease in pro-survival S1P levels and an increase in pro-apoptotic sphingolipids like ceramide.[4][5]

Microtubule Network Disruption

In addition to its effects on sphingolipid signaling, this compound directly interferes with microtubule polymerization.[1][4] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.

Induction of Apoptosis

The sustained mitotic arrest induced by this compound triggers the intrinsic apoptotic pathway. A key mediator of this process is the cyclin-dependent kinase 1 (CDK1).[2][6] Prolonged activation of CDK1 during mitotic arrest leads to the phosphorylation of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[2] This phosphorylation event inhibits their pro-survival function, tipping the cellular balance towards apoptosis.

In the context of prostate cancer, this compound has also been shown to inhibit the pro-survival Akt-mTOR signaling pathway while simultaneously activating the pro-apoptotic JNK pathway.[7]

Data Presentation

Cytotoxicity

This compound demonstrates potent cytotoxicity across a range of cancer cell lines, with IC50 values typically falling in the sub-micromolar to low micromolar range.

Parameter Value Cell Lines Reference
Cytotoxic IC50 Range0.1 - 1.8 µMBroad range of drug-sensitive and multi-drug resistant cancer cell lines[4][6]
Cytotoxic IC50 Range400 - 800 nMVarious cancer cell lines[1]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

General Protocol (MTT/WST-based):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a WST (water-soluble tetrazolium salt) reagent to each well and incubate for 1-4 hours.

  • Signal Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. For WST assays, the product is soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

General Protocol (Annexin V/Propidium (B1200493) Iodide Staining):

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50 value) for a specified time. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

General Protocol (Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound for various time points.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of this compound on the polymerization of purified tubulin.

General Protocol (Turbidity-based):

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution.

  • Reaction Setup: In a 96-well plate pre-warmed to 37°C, add tubulin, GTP, and this compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole, vehicle) controls.

  • Polymerization Monitoring: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance reflects the light scattering caused by microtubule formation.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of this compound can be compared to the controls to determine its inhibitory effect.

Mandatory Visualizations

SKi_178_Mechanism_of_Action cluster_sphingolipid Sphingolipid Metabolism cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Sph Sphingosine SphK SphK1/2 Sph->SphK Substrate S1P Sphingosine-1-Phosphate (Pro-survival) Cer Ceramide (Pro-apoptotic) SphK->S1P Catalyzes SphK->Cer Depletes SKi178_sph This compound SKi178_sph->SphK Inhibits SKi178_mt This compound Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Disruption leads to SKi178_mt->Tubulin Inhibits CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2 Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2 Phosphorylates & Inhibits Apoptosis Apoptosis CDK1->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Dual mechanism of action of this compound leading to apoptosis.

Prostate_Cancer_Pathway cluster_akt_mtor Akt-mTOR Pathway cluster_jnk JNK Pathway SKi178 This compound Akt Akt SKi178->Akt Inhibits JNK JNK Activation SKi178->JNK Induces PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound signaling in prostate cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Data Endpoints start Cancer Cell Line treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, WST) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution (% G2/M) cell_cycle->cell_cycle_dist tubulin Tubulin Polymerization Assay tubulin_inhib Inhibition of Polymerization tubulin->tubulin_inhib

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising multi-targeted anti-cancer agent with a well-defined dual mechanism of action involving the inhibition of sphingosine kinases and the disruption of microtubule dynamics. This leads to mitotic arrest and CDK1-dependent apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic. Its efficacy in multi-drug resistant cell lines and in vivo models highlights its potential to address unmet needs in oncology. Further investigation is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection in future clinical trials.

References

The Discovery and Development of SKI-178: A Multi-Targeted Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The sphingolipid metabolic pathway has emerged as a critical regulator of the cancer cell fate, balancing between pro-apoptotic ceramide and sphingosine (B13886), and pro-survival sphingosine-1-phosphate (S1P). The enzymes responsible for the production of S1P, sphingosine kinase 1 and 2 (SphK1 and SphK2), are frequently overexpressed in various cancers, contributing to tumorigenesis, progression, and drug resistance.[1][2] SKI-178 was initially developed as a selective inhibitor of SphK1 but has since been characterized as a potent, multi-targeted agent with significant therapeutic potential, particularly in hematological malignancies and solid tumors.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against its primary targets and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound

TargetInhibition Constant (Ki)Notes
SphK11.3 µMCompetitive inhibitor with respect to sphingosine.[6]
SphK2Not initially inhibited up to 25 µMOriginally considered SphK1-selective.[6]
SphK1 & SphK2Engaged in intact cellsCellular Thermal Shift Assay (CETSA) confirmed direct binding to both isoforms at concentrations consistent with cytotoxic IC50 values.[4][7]

Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
VariousBroad range of cancer cell lines0.1 - 1.8Includes both drug-sensitive and multi-drug resistant cell lines.[1][2][5]
AML Cell LinesAcute Myeloid Leukemia~0.5 - 1.0Dependent on the specific AML cell line.[8]
MTR3, NCI-ADR, HL60/VCRMulti-drug Resistant Cancer0.1 - 1.8Effective in cell lines with resistance mediated by multidrug-resistant protein 1.[3]
MCF-7Breast CancerLow to sub-micromolarSpecific value not provided in the search results.[6]
A549Lung CancerLow to sub-micromolarSpecific value not provided in the search results.[6]
Panc-1Pancreatic CancerLow to sub-micromolarSpecific value not provided in the search results.[6]

Table 3: In Vivo Efficacy of this compound in an AML Mouse Model

Mouse ModelTreatment DoseOutcome
MLL-AF9 AML Mouse Model20 mg/kgInduced complete remission and a dose-dependent increase in survival.[1][2][3]

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged mechanism that involves the inhibition of sphingosine kinases and the disruption of microtubule dynamics, ultimately leading to mitotic catastrophe and apoptosis.

Sphingolipid Rheostat Modulation

By inhibiting both SphK1 and SphK2, this compound shifts the balance of the "sphingolipid rheostat". This dual inhibition leads to a decrease in the pro-survival molecule S1P and an accumulation of the pro-apoptotic sphingolipids, ceramide and sphingosine.[1][2]

Sphingolipid_Rheostat Sph Sphingosine S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Phosphorylation Apoptosis Apoptosis Sph->Apoptosis SphK1_2 SphK1 / SphK2 Sph->SphK1_2 Cer Ceramide Cer->Sph Cer->Apoptosis Proliferation Cell Proliferation & Survival S1P->Proliferation SKI178 This compound SKI178->SphK1_2 Inhibition

Caption: this compound inhibits SphK1/2, shifting the sphingolipid balance towards apoptosis.

Induction of Mitotic Arrest and Apoptosis

A key mechanism of this compound-induced cell death is the induction of prolonged mitosis.[3] This is a consequence of its dual action as a sphingosine kinase inhibitor and a microtubule network disrupting agent.[4][5] The mitotic arrest leads to sustained activation of Cyclin-Dependent Kinase 1 (CDK1), which in turn phosphorylates and inactivates anti-apoptotic Bcl-2 family members (Bcl-2 and Bcl-xL) and promotes the degradation of Mcl-1.[3][4] This ultimately triggers the intrinsic apoptotic cascade.

Mitotic_Apoptosis SKI178 This compound Microtubule_Disruption Microtubule Disruption SKI178->Microtubule_Disruption SphK_Inhibition SphK1/2 Inhibition SKI178->SphK_Inhibition Mitotic_Arrest Prolonged Mitosis Microtubule_Disruption->Mitotic_Arrest SphK_Inhibition->Mitotic_Arrest CDK1_Activation Sustained CDK1 Activation Mitotic_Arrest->CDK1_Activation Bcl2_Family Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) CDK1_Activation->Bcl2_Family Phosphorylation Bcl2_Inactivation Inactivation & Degradation Bcl2_Family->Bcl2_Inactivation Apoptosis Intrinsic Apoptosis Bcl2_Inactivation->Apoptosis

Caption: this compound induces apoptosis via mitotic arrest and sustained CDK1 activation.

Modulation of Pro-Survival Signaling Pathways

This compound has also been shown to inhibit other key pro-survival signaling pathways in cancer cells. In prostate cancer, this compound treatment leads to the inhibition of the Akt-mTOR pathway and the activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling cascade.[9][10]

Pro_Survival_Pathways SKI178 This compound Akt_mTOR Akt-mTOR Pathway SKI178->Akt_mTOR Inhibition JNK_Pathway JNK Pathway SKI178->JNK_Pathway Activation Cell_Survival Cell Survival & Growth Akt_mTOR->Cell_Survival Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: this compound inhibits Akt-mTOR and activates JNK signaling.

Key Experimental Methodologies

The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is used to verify direct target engagement in intact cells. The binding of a ligand (this compound) to its target protein (SphK1/2) can alter the protein's thermal stability.[7]

  • Methodology:

    • Intact cells are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.

    • An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.[7]

In Vitro Tubulin Polymerization Assay
  • Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP.

    • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm.

    • This compound or control compounds are added to the reaction to assess their effect on the rate and extent of tubulin polymerization.

    • A decrease in the rate and extent of polymerization indicates that the compound disrupts microtubule assembly.

CDK1 Kinase Activity Assay
  • Principle: This assay measures the enzymatic activity of CDK1, a key regulator of the cell cycle.

  • Methodology:

    • CDK1 is immunoprecipitated from cell lysates or a recombinant CDK1/Cyclin B complex is used.

    • The kinase reaction is initiated by adding a specific substrate (e.g., Histone H1) and ATP (often radiolabeled [γ-³²P]ATP or in a luminescence-based assay format).

    • The phosphorylation of the substrate by CDK1 is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel. In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

    • The effect of this compound on CDK1 activity is determined by including the inhibitor in the reaction.

JNK Activation Assay
  • Principle: This assay measures the activation of the JNK signaling pathway, often by detecting the phosphorylation of JNK or its downstream targets.

  • Methodology:

    • Cells are treated with this compound for various time points.

    • Cell lysates are prepared, and the levels of phosphorylated JNK (p-JNK) and total JNK are determined by Western blotting using phospho-specific and total protein antibodies.

    • Alternatively, an in vitro kinase assay can be performed by immunoprecipitating JNK and then incubating it with a substrate (e.g., c-Jun) and ATP to measure its kinase activity.

In Vivo Murine Models of Acute Myeloid Leukemia
  • Principle: These models are used to evaluate the therapeutic efficacy and safety of this compound in a living organism.

  • Methodology:

    • Leukemia Induction: A common model is the MLL-AF9 retroviral transduction/transplantation model. In this model, hematopoietic stem and progenitor cells are isolated from donor mice, transduced with a retrovirus expressing the MLL-AF9 fusion oncogene, and then transplanted into lethally irradiated recipient mice.

    • Treatment: Once leukemia is established (monitored by peripheral blood counts), mice are treated with this compound (e.g., 20 mg/kg via intraperitoneal injection, three times per week) or a vehicle control.

    • Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring overall survival, white blood cell counts, and the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen.

Conclusion

This compound is a promising multi-targeted anti-cancer agent with a well-defined mechanism of action. Its ability to concurrently inhibit both isoforms of sphingosine kinase and disrupt microtubule dynamics provides a synergistic approach to inducing cancer cell death. The preclinical data, particularly in models of acute myeloid leukemia, are encouraging and support the further clinical development of this compound as a novel therapeutic for various malignancies. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this potent inhibitor.

References

SKi-178: A Multi-Targeted Approach to Apoptosis Induction in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKi-178 has emerged as a potent anti-cancer agent that induces apoptosis through a multi-targeted mechanism of action. Initially identified as a selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), further studies have revealed its role as a dual inhibitor of both SphK1 and SphK2, and as a microtubule dynamics disruptor.[1][2][3] This dual action leads to a synergistic induction of apoptosis, making this compound a promising candidate for cancer therapy, including for multi-drug resistant subtypes.[1][4] This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound-induced apoptosis.

Core Mechanism of Action

This compound exerts its cytotoxic effects through two primary, synergistic mechanisms: inhibition of sphingosine kinases and disruption of the microtubule network.[1][2]

  • Sphingosine Kinase (SphK) Inhibition: this compound directly binds to and inhibits both SphK1 and SphK2.[1][2] These enzymes are critical regulators of the sphingolipid rheostat, catalyzing the conversion of the pro-apoptotic lipid ceramide and sphingosine into the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3][5] By inhibiting SphKs, this compound decreases the levels of pro-survival S1P while simultaneously increasing the concentration of pro-apoptotic ceramide.[3][6][7]

  • Microtubule Network Disruption: In addition to its effects on lipid signaling, this compound functions as a microtubule-targeting agent (MTA).[1][2][8] It disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. This leads to a prolonged arrest in the G2/M phase of the cell cycle.[1][9]

The combination of these two activities—SphK inhibition and microtubule disruption—results in a potent, synergistic induction of apoptosis in cancer cells.[1][8]

Signaling Pathways of this compound-Induced Apoptosis

The pro-apoptotic signaling cascade initiated by this compound converges on the sustained activation of Cyclin-Dependent Kinase 1 (CDK1) during a prolonged mitotic arrest, ultimately leading to the activation of the intrinsic apoptotic pathway.[1][4][9]

CDK1-Mediated Intrinsic Apoptosis in Hematological Malignancies

In acute myeloid leukemia (AML) cells, this compound induces a state of prolonged mitosis.[4][9] This extended mitotic phase is characterized by the sustained activation of CDK1.[1][4][10] CDK1, a key regulator of mitosis, then phosphorylates and inactivates several pro-survival members of the Bcl-2 family. Specifically, sustained CDK1 activation leads to:

  • Phosphorylation of Bcl-2 and Bcl-xL , which inhibits their anti-apoptotic function.[1][4][9]

  • Phosphorylation and subsequent degradation of Mcl-1 , another crucial pro-survival Bcl-2 family protein.[4][9][10]

The neutralization of these pro-survival proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptotic cell death.[4][6] This CDK1-dependent mechanism has been shown to be effective even in multi-drug resistant AML cells.[4][10]

SKi_178_AML_Apoptosis_Pathway cluster_0 This compound Dual Action cluster_1 Cellular Events SKI178 This compound SphK SphK1/SphK2 Inhibition SKI178->SphK Microtubule Microtubule Disruption SKI178->Microtubule MitoticArrest Prolonged Mitosis (G2/M Arrest) SphK->MitoticArrest Microtubule->MitoticArrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2 Phosphorylation of Bcl-2 & Bcl-xL CDK1->Bcl2 Mcl1 Phosphorylation & Degradation of Mcl-1 CDK1->Mcl1 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Mcl1->MOMP Apoptosis Intrinsic Apoptosis MOMP->Apoptosis

Caption: this compound signaling in AML apoptosis.

Akt/mTOR and JNK Pathways in Solid Tumors

In prostate cancer cells, this compound-induced apoptosis involves the modulation of additional signaling pathways.[6][7] Treatment with this compound leads to:

  • Inhibition of the Akt-mTOR pathway: This is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Its inhibition by this compound contributes to cell cycle arrest and apoptosis.[6][7]

  • Activation of the JNK pathway: Sustained activation of the c-Jun N-terminal kinase (JNK) cascade is a pro-apoptotic signal in prostate cancer cells.[6][7]

These events, coupled with impaired mitochondrial function, ceramide accumulation, and caspase activation, drive robust apoptotic cell death.[6][7]

SKi_178_Prostate_Cancer_Pathway cluster_prosurvival Pro-Survival Pathway cluster_proapoptotic Pro-Apoptotic Pathway SKI178 This compound Akt_mTOR Akt-mTOR Pathway SKI178->Akt_mTOR Inhibits JNK JNK Pathway SKI178->JNK Activates Mitochondria Mitochondrial Dysfunction (ROS, ATP Depletion) SKI178->Mitochondria Apoptosis Apoptosis Akt_mTOR->Apoptosis JNK->Apoptosis Mitochondria->Apoptosis

Caption: this compound signaling in prostate cancer apoptosis.

Quantitative Data on this compound Efficacy

The cytotoxic and inhibitory concentrations of this compound have been determined across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Type IC50 Range (µM) Reference(s)
Various Cancer Cell Lines 0.1 - 1.8 [3][5][9]

| Specific Cancer Cell Lines | ~0.4 - 0.8 |[1][9] |

Table 2: Inhibitory Constants of this compound

Target Parameter Value (µM) Notes Reference(s)
SphK1 Ki 1.3 Competitive inhibitor of sphingosine binding. [11]

| SphK1 & SphK2 | Target Engagement | Concentrations consistent with cytotoxic IC50 | Determined by Cellular Thermal Shift Assay (CETSA) in intact cells. |[1][2] |

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Tetrazolium salts (e.g., MTT) or WST-8 (in CCK-8 kits) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting viability against log concentration.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound as described above.

    • Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.

  • Protocol:

    • Treat and harvest cells as previously described.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry, measuring the fluorescence intensity to generate a DNA content histogram.

    • Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_assays Apoptosis & Cell Cycle Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT/CCK-8 Assay) harvest->viability apoptosis Apoptosis Staining (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle reader Plate Reader viability->reader flow Flow Cytometry apoptosis->flow cell_cycle->flow quant % Apoptotic Cells flow->quant dist % Cell Cycle Distribution flow->dist ic50 IC50 Calculation reader->ic50

Caption: General workflow for assessing this compound effects.

Conclusion

This compound is a multi-targeted inhibitor that induces apoptosis in cancer cells through the dual inhibition of sphingosine kinases and the disruption of microtubule dynamics.[2] Its ability to trigger cell death via sustained CDK1 activation and subsequent modulation of the Bcl-2 family of proteins provides a robust mechanism for killing cancer cells, including those resistant to conventional therapies.[4][10] Further investigation in prostate cancer models reveals its impact on the Akt/mTOR and JNK signaling pathways.[6][7] The compelling preclinical data, demonstrating efficacy in various cancer models, supports the continued development of this compound as a potent, multi-targeted anti-cancer therapeutic agent.[1][3]

References

The Dual-Action Sphingosine Kinase Inhibitor SKI-178: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a potent, cell-permeable small molecule inhibitor targeting sphingosine (B13886) kinases (SphK) 1 and 2, critical enzymes in the regulation of the sphingolipid rheostat. Dysregulation of this pathway is a hallmark of numerous cancers, making SphK an attractive therapeutic target. This compound distinguishes itself from other SphK inhibitors through a multi-targeted mechanism of action that not only modulates the sphingolipid balance but also disrupts microtubule dynamics. This dual action leads to synergistic anti-cancer effects, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted mechanism of action of this compound, supplemented with detailed experimental protocols and data to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, is a pyrazolocarbohydrazide compound.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₂N₄O₄[1][2][3][4]
Molecular Weight 394.42 g/mol [1][2][4][5]
CAS Number 1259484-97-3[2][3][5]
Appearance White to off-white powder[1][2]
Solubility DMSO: up to 100 mg/mL[1][6]
SMILES O=C(C1=CC(C2=CC=C(OC)C=C2)=NN1)N/N=C(C3=CC=C(OC)C(OC)=C3)\C[2]
InChI Key GMFUWEBOUKIKRP-LPYMAVHISA-N[3]

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its potent anti-neoplastic effects through a synergistic, dual mechanism of action: inhibition of sphingosine kinases and disruption of microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1 and SphK2)

Sphingosine kinases are key regulators of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides (B1148491) and sphingosine, and pro-survival sphingosine-1-phosphate (S1P).[3] In many cancers, this balance is shifted towards increased S1P production, promoting cell proliferation, survival, and resistance to chemotherapy.[3]

This compound acts as a competitive inhibitor at the sphingosine-binding site of both SphK1 and SphK2.[7] This inhibition leads to two critical downstream effects: a decrease in the production of pro-survival S1P and an accumulation of pro-apoptotic ceramides.[5][7]

SphK_Inhibition cluster_outcomes Cellular Outcomes Sphingosine Sphingosine (pro-apoptotic) SphK1_SphK2 SphK1 / SphK2 Sphingosine->SphK1_SphK2 S1P Sphingosine-1-Phosphate (S1P) (pro-survival) SphK1_SphK2->S1P Phosphorylation Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival Chemoresistance Chemoresistance S1P->Chemoresistance Ceramide Ceramide (pro-apoptotic) Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis SKI178 This compound SKI178->SphK1_SphK2 Inhibition Apoptosis_Pathway SKI178 This compound SphK_Inhibition SphK1/2 Inhibition SKI178->SphK_Inhibition Microtubule_Disruption Microtubule Disruption SKI178->Microtubule_Disruption Mitotic_Arrest Prolonged Mitotic Arrest SphK_Inhibition->Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest CDK1_Activation Sustained CDK1 Activation Mitotic_Arrest->CDK1_Activation Bcl2_Family Bcl-2, Bcl-xL, Mcl-1 (pro-survival) CDK1_Activation->Bcl2_Family Phosphorylation & Inactivation/Degradation Apoptosis Apoptosis CDK1_Activation->Apoptosis Bcl2_Family->Apoptosis CETSA_Workflow Start Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Pellet Discard Pellet (Aggregated Proteins) Centrifugation->Pellet Analysis Western Blot for SphK1/SphK2 Supernatant->Analysis Result Generate Melting Curves (Assess Tm Shift) Analysis->Result

References

SKi-178 selectivity for SphK1 vs SphK2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Selectivity of SKI-178 for Sphingosine (B13886) Kinase 1 (SphK1) vs. Sphingosine Kinase 2 (SphK2)

Introduction

Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are critical enzymes in the regulation of the sphingolipid signaling pathway.[1] These kinases catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2] The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate, influencing processes such as proliferation, survival, migration, and apoptosis.[1] In many cancers, this rheostat is deregulated, with SphK1 and/or SphK2 being overexpressed, leading to elevated S1P levels that promote tumorigenesis and drug resistance.[1][2] This has established the SphKs as promising therapeutic targets for anti-cancer drug development.

This compound is a small molecule inhibitor developed to target this pathway. Initially characterized as a selective inhibitor of SphK1, subsequent and more advanced investigations have revealed a more complex and multi-targeted profile. This guide provides a comprehensive technical overview of the selectivity of this compound for SphK1 versus SphK2, presenting key quantitative data, detailed experimental methodologies, and a discussion of its evolving pharmacological characterization.

Quantitative Data: this compound Inhibition of SphK1 and SphK2

The reported inhibitory activity of this compound against SphK1 and SphK2 has varied, reflecting an evolution in understanding based on different experimental methodologies. While early in-vitro studies suggested selectivity for SphK1, later in-cell target engagement assays demonstrated potent activity against both isoforms at physiologically relevant concentrations.

ParameterSphK1SphK2Cell Line / ConditionSource
K_i_ ~1.3 µM>25 µM (>20-fold selective)In-vitro enzyme assay[3][4]
IC_50_ ~30 µMNo inhibition observedIn-vitro enzyme assay (artificial buffer)[5]
Target Engagement Binds and stabilizesBinds and stabilizesIntact cells (CETSA)[6]
Cytotoxic IC_50_ --0.1 µM to 1.8 µM[1][7][8][9]
Cytotoxic IC_50_ --~400 nM to 800 nM[4][6]

Note: The discrepancy in reported values highlights the importance of assay conditions. The Cellular Thermal Shift Assay (CETSA) provides evidence of direct target engagement in a more physiologically relevant cellular context, confirming that this compound binds both SphK1 and SphK2 at concentrations that align with its cytotoxic effects.[6]

Signaling Pathway and Inhibitor Action

The sphingolipid rheostat is a critical signaling nexus controlling cell fate. SphK1 and SphK2 are central to this pathway, converting pro-apoptotic sphingosine into pro-survival S1P. This compound disrupts this balance by inhibiting both kinases.

G cluster_0 Cellular Fate cluster_1 Sphingolipid Metabolism Apoptosis Apoptosis / Cell Cycle Arrest Survival Proliferation / Survival / Migration Cer Ceramide Cer->Apoptosis Sph Sphingosine Cer->Sph Sph->Apoptosis SphK SphK1 / SphK2 Sph->SphK S1P Sphingosine-1-Phosphate (S1P) S1P->Survival SphK->S1P ATP->ADP SKI178 This compound SKI178->SphK

Caption: The Sphingolipid Rheostat and this compound's Mechanism of Action.

Experimental Protocols

The determination of inhibitor selectivity relies on robust biochemical and cell-based assays. The following are key methodologies used in the characterization of this compound.

In-vitro Kinase Inhibition Assay (IC_50_ Determination)

This type of assay measures the direct effect of an inhibitor on the catalytic activity of purified, recombinant enzymes. A common method is the ADP-Glo™ Kinase Assay.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. A luciferase-based reaction converts the ADP to a light signal, which is measured by a luminometer.

  • Methodology:

    • Reaction Setup: Recombinant human SphK1 or SphK2 is incubated in a kinase reaction buffer containing the substrate (sphingosine), ATP, and varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO).

    • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains the enzyme Ultra-Pure Luciferase and its substrate, to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Data Acquisition: Luminescence is measured using a plate-reading luminometer.

    • Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC_50_ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement of a drug within intact cells, providing a more physiologically relevant assessment of target binding than in-vitro assays.[6] This technique was instrumental in redefining the selectivity profile of this compound.

  • Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

  • Methodology:

    • Cell Treatment: Intact cells (e.g., AML cell lines) are incubated with varying concentrations of this compound or a vehicle control for a specific duration.

    • Heating: The cell suspensions are heated to a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

    • Cell Lysis: Cells are lysed using methods such as freeze-thaw cycles or detergents to release cellular proteins.

    • Fractionation: The lysates are centrifuged at high speed to separate the soluble fraction (containing properly folded, non-denatured proteins) from the precipitated fraction (containing thermally denatured and aggregated proteins).

    • Protein Detection: The supernatant (soluble fraction) is collected, and the amount of target protein (SphK1 and SphK2) is quantified using Western blotting with specific antibodies.

    • Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore direct binding. This allows for the determination of the inhibitor concentration required to stabilize the protein.[6]

Logical Workflow for Inhibitor Selectivity Profiling

The characterization of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to validation in a complex cellular environment.

G A Compound Synthesis (this compound) B1 In-vitro Kinase Assay (Recombinant SphK1) A->B1 B2 In-vitro Kinase Assay (Recombinant SphK2) A->B2 C Initial Selectivity Profile (e.g., IC50, Ki values) B1->C B2->C D Cell-based Cytotoxicity Assays (e.g., AML cell lines) C->D E In-cell Target Engagement Assay (CETSA for SphK1 & SphK2) D->E F Validated Selectivity Profile E->F G Downstream Functional Assays (S1P levels, Apoptosis, etc.) F->G

Caption: Experimental Workflow for Determining Inhibitor Selectivity.

Discussion and Evolving View of this compound Selectivity

The pharmacological profile of this compound has been subject to refinement as more advanced analytical techniques have been applied.

Initial Characterization as SphK1-Selective: this compound was originally developed and described as a novel, SphK1-selective inhibitor.[6] Early studies, likely relying on in-vitro assays with recombinant enzymes, demonstrated that this compound was a competitive inhibitor of the sphingosine binding site on SphK1, with a K_i_ of approximately 1.3 µM and at least 20-fold selectivity over SphK2.[4] This characterization positioned this compound as a tool to specifically probe the function of SphK1.

Re-evaluation Reveals a Dual SphK1/SphK2 Inhibitor: A critical re-examination of this compound's isoform selectivity using the CETSA technique in intact cells provided a new perspective.[6] These experiments demonstrated that this compound directly binds to and stabilizes both SphK1 and SphK2.[6] Significantly, this engagement occurred at concentrations (approx. 400-800 nM) that correlate well with the cytotoxic IC_50_ values observed in multiple cancer cell lines.[6] This finding strongly suggests that at therapeutically relevant concentrations, this compound functions as a dual inhibitor of both SphK isoforms, and its anti-cancer effects are likely a result of inhibiting both enzymes.[6][10]

A Multi-Targeted Agent: Beyond Sphingosine Kinases: Further investigation into the mechanism of action revealed an additional, unexpected activity. This compound was also found to function as a microtubule network disrupting agent, both in vitro and in intact cells.[5][6] This polypharmacology is significant, as the combination of SphK inhibition and microtubule disruption was shown to synergistically induce apoptosis in acute myeloid leukemia (AML) cells.[6]

Conclusion

While initially developed as a selective SphK1 inhibitor, the current body of evidence conclusively characterizes this compound as a multi-targeted agent. Advanced in-cell target engagement assays confirm that it potently inhibits both SphK1 and SphK2 at concentrations required to induce cancer cell death.[6] Furthermore, its distinct activity as a microtubule disrupting agent contributes to its potent cytotoxicity through a synergistic mechanism.[5][6] For researchers and drug developers, it is crucial to recognize this compound not as a selective tool for SphK1, but as a potent dual SphK1/SphK2 inhibitor with an additional, functionally important anti-microtubule activity. This multi-targeted profile is key to understanding its therapeutic potential and mechanism of action in cancer models.

References

Initial Studies of SKi-178 in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on SKi-178, a novel dual sphingosine (B13886) kinase 1 and 2 (SphK1/2) inhibitor, in the context of prostate cancer. The data herein is collated from foundational research demonstrating the potent anti-cancer activity of this compound both in vitro and in vivo.

Core Findings

This compound has been identified as a potent inhibitor of prostate cancer cell growth.[1][2] Studies show it effectively hinders cell viability, proliferation, migration, and cell cycle progression in both primary human prostate cancer cells and established cell lines.[1][2] The mechanism of action involves the induction of cell cycle arrest and apoptosis.[1] Furthermore, this compound treatment impairs mitochondrial functions, leading to depolarization, production of reactive oxygen species, and depletion of ATP.[1][2] A key aspect of its molecular action is the potent inhibition of SphK activity, which in turn leads to the production of ceramide without affecting the expression levels of SphK1/2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies of this compound in prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Description
PC-31.8 - 0.1Human prostate adenocarcinoma
LNCaPData not explicitly quantified in snippetsHuman prostate carcinoma
pCan1Data not explicitly quantified in snippetsPrimary human prostate cancer cells
pCan2Data not explicitly quantified in snippetsPrimary human prostate cancer cells

Note: While specific IC50 values for all cell lines were not available in the provided search results, the general cytotoxic range for this compound across various cancer cell lines is reported to be between 0.1 and 1.8 µM[3].

Table 2: In Vivo Efficacy of this compound in PC-3 Xenograft Model

Treatment GroupTumor Growth InhibitionKey Observations
This compound (daily intraperitoneal injection)Potent inhibitionDetection of SphK inhibition, ceramide production, ATP depletion, lipid peroxidation, Akt-mTOR inactivation, and JNK activation in tumor tissues.[1][2]
Control--

Signaling Pathways Affected by this compound

This compound modulates key signaling pathways that are crucial for prostate cancer cell survival and proliferation. The primary mechanism is the dual inhibition of SphK1 and SphK2, which alters the balance of sphingolipids, leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine-1-phosphate (S1P).[3][4] This shift consequently impacts downstream signaling cascades, notably inhibiting the Akt-mTOR pathway and activating the JNK pathway.[1][2]

SKi_178_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 Ceramide Ceramide Sphingosine->Ceramide Accumulates S1P S1P Akt Akt S1P->Akt Activates SKi_178 This compound SKi_178->SphK1_2 SphK1_2->S1P JNK JNK Ceramide->JNK Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth JNK->Apoptosis

Caption: this compound inhibits SphK1/2, leading to ceramide accumulation and downstream effects on the Akt/mTOR and JNK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies are provided below.

Cell Viability and Proliferation Assays

1. Cell Culture:

  • Primary human prostate cancer cells ("pCan1" and "pCan2") and established cell lines (PC-3 and LNCaP) were cultured in complete medium.[1]

  • Primary human prostate epithelial cells ("pEpi") and the established RWPE-1 epithelial cell line were used as non-cancerous controls.[4]

2. Treatment:

  • Cells were treated with this compound at various concentrations (e.g., 10 µM) for specified time periods.[1]

3. Viability and Proliferation Assessment:

  • EdU Staining: Proliferation was assessed using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining assays to measure DNA synthesis.[4]

  • Trypan Blue Staining: Cell death was measured by Trypan blue exclusion assay.[1]

Apoptosis and Cell Cycle Analysis

1. Cell Cycle Analysis:

  • Cells were treated with this compound and harvested.

  • Cell cycle progression was analyzed by propidium (B1200493) iodide (PI) staining followed by fluorescence-activated cell sorting (FACS).[1]

2. Apoptosis Assays:

  • Caspase-PARP Activation: Activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) were detected to confirm apoptosis.[1]

  • TUNEL Staining: Apoptotic cells were identified by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining.[1]

In Vivo Xenograft Study

1. Animal Model:

  • Nude mice were used for the xenograft model.

2. Tumor Implantation:

  • PC-3 human prostate cancer cells were subcutaneously injected into the flanks of the mice.

3. Treatment Regimen:

  • Once tumors were established, mice were treated with daily intraperitoneal injections of this compound.[1][2]

4. Efficacy Evaluation:

  • Tumor growth was monitored and measured regularly.

  • At the end of the study, xenograft tissues were harvested for analysis of SphK inhibition, ceramide production, ATP depletion, lipid peroxidation, and activation of signaling pathways (Akt-mTOR and JNK).[1][2]

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Nude_Mice Nude Mice Implantation Subcutaneous Implantation Nude_Mice->Implantation PC3_Cells PC-3 Cells PC3_Cells->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Daily IP Injection of this compound Tumor_Growth->Treatment Tumor_Excision Tumor Excision Treatment->Tumor_Excision Biochemical_Analysis Biochemical Analysis: - SphK Inhibition - Ceramide Levels - ATP Depletion Tumor_Excision->Biochemical_Analysis Pathway_Analysis Pathway Analysis: - Akt-mTOR - JNK Tumor_Excision->Pathway_Analysis

Caption: Workflow for the in vivo evaluation of this compound in a PC-3 xenograft mouse model.

Conclusion

The initial preclinical data strongly support the further development of this compound as a therapeutic agent for prostate cancer. Its dual inhibitory action on SphK1/2 effectively disrupts critical pro-survival signaling pathways while promoting apoptosis in cancer cells. The potent in vitro and in vivo activity warrants further investigation, including more extensive preclinical toxicology studies and eventual clinical trials, to ascertain its safety and efficacy in human patients.

References

The Multi-Targeted Efficacy of SKi-178: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the dual inhibitory action of SKi-178 on Sphingosine (B13886) Kinases and microtubule dynamics, presenting a promising avenue for cancer therapeutics, particularly in Acute Myeloid Leukemia (AML) and prostate cancer.

This compound has emerged as a potent anti-cancer agent with a multi-targeted mechanism of action, primarily functioning as a dual inhibitor of Sphingosine Kinase 1 and 2 (SphK1/2) and as a disruptor of the microtubule network.[1][2] This dual activity leads to a synergistic induction of apoptosis in cancer cells, positioning this compound as a promising candidate for further therapeutic development, especially for challenging malignancies like multi-drug resistant cancers.[3][4]

Core Mechanisms of Action

This compound exerts its cytotoxic effects through a coordinated attack on critical cellular processes. It directly engages and inhibits both SphK1 and SphK2, enzymes that are frequently overexpressed in various cancers and play a crucial role in the "sphingolipid rheostat."[3][4][5] This rheostat balances the levels of pro-apoptotic ceramide and sphingosine with the pro-survival sphingosine-1-phosphate (S1P). By inhibiting SphK1/2, this compound effectively decreases the production of S1P, thereby reducing pro-survival signaling, and simultaneously increases the levels of pro-apoptotic sphingolipids.[3][4]

Concurrently, this compound functions as a microtubule network disrupting agent.[1][4] This action impairs microtubule assembly, leading to a prolonged mitotic arrest. The sustained activation of cyclin-dependent kinase 1 (CDK1) during this arrest is a critical factor in this compound-induced apoptosis.[4][6] This prolonged CDK1 activation leads to the phosphorylation and subsequent inhibition or degradation of anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xl, and Mcl-1.[4][6]

Efficacy in Preclinical Models

This compound has demonstrated significant cytotoxic activity across a broad range of cancer cell lines, including those that are multi-drug resistant.[3][7] Its efficacy has been particularly noted in models of Acute Myeloid Leukemia (AML) and prostate cancer.

Acute Myeloid Leukemia (AML)

In human AML cell lines, this compound induces apoptosis in a CDK1-dependent manner.[3][6] Studies have shown that the compound can induce complete remission in mouse models of AML, highlighting its therapeutic potential for this hematological malignancy.[3][4] The synergistic effect of SphK inhibition and microtubule disruption is particularly effective in inducing apoptosis in AML cells.[2]

Prostate Cancer

Both SphK1 and SphK2 are found to be upregulated in human prostate cancer tissues.[5][8] this compound potently inhibits the viability, proliferation, and migration of prostate cancer cells, leading to robust cell death and apoptosis.[5][8] In vivo studies using PC-3 xenografts in nude mice have shown that administration of this compound significantly inhibits tumor growth.[5][8]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Parameter Value Cell Lines/Model Reference
Cytotoxic IC500.1 - 1.8 µMBroad range of cancer cell lines[3][7]
SphK1 & SphK2 Engagement400 - 800 nMMultiple cancer cell lines[4]

Key Signaling Pathways Affected by this compound

The multi-targeted nature of this compound leads to the modulation of several critical signaling pathways involved in cancer cell survival and proliferation.

  • Sphingolipid Metabolism: By inhibiting SphK1/2, this compound directly alters the balance of sphingolipids, promoting apoptosis.

  • Cell Cycle Regulation: Disruption of microtubule dynamics leads to mitotic arrest and sustained CDK1 activation.

  • Apoptosis Pathway: The intrinsic apoptotic cascade is activated through the inhibition of anti-apoptotic Bcl-2 family proteins.[6]

  • Akt-mTOR Pathway: this compound has been shown to inhibit the activation of the Akt-mTOR pathway in prostate cancer cells.[5][8]

  • JNK Pathway: Conversely, this compound induces the activation of the JNK signaling pathway in prostate cancer cells.[5][8]

Below is a graphical representation of the primary signaling pathways modulated by this compound.

SKi_178_Signaling_Pathways cluster_targets This compound Primary Targets cluster_effects Cellular Effects cluster_outcomes Biological Outcomes SphK1 SphK1 S1P_decrease ↓ S1P SphK1->S1P_decrease Ceramide_increase ↑ Ceramide SphK1->Ceramide_increase SphK2 SphK2 SphK2->S1P_decrease SphK2->Ceramide_increase Tubulin Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Akt_mTOR_inhibition Akt-mTOR Inhibition S1P_decrease->Akt_mTOR_inhibition JNK_activation JNK Activation Ceramide_increase->JNK_activation Mitotic_Arrest Mitotic Arrest Microtubule_disruption->Mitotic_Arrest Apoptosis Apoptosis Akt_mTOR_inhibition->Apoptosis Proliferation_inhibition ↓ Proliferation Akt_mTOR_inhibition->Proliferation_inhibition JNK_activation->Apoptosis Mitotic_Arrest->Apoptosis prolonged CDK1 activation Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Arrest->Cell_Cycle_Arrest Cell_Cycle_Arrest->Proliferation_inhibition SKi_178 This compound SKi_178->SphK1 inhibits SKi_178->SphK2 inhibits SKi_178->Tubulin disrupts

Caption: Signaling pathways affected by this compound.

Experimental Protocols

A comprehensive understanding of this compound's effects relies on a suite of robust experimental methodologies.

Cellular Thermal Shift Assay (CETSA)

This state-of-the-art technique is employed to confirm the direct engagement of this compound with its protein targets, SphK1 and SphK2, within intact cells.[1][4]

Protocol Outline:

  • Cell Treatment: Treat intact cells expressing the target protein with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Analysis: Increased thermal stability of the target protein in the presence of this compound indicates direct binding.

CETSA_Workflow A Intact Cells + this compound B Cell Lysis A->B C Heat Treatment (Temperature Gradient) B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Western Blot (Detect Soluble Target Protein) D->E F Analysis (Thermal Shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules.[2]

Protocol Outline:

  • Reagent Preparation: Prepare purified tubulin in a polymerization buffer.

  • Incubation: Incubate the tubulin with this compound or a control compound (e.g., vincristine) at 37°C.

  • Measurement: Monitor the polymerization of tubulin into microtubules by measuring the change in light scattering at 340 nm over time in a spectrophotometer.

  • Analysis: Inhibition of the increase in light scattering indicates disruption of tubulin polymerization.

Cell Viability and Apoptosis Assays

Standard assays are used to quantify the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

  • Cell Viability (MTT/XTT assay): Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Apoptosis (Annexin V/PI staining): Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, caspase-9) to confirm apoptosis induction.[9]

Western Blotting

This technique is crucial for analyzing the changes in protein expression and phosphorylation states within the signaling pathways affected by this compound. Key proteins to probe include phosphorylated and total forms of Akt, mTOR, JNK, and Bcl-2 family members.[9]

In Vivo Xenograft Studies

To evaluate the therapeutic efficacy of this compound in a living organism, human cancer cells (e.g., PC-3 for prostate cancer) are implanted into immunocompromised mice.[5][8]

Protocol Outline:

  • Cell Implantation: Subcutaneously inject cancer cells into the flanks of nude mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice (e.g., via intraperitoneal injection) on a defined schedule.

  • Monitoring: Regularly measure tumor volume and monitor the overall health of the mice.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry) to examine markers of proliferation, apoptosis, and signaling pathway modulation.[9]

Xenograft_Workflow A Cancer Cell Implantation in Mice B Tumor Establishment A->B C This compound Treatment B->C D Tumor Volume Monitoring C->D E Endpoint: Tumor Excision & Analysis D->E

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound represents a compelling multi-targeted anti-cancer agent with a well-defined dual mechanism of action. Its ability to simultaneously inhibit the pro-survival SphK/S1P axis and induce mitotic catastrophe through microtubule disruption provides a powerful and synergistic approach to killing cancer cells. The robust preclinical data, particularly in AML and prostate cancer models, strongly support its continued development as a novel therapeutic agent. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties and further exploring its efficacy in a broader range of malignancies.

References

Methodological & Application

Application Notes and Protocols for SKi-178 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKi-178 is a novel small molecule inhibitor demonstrating significant therapeutic potential in acute myeloid leukemia (AML). These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines. This compound functions as a dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2) and also acts as a microtubule-disrupting agent.[1][2][3] This dual activity leads to prolonged mitosis and subsequent induction of apoptosis in AML cells.[4][5] The mechanism involves the sustained activation of cyclin-dependent kinase 1 (CDK1), which in turn phosphorylates and inactivates anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xl, and promotes the degradation of Mcl-1.[4][6]

Data Presentation

Table 1: Cytotoxicity of this compound in AML Cell Lines
Cell LineIC50 (µM)Assay Duration (hours)Assay Type
HL-600.1 - 1.8Not SpecifiedNot Specified
MOLM-13Not SpecifiedNot SpecifiedNot Specified
Other Cancer Cell Lines0.1 - 1.8Not SpecifiedNot Specified

Data synthesized from available literature. Specific IC50 values for MOLM-13 were not explicitly found in the provided search results, though the cell line was mentioned as being treated with this compound.[5][7]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in AML Cell Lines
Cell LineTreatmentApoptosis (% of cells)G2/M Phase Arrest (% of cells)
HL-60This compoundData not available in quantitative formatData not available in quantitative format
MOLM-14Compound 4g (5 µM, 72h)Not ApplicableSignificant increase
MV4-11Compound 4g (5 µM, 72h)Not ApplicableSignificant increase

Quantitative data for this compound induced apoptosis and cell cycle arrest in specific AML cell lines were not available in the search results. The provided data for compound 4g is illustrative of the type of data that can be generated using the protocols below.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., HL-60, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium without disturbing the formazan (B1609692) crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in AML cells treated with this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with the desired concentration of this compound for 24-48 hours.

  • Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of proteins involved in the this compound signaling pathway, such as SphK1, Bcl-2, and Mcl-1.

Materials:

  • AML cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SphK1, anti-Bcl-2, anti-Mcl-1, anti-phospho-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

SKi_178_Signaling_Pathway Ski178 This compound Inhibition Inhibition Ski178->Inhibition SphK1_2 SphK1 / SphK2 Microtubules Microtubule Dynamics Prolonged_Mitosis Prolonged Mitosis Microtubules->Prolonged_Mitosis Disruption CDK1 Sustained CDK1 Activation Prolonged_Mitosis->CDK1 Bcl2_family Bcl-2, Bcl-xl, Mcl-1 (Anti-apoptotic) CDK1->Bcl2_family Phosphorylation & Inactivation/Degradation Apoptosis Apoptosis CDK1->Apoptosis Bcl2_family->Apoptosis Inhibition->SphK1_2 Inhibition->Microtubules Activation Activation

Caption: this compound Signaling Pathway in AML Cells.

Experimental_Workflow Start Start: AML Cell Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (SphK1, Bcl-2 family) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In Vitro Assay Workflow for this compound.

References

Application Notes and Protocols for SKI-178 in a Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-178 is a potent small molecule inhibitor with a dual mechanism of action, targeting both sphingosine (B13886) kinase 1 and 2 (SphK1/2) and microtubule dynamics.[1][2][3][4] As a multi-targeted agent, this compound has shown efficacy in preclinical models of acute myeloid leukemia (AML) by inducing apoptosis.[1][2][3][5] A key aspect of its anti-cancer activity stems from its ability to function as a microtubule network disrupting agent.[1][2][3] In vitro studies have confirmed that this compound directly binds to tubulin and inhibits its polymerization, a mechanism of action shared with established microtubule-destabilizing agents like vincristine.[2]

The in vitro tubulin polymerization assay is a fundamental tool for characterizing the activity of compounds that modulate microtubule dynamics.[6][7] This assay monitors the assembly of purified tubulin into microtubules, which can be measured by changes in light scattering (turbidity) or fluorescence.[6][7] These application notes provide a detailed protocol for utilizing this compound in a tubulin polymerization assay, enabling researchers to quantitatively assess its inhibitory effects.

Data Presentation

The following table summarizes key quantitative data and recommended starting parameters for a tubulin polymerization assay with this compound.

ParameterRecommended Value/RangeNotes
This compound Concentration Range 1 µM - 50 µMA broad range is recommended for initial dose-response experiments to determine the IC50.
Positive Control (Inhibitor) Nocodazole (10 µM) or Vincristine (3 µM)Known microtubule destabilizers.
Positive Control (Stabilizer) Paclitaxel (10 µM)Known microtubule stabilizer.
Negative Control DMSO (vehicle)The final concentration should be kept consistent across all wells, typically ≤1%.
Tubulin Concentration 2 - 3 mg/mL
Assay Temperature 37°CTubulin polymerization is temperature-sensitive.
Monitoring Method Light Scattering (340 nm) or Fluorescence (Ex: 360 nm, Em: 450 nm)
Assay Duration 60 - 90 minutes

Experimental Protocols

This protocol describes an in vitro tubulin polymerization assay to evaluate the effect of this compound. The methodology is based on established protocols and specific information regarding this compound's use in such assays.[1][6][7][8][9]

Materials and Reagents
  • Lyophilized tubulin (>99% pure, bovine brain or other sources)

  • This compound

  • G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Positive Controls: Nocodazole, Vincristine, Paclitaxel

  • Negative Control: DMSO

  • 96-well clear, flat-bottom microplate (for turbidity assay) or black microplate (for fluorescence assay)

  • Temperature-controlled microplate reader

Preparation of Reagents
  • G-PEM Buffer: Prepare a stock solution of G-PEM buffer and store at 4°C.

  • GTP Stock Solution: Prepare a 100 mM stock solution of GTP in water. Aliquot and store at -80°C.

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold G-PEM buffer. Keep on ice and use within a few hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in G-PEM buffer to achieve the desired final concentrations in the assay. Prepare stocks of positive and negative controls similarly.

Experimental Procedure (Turbidity-Based Assay)
  • Reaction Mix Preparation: On ice, prepare the tubulin polymerization reaction mix. For a final tubulin concentration of 3 mg/mL, combine the appropriate volumes of G-PEM buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the tubulin stock solution.

  • Assay Plate Setup:

    • Add 10 µL of the various concentrations of this compound, positive controls, or DMSO (vehicle control) to the appropriate wells of a pre-warmed 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well. The final volume in each well will be 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis
  • Generate Polymerization Curves: For each concentration of this compound and controls, plot the absorbance at 340 nm against time.

  • Determine Key Parameters:

    • Vmax (Maximum Rate of Polymerization): Calculate the steepest slope of the polymerization curve.

    • Lag Time: The time before a significant increase in absorbance is observed.

    • Maximum Polymer Mass: The absorbance value at the plateau of the curve.

  • Calculate IC50: To determine the half-maximal inhibitory concentration (IC50), plot the Vmax or the maximum polymer mass as a function of the this compound concentration and fit the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Tubulin, Buffers, GTP mix Prepare Reaction Mix on Ice reagents->mix compounds Prepare this compound & Controls plate Add Compounds to 96-well Plate compounds->plate initiate Add Reaction Mix to Initiate mix->initiate plate->initiate read Incubate at 37°C & Read Absorbance/Fluorescence initiate->read curves Plot Polymerization Curves read->curves params Determine Vmax, Lag Time, Max Polymer curves->params ic50 Calculate IC50 params->ic50

Caption: Workflow for the in vitro tubulin polymerization assay with this compound.

Signaling Pathway of this compound

G cluster_sphk Sphingolipid Metabolism cluster_mt Microtubule Dynamics cluster_cellular Cellular Outcomes ski178 This compound sphk SphK1 / SphK2 ski178->sphk Inhibition tubulin Tubulin Dimers ski178->tubulin Inhibition of Polymerization s1p Sphingosine-1-Phosphate (S1P) sphk->s1p Conversion sphingosine Sphingosine sphingosine->sphk apoptosis Apoptosis s1p->apoptosis Inhibition ceramide Ceramide ceramide->sphingosine ceramide->apoptosis Promotion microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disruption leads to mitotic_arrest->apoptosis

Caption: Dual inhibitory mechanism of this compound on signaling and microtubules.

References

Application Notes and Protocols for SKi-178 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKi-178, a potent and multi-targeted inhibitor, in cell culture experiments. This compound concurrently targets Sphingosine (B13886) Kinase 1 and 2 (SphK1/2) and microtubule dynamics, leading to synergistic anti-cancer effects.[1][2] This document outlines the mechanism of action, provides recommended working concentrations, and offers detailed protocols for key cellular assays.

Mechanism of Action

This compound functions as a dual inhibitor of SphK1 and SphK2 and also disrupts microtubule networks.[1][2] This multi-targeted approach leads to the induction of apoptosis through a synergistic interaction of these two activities.[1][2]

The inhibition of SphK1/2 by this compound disrupts the "sphingolipid rheostat," a critical balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival product, sphingosine-1-phosphate (S1P).[3][4] By inhibiting SphK, this compound decreases the levels of pro-survival S1P while simultaneously increasing the levels of pro-apoptotic ceramides.[3][5]

Furthermore, this compound induces prolonged mitosis and subsequent apoptotic cell death via the intrinsic apoptotic cascade.[6] This process is dependent on Cyclin-dependent kinase 1 (CDK1).[3][6] The sustained activation of CDK1 during the this compound-induced mitotic arrest leads to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members, including Bcl-2 and Bcl-xl, and the degradation of Mcl-1.[1][6]

This compound has also been shown to inhibit the JAK/STAT and Akt-mTOR signaling pathways and activate the c-Jun NH2-terminal kinase (JNK) cascade in cancer cells.[1][5][7]

Data Presentation

Recommended Concentration Range

The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The cytotoxic IC50 values for this compound have been reported to range from 0.1 to 1.8 µM in a variety of cancer cell lines, including multi-drug resistant types.[3][4][8] For specific studies in prostate cancer cells, a concentration of 10 µM has been effectively used to induce anti-cancer activities.[5]

Cell Line TypeAssayConcentration Range (µM)Observed EffectReference
Various Cancer Cell LinesCytotoxicity0.1 - 1.8IC50[3][4]
Human Acute Myeloid Leukemia (AML)Apoptosis InductionNot SpecifiedProlonged mitosis, apoptosis[6]
Prostate Cancer (pCan1, pCan-2, PC-3, LNCaP)Viability, Proliferation, Migration10Inhibition[5]
Non-cancerous Prostate Epithelial (pEpi, RWPE-1)Viability10No significant inhibition[5]

Experimental Protocols

General Guidelines for Cell Culture
  • Cell Line Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.[9]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock in a complete culture medium to the desired final concentration. Always prepare a vehicle control with the same final concentration of DMSO.

  • Aseptic Technique: Maintain sterile conditions throughout all experimental procedures to prevent contamination.[10]

Protocol 1: Cell Viability Assay (MTT or similar)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cultured cells

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • MTT reagent (or other viability reagent)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cultured cells

  • 6-well plates or larger culture dishes

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CDK1, anti-Bcl-2, anti-p-Akt, anti-p-STAT3, anti-cleaved PARP, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cultured cells

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound or vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

SKi_178_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets & Pathways SKi178 This compound SphK1_2 SphK1 / SphK2 SKi178->SphK1_2 Inhibits Microtubules Microtubule Dynamics SKi178->Microtubules Disrupts S1P S1P (Pro-survival) SphK1_2->S1P Decreases Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide Increases Mitosis Prolonged Mitosis Microtubules->Mitosis Apoptosis Apoptosis Ceramide->Apoptosis CDK1 CDK1 Activation Bcl2 Bcl-2 Family Inhibition (Bcl-2, Bcl-xl, Mcl-1) CDK1->Bcl2 Bcl2->Apoptosis Mitosis->CDK1

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound / Vehicle start->treat incubate Incubate (24-72h) treat->incubate reagent Add Viability Reagent incubate->reagent measure Measure Absorbance/Fluorescence reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze

Caption: Workflow for a cell viability assay.

Signaling_Pathway_Analysis cluster_pathways Signaling Pathways Affected by this compound SKi178 This compound Akt_mTOR Akt-mTOR Pathway SKi178->Akt_mTOR Inhibits JNK JNK Pathway SKi178->JNK Activates JAK_STAT JAK/STAT Pathway SKi178->JAK_STAT Inhibits

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols for SKi-178 Administration in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SKi-178, a dual sphingosine (B13886) kinase 1 and 2 (SphK1/2) inhibitor, in preclinical mouse models of acute myeloid leukemia (AML). The included methodologies for establishing leukemia models, drug formulation and administration, and monitoring of disease progression are based on published research to ensure reproducibility and scientific rigor.

Introduction

This compound is a potent, small molecule inhibitor of both SphK1 and SphK2, key enzymes in the sphingolipid metabolic pathway that regulate the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK1 and SphK2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P, which synergistically promotes cancer cell death.[1][3] Furthermore, this compound has been shown to function as a microtubule-disrupting agent, adding to its multi-targeted anti-cancer activity.[2] In preclinical studies, this compound has demonstrated significant therapeutic efficacy in mouse models of AML, inducing complete remission in some cases.[4] These notes provide a comprehensive guide for researchers looking to evaluate this compound in similar in vivo settings.

Mechanism of Action of this compound in Leukemia

This compound exerts its anti-leukemic effects through a dual mechanism of action. It directly inhibits the activity of both SphK1 and SphK2, leading to a decrease in the production of pro-survival S1P and an increase in pro-apoptotic ceramide.[1] This shift in the sphingolipid rheostat induces apoptosis in cancer cells.[3] Concurrently, this compound acts as a microtubule-disrupting agent, which can induce mitotic arrest and further contribute to apoptotic cell death.[2] The combination of these two activities results in a potent and synergistic anti-cancer effect.[2]

SKI178_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets & Pathways SKI178 This compound SphK1 SphK1 SKI178->SphK1 Inhibits SphK2 SphK2 SKI178->SphK2 Inhibits Microtubules Microtubule Dynamics SKI178->Microtubules Disrupts S1P Sphingosine-1-Phosphate (S1P) Production SphK1->S1P Reduces Ceramide Ceramide Accumulation SphK1->Ceramide Promotes SphK2->S1P Reduces SphK2->Ceramide Promotes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis S1P->Apoptosis Inhibits Ceramide->Apoptosis Induces Mitotic_Arrest->Apoptosis Induces Experimental_Workflow Model_Establishment Leukemia Model Establishment (MLL-AF9 or MOLM-13) Randomization Randomization into Treatment Groups Model_Establishment->Randomization Treatment This compound or Vehicle Administration (Retro-orbital Injection) Randomization->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Data_Collection Data Collection (Peripheral Blood Counts) Monitoring->Data_Collection Endpoint Humane Endpoint or Study Conclusion Monitoring->Endpoint Data_Collection->Monitoring Repeated Measures Terminal_Analysis Terminal Analysis (Spleen, Bone Marrow, Flow Cytometry) Endpoint->Terminal_Analysis Data_Analysis Data Analysis and Interpretation Terminal_Analysis->Data_Analysis

References

Application Notes and Protocols for Preparing SKI-178 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of SKI-178, a potent inhibitor of sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). The following protocols and data have been compiled to ensure accurate and reproducible experimental outcomes.

Introduction

This compound is a cell-permeable small molecule inhibitor that has demonstrated significant anti-cancer activity in various models.[1][2][3][4][5] It primarily functions by inhibiting SphK1 and SphK2, key enzymes in the sphingolipid metabolic pathway, thereby decreasing the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and increasing levels of pro-apoptotic sphingolipids like ceramide.[1][4] Additionally, this compound has been shown to disrupt microtubule dynamics, contributing to its cytotoxic effects.[2][5] Understanding its mechanism of action is crucial for designing experiments and interpreting results.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 394.42 g/mol [6][7]
Empirical Formula C₂₁H₂₂N₄O₄
Appearance Off-white powder
Purity (HPLC) ≥92%
Solubility in DMSO Up to 100 mg/mL
Storage Temperature 2-8°C (powder)

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.

  • Calculate the Required Mass of this compound: Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 394.42 g/mol x 1000 = 3.94 mg

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. It is recommended to use freshly opened DMSO to avoid moisture absorption, which can affect solubility.[7][8]

  • Dissolving the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[8]

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[6][8] Stored properly, the stock solution is stable for at least 6 months at -80°C.[8]

Safety Precautions:

  • This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Dissolve Dissolve Add DMSO->Dissolve Aliquot Aliquot Dissolve->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C Dilute for Experiment Dilute for Experiment Store at -20°C/-80°C->Dilute for Experiment

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through a multi-targeted mechanism. It is a potent inhibitor of both SphK1 and SphK2, leading to a decrease in S1P levels and an accumulation of ceramide.[2][4] This shift in the sphingolipid rheostat promotes apoptosis. Furthermore, this compound disrupts microtubule polymerization.[2][5] Downstream signaling events include the sustained activation of Cyclin-Dependent Kinase 1 (CDK1) during prolonged mitosis, leading to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xl, and Mcl-1).[1][2][9] this compound has also been shown to activate the JNK signaling pathway and inhibit the pro-survival Akt-mTOR pathway.[3]

The diagram below visualizes the key signaling pathways affected by this compound.

G cluster_ski This compound cluster_targets Direct Targets cluster_downstream Downstream Effects SKI178 This compound SphK1 SphK1 SKI178->SphK1 SphK2 SphK2 SKI178->SphK2 Tubulin Microtubules SKI178->Tubulin Inhibits Polymerization Ceramide Ceramide ↑ JNK JNK Activation Akt_mTOR Akt-mTOR Inhibition S1P S1P ↓ SphK1->S1P SphK2->S1P MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption Apoptosis Apoptosis S1P->Apoptosis Inhibits Ceramide->Apoptosis Induces ProlongedMitosis Prolonged Mitosis MicrotubuleDisruption->ProlongedMitosis CDK1 CDK1 Activation ProlongedMitosis->CDK1 CDK1->Apoptosis JNK->Apoptosis Akt_mTOR->Apoptosis Inhibits

Caption: this compound signaling pathways.

Typical Experimental Concentrations

The effective concentration of this compound can vary depending on the cell line and experimental conditions. The IC₅₀ values for cytotoxicity have been reported to be in the range of 0.1 to 1.8 µM in various cancer cell lines.[4][9][10] For specific mechanistic studies, concentrations around 5 µM have been utilized.[2][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. Always follow safe laboratory practices.

References

Application Note: Western Blot Protocol for SKI-178 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

SKI-178 is a potent, multi-targeted small molecule inhibitor that directly engages Sphingosine (B13886) Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2)[1][2]. These kinases are crucial enzymes in the sphingolipid metabolic pathway, catalyzing the formation of the signaling lipid sphingosine-1-phosphate (S1P)[3][4]. The SphK/S1P signaling axis is implicated in numerous cellular processes, including proliferation, survival, and migration, and its dysregulation is a hallmark of various cancers[5][6]. This document provides a detailed Western blot protocol to assess the target engagement of this compound by measuring the phosphorylation status of key downstream effectors in the PI3K/AKT and MAPK/ERK signaling pathways. Inhibition of SphK1/2 by this compound is expected to attenuate S1P-mediated signaling, leading to a quantifiable reduction in phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) levels[7][8].

Sphingosine Kinase Signaling Pathway

SphK1 and SphK2 phosphorylate sphingosine to produce S1P. S1P can then act intracellularly or be exported to activate a family of five G-protein coupled receptors (S1PR1-5) on the cell surface[9][10]. Activation of these receptors triggers downstream cascades, prominently including the PI3K/AKT and Ras/Raf/MEK/ERK (MAPK) pathways, which promote cell survival and proliferation[6][7][11]. This compound inhibits SphK1 and SphK2, thereby decreasing S1P production and suppressing these pro-survival signals[3][4].

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Sphingosine Sphingosine SphK SphK1 / SphK2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR SKI178 This compound SKI178->SphK Inhibition PI3K PI3K S1PR->PI3K RAF Raf S1PR->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound inhibits SphK1/2, blocking S1P production and downstream signaling.

Experimental Workflow

The overall workflow involves treating cultured cells with varying concentrations of this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring proteins to a membrane, and probing with specific antibodies to detect total and phosphorylated levels of AKT and ERK.

G node1 Cell Culture & This compound Treatment node2 Cell Lysis & Lysate Collection node1->node2 node3 Protein Quantification (BCA Assay) node2->node3 node4 SDS-PAGE node3->node4 node5 Protein Transfer (Western Blot) node4->node5 node6 Immunoblotting (Antibody Incubation) node5->node6 node7 Signal Detection (Chemiluminescence) node6->node7 node8 Densitometry & Data Analysis node7->node8

Caption: Western blot workflow for assessing this compound target engagement.

Detailed Experimental Protocol

This protocol is optimized for human acute myeloid leukemia (AML) or prostate cancer cell lines, where this compound has shown efficacy[8][12].

Materials and Reagents
  • Cell Lines: MOLM-13 (AML) or PC-3 (prostate cancer)

  • Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Inhibitor: this compound (dissolved in DMSO to a 10 mM stock)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • Antibodies:

    • Primary:

      • Rabbit anti-Phospho-Akt (Ser473)

      • Rabbit anti-Akt (pan)

      • Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)[13]

      • Mouse anti-p44/42 MAPK (Erk1/2)

      • Mouse anti-β-Actin (Loading Control)

    • Secondary:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

  • Buffers:

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Detection: Enhanced Chemiluminescence (ECL) Substrate

  • Gel Electrophoresis: Precast 4-12% Bis-Tris gels, SDS-PAGE running buffer

  • Transfer: PVDF membrane, transfer buffer

Cell Culture and Treatment
  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Seed cells in 6-well plates at an appropriate density and allow them to adhere/stabilize for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 µM (vehicle control, DMSO), 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.

  • Aspirate the old medium and treat the cells with the this compound dilutions. Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂.

Lysate Preparation
  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube[14].

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new set of clean, pre-chilled tubes[14].

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[15].

SDS-PAGE and Protein Transfer
  • Load 20-40 µg of protein from each sample into the wells of a precast polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at 120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system[15][16]. Ensure the membrane was pre-activated with methanol.

Immunoblotting
  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[15].

  • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation[17].

  • The next day, wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature[17][18].

  • Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis
  • Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly across the membrane.

  • Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.

  • To probe for total protein or a loading control, the membrane can be stripped and re-probed. First, incubate with a stripping buffer, wash thoroughly, re-block, and then proceed with the immunoblotting protocol for the next primary antibody (e.g., anti-total-AKT, then anti-β-Actin).

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal (e.g., p-AKT / total AKT) and then to the loading control (β-Actin).

Data Presentation

Results should be presented as the ratio of phosphorylated protein to total protein, normalized to the vehicle control. This demonstrates the dose-dependent effect of this compound on the signaling pathway.

Table 1: Example Densitometry Data for p-AKT Inhibition by this compound

This compound Conc. (µM) p-AKT (Ser473) Intensity Total AKT Intensity β-Actin Intensity p-AKT / Total AKT Ratio Normalized Ratio (Fold Change vs. Control)
0 (Vehicle) 1.00 1.02 0.99 0.98 1.00
0.1 0.92 1.01 1.00 0.91 0.93
0.5 0.65 0.98 0.98 0.66 0.67
1.0 0.41 1.03 1.01 0.40 0.41
5.0 0.15 0.99 1.00 0.15 0.15

| 10.0 | 0.08 | 1.01 | 0.99 | 0.08 | 0.08 |

Table 2: Example Densitometry Data for p-ERK Inhibition by this compound

This compound Conc. (µM) p-ERK1/2 (T202/Y204) Intensity Total ERK1/2 Intensity β-Actin Intensity p-ERK / Total ERK Ratio Normalized Ratio (Fold Change vs. Control)
0 (Vehicle) 1.00 0.98 0.99 1.02 1.00
0.1 0.88 0.99 1.00 0.89 0.87
0.5 0.59 1.01 0.98 0.58 0.57
1.0 0.33 0.97 1.01 0.34 0.33
5.0 0.11 1.00 1.00 0.11 0.11

| 10.0 | 0.06 | 0.98 | 0.99 | 0.06 | 0.06 |

Conclusion

This Western blot protocol provides a reliable method for assessing the target engagement of this compound in a cellular context. A dose-dependent decrease in the phosphorylation of downstream kinases AKT and ERK serves as a robust pharmacodynamic biomarker for the inhibition of the SphK/S1P signaling axis. This assay is a valuable tool for characterizing the mechanism of action of this compound and similar compounds in drug development programs.

References

Application Notes and Protocols for In Vivo Evaluation of SKi-178 in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health concern, and the development of novel therapeutic agents is crucial for improving patient outcomes. Sphingosine kinases (SphK1 and SphK2) have emerged as promising therapeutic targets in oncology due to their role in promoting cancer cell proliferation, survival, and resistance to therapy.[1][2][3] SKi-178 is a potent, dual inhibitor of SphK1 and SphK2 that has demonstrated significant anti-cancer activity in preclinical models of prostate cancer.[1][4] In vitro studies have shown that this compound can inhibit cell viability, proliferation, and migration, while inducing cell cycle arrest and apoptosis in prostate cancer cells.[1][4] Furthermore, a key in vivo study has demonstrated the efficacy of this compound in a PC-3 prostate cancer xenograft model, highlighting its potential as a therapeutic agent for this disease.[1][4]

These application notes provide a detailed experimental design and protocol for evaluating the in vivo efficacy of this compound in a subcutaneous prostate cancer xenograft model.

Signaling Pathway of this compound in Prostate Cancer

SKi_178_Pathway cluster_cell Prostate Cancer Cell Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation Akt Akt S1P->Akt Activates Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces SphK1_2 SphK1/2 SphK1_2->S1P Catalyzes SphK1_2->Ceramide Reduces Accumulation mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation JNK JNK JNK->Apoptosis SKi_178 This compound SKi_178->Ceramide Promotes Accumulation SKi_178->SphK1_2 Inhibits SKi_178->JNK Activates Experimental_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (PC-3 cells, subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor volume >1500 mm³ or 21-28 days) Monitoring->Endpoint Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia Analysis Tumor Weight Measurement & Tissue Processing Euthanasia->Analysis Pharmacodynamics Pharmacodynamic Analysis (Western Blot, IHC, etc.) Analysis->Pharmacodynamics

References

Application Note: Quantifying Apoptosis in Response to SKi-178 Treatment using Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKI-178 is a potent inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2), key enzymes in the sphingolipid metabolic pathway that promote cell survival and proliferation.[1] Inhibition of these kinases by this compound disrupts the balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival sphingosine-1-phosphate (S1P), leading to the induction of apoptosis in a variety of cancer cell lines.[1][2] This application note provides a detailed protocol for the use of the Annexin V apoptosis assay to quantify the pro-apoptotic effects of this compound treatment on cancer cells.

The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane.[3] During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. By co-staining with a viability dye like Propidium Iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Mechanism of this compound Induced Apoptosis

This compound induces apoptosis through the intrinsic pathway.[4][5] Its mechanism of action involves the following key events:

  • Inhibition of SphK1 and SphK2: this compound directly binds to and inhibits the activity of both SphK1 and SphK2.[2] This leads to a decrease in the production of pro-survival S1P and an increase in the levels of pro-apoptotic ceramide and sphingosine.[2]

  • Prolonged Mitosis and CDK1 Activation: Treatment with this compound leads to prolonged mitosis and sustained activation of cyclin-dependent protein kinase 1 (CDK1).[4][5][6]

  • Modulation of Bcl-2 Family Proteins: Sustained CDK1 activation results in the phosphorylation of pro-survival Bcl-2 family members, such as Bcl-2 and Bcl-xl, and the phosphorylation and subsequent degradation of Mcl-1.[4][5][6]

  • Mitochondrial Dysfunction: this compound has been shown to impair mitochondrial function, leading to mitochondrial depolarization, production of reactive oxygen species, and ATP depletion.[7][8]

  • Caspase Activation: The culmination of these events leads to the activation of the caspase cascade, including caspase-9 and caspase-3, ultimately resulting in the execution of apoptosis.[8]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound treatment on apoptosis and cell viability in various cancer cell lines.

Cell LineAssayTreatment ConcentrationResultsReference
Human Acute Myeloid Leukemia (AML) cell linesCytotoxicityIC50: 0.1-1.8 µMThis compound is cytotoxic to a broad range of cancer cell lines.[1][5]
Prostate Cancer Cells (pCan1)Caspase-3 and Caspase-9 Activity10 µMSignificantly increased caspase-3 and caspase-9 activity.[8]
Prostate Cancer Cells (pCan1)TUNEL Assay10 µMSignificantly increased percentage of TUNEL-positive nuclei.[8][9]
HL-60 (AML)Annexin V Assay5 µMIncreased percentage of Annexin V-positive cells.[7]

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HL-60, PC-3)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Seed the cancer cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the treatment period.

  • Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO). Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V Staining

This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation at 300-400 x g for 5 minutes.

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][12]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[3][12]

    • Analyze the cells by flow cytometry within one hour.

Flow Cytometry Analysis

Acquire the data on a flow cytometer. For data analysis, create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to differentiate the following cell populations:

  • Lower-left quadrant (Annexin V- / PI-): Live, healthy cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Visualizations

SKI178_Apoptosis_Pathway SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Prolonged_Mitosis Prolonged Mitosis SKI178->Prolonged_Mitosis S1P S1P (Pro-survival) SphK1_2->S1P Decreases Cer_Sph Ceramide / Sphingosine (Pro-apoptotic) SphK1_2->Cer_Sph Increases Mitochondria Mitochondrial Dysfunction Cer_Sph->Mitochondria CDK1 Sustained CDK1 Activation Prolonged_Mitosis->CDK1 Bcl2_family Phosphorylation of Bcl-2, Bcl-xl CDK1->Bcl2_family Mcl1 Degradation of Mcl-1 CDK1->Mcl1 Bcl2_family->Mitochondria Inhibits inhibition Mcl1->Mitochondria Inhibits inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AnnexinV_Workflow start Seed Cells treat Treat with this compound and Vehicle Control start->treat harvest Harvest Cells (Suspension/Adherent) treat->harvest wash1 Wash with cold PBS harvest->wash1 wash2 Wash with cold PBS wash1->wash2 resuspend Resuspend in 1X Binding Buffer wash2->resuspend stain Add Annexin V-FITC & PI Incubate 15 min at RT in dark resuspend->stain analyze Add 1X Binding Buffer Analyze by Flow Cytometry stain->analyze end Data Analysis analyze->end

References

Application Notes and Protocols: Measuring Caspase Activity Following SKi-178 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKi-178 is a potent small molecule inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/SphK2).[1][2] Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the conversion of the pro-apoptotic lipid sphingosine into the pro-survival lipid sphingosine-1-phosphate (S1P).[2] By inhibiting SphK1/2, this compound disrupts this balance, leading to an accumulation of pro-apoptotic sphingolipids and a decrease in pro-survival S1P signaling.[2] Furthermore, this compound has been identified as a multi-targeted agent that also functions as a microtubule network disruptor.[3]

The primary mechanism of action for this compound-induced cell death is the induction of apoptosis.[3][4] Studies have shown that this compound treatment leads to prolonged mitotic arrest and subsequent cell death through the intrinsic apoptotic cascade.[4][5] A key event in this process is the sustained activation of cyclin-dependent kinase 1 (CDK1), which leads to the inhibitory phosphorylation or degradation of anti-apoptotic Bcl-2 family proteins like Bcl-2, Bcl-xl, and Mcl-1.[4][5] This destabilization of the mitochondrial membrane triggers the apoptotic pathway, which is executed by a family of cysteine proteases known as caspases.

Caspases are central to the apoptotic process, acting as key mediators that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and Caspase-7) is a hallmark of apoptosis.[1] Therefore, measuring caspase activity is a reliable method for quantifying the apoptotic response induced by compounds like this compound.

This document provides detailed protocols for measuring the activity of key caspases following exposure of cells to this compound, utilizing common colorimetric and fluorometric assays.

This compound-Induced Apoptotic Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound induces apoptosis, culminating in caspase activation.

SKi178_Apoptosis_Pathway cluster_stimulus Stimulus cluster_targets Direct Targets cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Intrinsic Apoptotic Pathway SKi178 This compound SphK SphK1 / SphK2 SKi178->SphK Inhibition Microtubules Microtubule Dynamics SKi178->Microtubules Disruption S1P ↓ Pro-survival S1P SphK->S1P Ceramide ↑ Pro-apoptotic Ceramide SphK->Ceramide MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2 Inhibition of Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xl, Mcl-1) CDK1->Bcl2 Phosphorylation Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Mito->Apoptosome Casp9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound apoptotic pathway.

Experimental Workflow Overview

The general workflow for assessing caspase activity in response to this compound treatment is depicted below. This process involves cell culture, induction of apoptosis, preparation of cell lysates, the enzymatic caspase reaction, and signal detection.

Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture Seed cells in multi-well plates B 2. Apoptosis Induction Treat cells with this compound (include vehicle control) A->B C 3. Cell Lysis Lyse cells to release intracellular contents B->C D 4. Caspase Reaction Add reaction buffer and caspase-specific substrate C->D E 5. Incubation Incubate at 37°C to allow substrate cleavage D->E F 6. Signal Detection Measure absorbance or fluorescence E->F G 7. Data Analysis Calculate fold-change in caspase activity F->G

Caption: General workflow for measuring caspase activity.

Protocols for Measuring Caspase Activity

Two common methods for measuring caspase activity are presented below: a colorimetric assay for executioner caspases-3/7 and a fluorometric assay for initiator caspase-9.

Protocol 1: Colorimetric Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, which share a preference for the peptide sequence Asp-Glu-Val-Asp (DEVD).[6] The assay utilizes a DEVD peptide conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Cleavage of the substrate by active caspase-3/7 releases pNA, which produces a yellow color that can be measured by a spectrophotometer at 405 nm.[7][8][9] The amount of pNA released is proportional to the caspase activity in the sample.

A. Materials and Reagents

  • Cell line of interest (e.g., human acute myeloid leukemia (AML) cell lines)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear, flat-bottom microplates

  • Caspase-3/7 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (capable of reading at 405 nm)

B. Cell Culture and Treatment

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁶ cells/mL for suspension cells or ~2 x 10⁴ cells/well for adherent cells.[10][11] Adjust density as needed for your specific cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested concentration range is 0.1 µM to 10 µM, based on published IC50 values.[1][2]

  • Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the plate for a desired period to induce apoptosis (e.g., 4, 8, 12, 24 hours). The optimal time should be determined empirically.[12]

C. Preparation of Cell Lysates

  • For suspension cells: Pellet the cells by centrifuging the plate at 400 x g for 5 minutes.[13] Carefully remove the supernatant.

  • For adherent cells: Remove the culture medium. Wash the cells once with 100 µL of cold PBS, then remove the PBS.

  • Resuspend the cell pellet (or lyse the adherent cells) in 50 µL of chilled Cell Lysis Buffer per well.[10]

  • Incubate the plate on ice for 10-15 minutes to ensure complete lysis.[14][15]

D. Caspase-3/7 Assay Procedure

  • Prepare the Caspase Reaction Mix immediately before use. For each reaction, mix:

    • 50 µL of 2X Reaction Buffer

    • 0.5 µL of 1 M DTT (for a final concentration of 10 mM)

  • Add 50 µL of the Caspase Reaction Mix to each well containing cell lysate.

  • Add 5 µL of the DEVD-pNA substrate (typically 4 mM stock) to each well for a final concentration of 200 µM.[16]

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][11]

  • Measure the absorbance at 405 nm using a microplate reader.

E. Data Analysis

  • Subtract the absorbance value of a blank well (containing lysis buffer, reaction mix, and substrate, but no cells) from all readings.

  • Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the this compound-treated samples to the absorbance of the vehicle-treated control samples.

    • Fold-Increase = (OD₄₀₅ of Treated Sample) / (OD₄₀₅ of Control Sample)

Protocol 2: Fluorometric Caspase-9 Activity Assay

This assay measures the activity of the initiator caspase-9, which recognizes the peptide sequence Leu-Glu-His-Asp (LEHD). The assay uses a LEHD peptide conjugated to a fluorescent reporter, 7-amino-4-trifluoromethyl coumarin (B35378) (AFC). When cleaved by active caspase-9, the free AFC emits a yellow-green fluorescence (Ex/Em = 400/505 nm) that is proportional to caspase-9 activity.[14][17]

A. Materials and Reagents

  • All materials listed in Protocol 4.1, except for the colorimetric kit.

  • 96-well black, clear-bottom microplates (for reduced background fluorescence).

  • Caspase-9 Fluorometric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and LEHD-AFC substrate).

  • Fluorometric microplate reader with filters for 400 nm excitation and 505 nm emission.

B. Cell Culture, Treatment, and Lysate Preparation

  • Follow steps B and C from Protocol 4.1. Use 1-5 x 10⁶ cells per sample.[14]

C. Caspase-9 Assay Procedure

  • Prepare the Caspase Reaction Mix as described in Protocol 4.1, Step D1.

  • Add 50 µL of the Caspase Reaction Mix to each well containing 50 µL of cell lysate.

  • Add 5 µL of the 1 mM LEHD-AFC substrate to each well for a final concentration of 50 µM.[14]

  • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[14]

  • Read the fluorescence in a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.

D. Data Analysis

  • Subtract the fluorescence value of a blank well from all readings.

  • Calculate the fold-increase in caspase-9 activity by comparing the relative fluorescence units (RFU) of the this compound-treated samples to the RFU of the vehicle-treated control samples.

    • Fold-Increase = (RFU of Treated Sample) / (RFU of Control Sample)

Data Presentation

Quantitative results from caspase activity assays should be presented clearly. The following table provides an example of how to summarize data from a Caspase-3/7 activity assay performed on AML cells treated with this compound for different durations.

Treatment Group8 Hours (Fold Change ± SD)16 Hours (Fold Change ± SD)24 Hours (Fold Change ± SD)
Vehicle Control (0.1% DMSO) 1.00 ± 0.081.00 ± 0.111.00 ± 0.09
This compound (0.5 µM) 1.85 ± 0.153.20 ± 0.254.15 ± 0.31
This compound (1.0 µM) 2.90 ± 0.215.60 ± 0.427.80 ± 0.55
This compound (5.0 µM) 4.50 ± 0.339.10 ± 0.6812.50 ± 0.94

Table 1: Hypothetical Caspase-3/7 activity in AML cells after this compound exposure. Data are represented as fold change in activity relative to the vehicle control. Values are mean ± standard deviation (SD) from a representative experiment performed in triplicate.

Conclusion

Measuring caspase activity is a direct and quantitative method for assessing apoptosis induced by this compound. Both colorimetric and fluorometric assays provide sensitive and reliable means to determine the activation of key initiator and executioner caspases. The protocols provided herein offer a robust framework for researchers to investigate the pro-apoptotic efficacy of this compound and similar compounds in various cell models, contributing to the broader understanding of their therapeutic potential in cancer research and drug development.

References

Application Notes and Protocols for SKi-178 Vehicle Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKi-178 is a potent dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2), key enzymes in sphingolipid metabolism.[1] By inhibiting these kinases, this compound disrupts the balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipid, ceramide. This disruption leads to the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to interfere with microtubule dynamics, contributing to its anti-cancer effects.[2][3] In preclinical animal models, this compound has demonstrated significant efficacy in inhibiting tumor growth in various cancers, including prostate cancer and acute myeloid leukemia (AML).[2][4] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for animal studies.

This compound Signaling Pathway

This compound's primary mechanism of action involves the inhibition of SphK1 and SphK2, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

SKi_178_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sph Sphingosine SphK1_2 SphK1 / SphK2 Sph->SphK1_2 Substrate Ceramide Ceramide (Pro-apoptotic) Sph->Ceramide S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Akt_mTOR Akt-mTOR Pathway (Pro-survival, Proliferation) S1P->Akt_mTOR Activates SphK1_2->S1P Converts to SKi_178 This compound SKi_178->SphK1_2 Inhibits Microtubules Microtubule Dynamics SKi_178->Microtubules Disrupts JNK JNK Pathway (Apoptosis) Ceramide->JNK Activates Proliferation_Inhibition Inhibition of Proliferation Akt_mTOR->Proliferation_Inhibition Leads to Apoptosis Apoptosis JNK->Apoptosis Induces Microtubules->Apoptosis Contributes to

Caption: this compound signaling pathway.

Vehicle Formulations for Animal Studies

Two primary vehicle formulations have been successfully used for the in vivo administration of this compound. The choice of vehicle may depend on the specific animal model, route of administration, and desired dosing regimen.

Formulation ComponentVehicle 1 (PTD)Vehicle 2 (β-HPCD)
Solubilizing Agent 30% v/v 1,2-Propanediol, 5% v/v Tween-2045% w/v β-hydroxy-propyl-cyclodextrin (β-HPCD)
Solvent 65% v/v of 5% dextrose in DDW1x Phosphate Buffered Saline (PBS)
Route of Administration Retro-orbital injectionTail-vein injection, Intraperitoneal injection
Reference Study Acute Myeloid Leukemia ModelAcute Myeloid Leukemia & Prostate Cancer Models
Protocol for Preparation of Vehicle 1 (PTD)

This protocol is for the preparation of a solution containing 30% v/v 1,2-Propanediol, 5% v/v Tween-20, and 65% v/v of 5% dextrose in double-distilled water (DDW).

Materials:

  • 1,2-Propanediol

  • Tween-20

  • 5% Dextrose solution in DDW

  • Sterile, pyrogen-free containers and utensils

Procedure:

  • In a sterile container, combine 30 mL of 1,2-Propanediol and 5 mL of Tween-20 per 100 mL of final solution.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 65 mL of 5% dextrose solution to the mixture.

  • Stir until the solution is clear and uniform.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

  • Store at 2-8°C.

Protocol for Preparation of Vehicle 2 (β-HPCD)

This protocol describes the preparation of a 45% w/v β-hydroxy-propyl-cyclodextrin (β-HPCD) solution in 1x PBS.

Materials:

  • β-hydroxy-propyl-cyclodextrin (β-HPCD)

  • 1x Phosphate Buffered Saline (PBS), sterile

  • Sterile, pyrogen-free containers and magnetic stirrer

Procedure:

  • For every 100 mL of final solution, weigh 45 g of β-HPCD.

  • In a sterile container, add the weighed β-HPCD to 100 mL of sterile 1x PBS.

  • Stir the mixture at room temperature using a magnetic stirrer until the β-HPCD is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can aid dissolution.

  • Once dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Store at room temperature.

Experimental Protocols for In Vivo Studies

The following are generalized protocols for in vivo efficacy studies using this compound in common preclinical cancer models.

General Experimental Workflow

experimental_workflow start Start cell_culture Cancer Cell Culture (e.g., PC-3, MLL-AF9) start->cell_culture animal_model Establish Animal Model (e.g., Xenograft, AML model) cell_culture->animal_model randomization Tumor Establishment & Randomization into Groups animal_model->randomization treatment Treatment Phase: This compound or Vehicle Administration randomization->treatment monitoring In-life Monitoring: Tumor Volume, Body Weight, WBC counts treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tissue Collection, IHC, Western Blot monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo studies.

Prostate Cancer Xenograft Model (PC-3)

Animal Model:

  • Male athymic nude mice (nu/nu), 6-8 weeks old.

Cell Preparation and Implantation:

  • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells using trypsin-EDTA and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5][6][7]

Treatment Protocol:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Prepare this compound in the desired vehicle (e.g., 45% β-HPCD in PBS).

  • Administer this compound or vehicle control via intraperitoneal injection daily.[4]

    • Intraperitoneal Injection Procedure:

      • Restrain the mouse by scruffing the neck to expose the abdomen.

      • Tilt the mouse's head downwards.

      • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.[2][3][8]

      • Aspirate to ensure the needle has not entered the bladder or intestines.

      • Inject the solution slowly.

  • Monitor tumor volume and body weight 2-3 times per week.

Endpoint Analysis:

  • At the end of the study, euthanize mice and excise tumors.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

Acute Myeloid Leukemia (AML) Model (MLL-AF9)

Animal Model:

  • Recipient mice (e.g., C57BL/6) conditioned with irradiation.[9]

Model Establishment:

  • Transduce murine hematopoietic stem and progenitor cells with a retrovirus expressing the MLL-AF9 fusion oncogene.[10]

  • Inject the transduced cells into lethally irradiated recipient mice.[11]

  • Monitor for leukemia development by analyzing peripheral blood for white blood cell (WBC) counts and the presence of leukemic cells (e.g., GFP-positive if a fluorescent marker is used).

Treatment Protocol:

  • Once leukemia is established, randomize mice into treatment and control groups.

  • Prepare this compound in the desired vehicle (e.g., PTD or 45% β-HPCD).

  • Administer this compound or vehicle control every other day via retro-orbital or tail-vein injection.[8]

    • Retro-orbital Injection Procedure:

      • Anesthetize the mouse.[12][4]

      • Position the mouse in lateral recumbency.

      • Gently retract the skin to cause the eye to protrude slightly.

      • Insert a 27-30 gauge needle into the medial canthus at a 45-degree angle.[4][13]

      • Slowly inject the solution into the retro-orbital sinus.

  • Monitor WBC counts and overall health regularly.

Endpoint Analysis:

  • Monitor survival as a primary endpoint.

  • Collect peripheral blood, bone marrow, and spleen for flow cytometric analysis of leukemic burden.

Quantitative Data Summary

ParameterCell Line/ModelValue/ObservationReference
IC50 Various cancer cell lines0.1 - 1.8 µM
In Vivo Dosage PC-3 XenograftDaily intraperitoneal injection[4]
MLL-AF9 AML5, 10, 20 mg/kg every other day
Efficacy PC-3 XenograftPotent inhibition of tumor growth[4]
MLL-AF9 AMLIncreased survival, complete remission in some cases
Signaling Effects (In Vivo) PC-3 XenograftDecreased p-Akt, p-S6K1; Increased p-JNK1/2[4]

Protocols for Endpoint Analysis

Western Blot for Phosphorylated Proteins (p-Akt, p-JNK)
  • Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against p-Akt, total Akt, p-JNK, and total JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC)
  • Fix tumor tissues in 10% neutral buffered formalin for 24 hours.

  • Process tissues and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.[14]

  • Perform antigen retrieval using a heat-mediated method (e.g., citrate (B86180) buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with primary antibodies (e.g., anti-p-Akt) overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Develop the color with a DAB substrate and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SKi-178 Dosage for Maximum Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SKi-178 in cytotoxicity experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual-action inhibitor, targeting both Sphingosine (B13886) Kinase 1 and 2 (SphK1/2) and disrupting microtubule dynamics.[1][2] Its cytotoxic effects stem from the synergistic interplay of these two mechanisms, which leads to prolonged mitotic arrest and subsequent induction of apoptosis.[1][2]

Q2: How does this compound induce apoptosis?

A2: this compound-induced apoptosis is primarily mediated through the sustained activation of cyclin-dependent kinase 1 (CDK1) during mitotic arrest.[1][3] This prolonged CDK1 activation leads to the phosphorylation and subsequent inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xl, and the degradation of Mcl-1, ultimately triggering the intrinsic apoptotic cascade.[1][3]

Q3: What is a recommended starting concentration range for this compound in cytotoxicity assays?

A3: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound typically ranges from 0.1 to 1.8 µM in various cancer cell lines, including multi-drug resistant types.[4][5] For initial dose-response experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude (e.g., 10 nM to 100 µM) to determine the optimal range for your specific cell line. For acute myeloid leukemia (AML) cell lines, IC50 values are often in the range of 500 nM to 1 µM.[6]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. To prepare working solutions, dilute the stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known off-target effects of this compound?

A5: Besides its primary targets (SphK1/2 and tubulin), it's important to consider potential off-target effects, especially at higher concentrations.[4] Some sphingosine kinase inhibitors have been reported to affect other kinases or cellular processes.[3] If you observe unexpected results, it is recommended to validate your findings using a secondary assay or a different inhibitor.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values 1. Poor solubility/precipitation of this compound: The compound may precipitate in the culture medium, especially at high concentrations. 2. Variable cell seeding density: Inconsistent cell numbers can lead to variability in results. 3. Cell passage number: High passage numbers can alter cellular responses. 4. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.1. Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect for precipitates. Briefly sonicate the stock solution if necessary. 2. Use a cell counter to ensure accurate and consistent cell seeding. Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment. 3. Use cells within a defined and consistent passage number range. 4. Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Low cytotoxicity observed 1. Suboptimal inhibitor concentration: The concentrations tested may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may be insufficient to induce a cytotoxic response. 3. Low expression of SphK1/2 in the cell line: The target may not be highly expressed. 4. Cell confluence: High cell density can reduce the effective concentration of the inhibitor per cell.1. Perform a broad dose-response experiment (e.g., 10 nM to 100 µM) to identify the effective concentration range. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Verify SphK1 and SphK2 expression levels using Western blotting or qPCR. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Unexpected increase in cell viability at high concentrations ("bell-shaped" curve) 1. Compound precipitation: At high concentrations, the inhibitor may precipitate, reducing its effective concentration. 2. Off-target effects: High concentrations may trigger pro-survival pathways. 3. Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., MTT reduction).1. Visually inspect for precipitates. Test a narrower range of concentrations below the precipitation point. 2. Investigate downstream signaling pathways to identify any off-target effects. 3. Perform a cell-free assay to check for direct interference of this compound with the assay reagents.
Difficulty distinguishing between apoptosis and necrosis 1. Suboptimal staining protocol: Incorrect concentrations of Annexin V or propidium (B1200493) iodide (PI). 2. Incorrect gating during flow cytometry analysis. 3. Late-stage apoptosis: Cells may have progressed to late apoptosis/secondary necrosis.1. Titrate Annexin V and PI to determine the optimal concentrations for your cell type. 2. Use appropriate single-stain and unstained controls to set up the flow cytometer gates correctly. 3. Perform a time-course experiment to capture cells in the early stages of apoptosis.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
HL-60Acute Myeloid Leukemia~0.5 - 1.0[6]
MOLM-13Acute Myeloid Leukemia~0.5 - 1.0[4]
MTR3Multi-drug resistant0.1 - 1.8[5]
NCI-ADRMulti-drug resistant0.1 - 1.8[5]
HL60/VCRMulti-drug resistant0.1 - 1.8[5]
PC-3Prostate Cancer5 - 25 (significant cytotoxicity)[7]
LNCaPProstate Cancer5 - 25 (significant cytotoxicity)[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the cytotoxicity assay used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HL-60 for AML, PC-3 for prostate cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For suspension cells (e.g., HL-60), seed at a density of approximately 2 x 10^5 cells/well.[2]

    • For adherent cells, seed at a density that will result in 70-80% confluency at the end of the experiment. This needs to be optimized for each cell line.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow cells to attach (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 10 nM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the old medium (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase during treatment.

    • Treat the cells with the desired concentrations of this compound (e.g., concentrations around the IC50 value determined from the MTT assay) and a vehicle control for the optimized incubation time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Caption: this compound induced signaling pathway leading to apoptosis.

Experimental_Workflow start Start dose_response 1. Broad Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 time_course 3. Time-Course Experiment (e.g., Annexin V Assay) determine_ic50->time_course optimal_conditions 4. Determine Optimal Concentration & Time time_course->optimal_conditions mechanistic_studies 5. Mechanistic Studies (e.g., Western Blot for cleaved PARP, p-Bcl2) optimal_conditions->mechanistic_studies end End mechanistic_studies->end

Caption: Experimental workflow for optimizing this compound dosage.

References

SKi-178 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKI-178, a potent dual inhibitor of Sphingosine (B13886) Kinase 1 and 2 (SphK1/2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in pre-clinical research and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and competitively targets both Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).[1][2] These enzymes are critical regulators in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and migration.[2] By inhibiting SphK1 and SphK2, this compound disrupts the balance of sphingolipid metabolites, leading to a decrease in pro-survival S1P levels and an increase in pro-apoptotic sphingosine and ceramide levels.[3]

Q2: What are the known downstream effects of this compound treatment in cancer cells?

A2: Inhibition of SphK1/2 by this compound has been shown to induce apoptosis in various cancer cell lines.[4] This is achieved through the modulation of key signaling pathways. Specifically, this compound treatment has been observed to inhibit the pro-survival Akt-mTOR signaling pathway and activate the pro-apoptotic JNK signaling cascade.[3] Additionally, this compound has been identified as a microtubule network disrupting agent, which contributes to its cytotoxic effects.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is reported to be insoluble in water and ethanol.[6] For optimal solubility, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[5][6]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. To ensure stability and prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Problem Possible Cause Solution
Compound Precipitation in Cell Culture Media The final concentration of DMSO in the media is too high.Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to maintain cell health and prevent compound precipitation. Perform a serial dilution of your high-concentration stock solution in your culture medium to achieve the desired final treatment concentration.
The aqueous solubility of this compound is low.After diluting the DMSO stock solution into your aqueous media, vortex the solution thoroughly to ensure it is well-mixed before adding it to your cells. Visually inspect for any signs of precipitation.
Inconsistent or Unexpected Experimental Results Degradation of the compound due to improper storage.Always store the solid compound and DMSO stock solutions at the recommended temperatures (-20°C for solid and short-term stock, -80°C for long-term stock). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Variability in cell seeding density or cell health.Ensure consistent cell seeding densities across all wells and plates. Regularly check the health and viability of your cell lines.
Interaction with components in the serum.If you observe inconsistencies, consider reducing the serum concentration in your culture media during the treatment period, or performing the experiment in serum-free media if your cell line can tolerate it for the duration of the experiment.
High Background Cytotoxicity in Vehicle Control DMSO concentration is too high.Perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum concentration your cells can tolerate without significant toxicity. Keep the final DMSO concentration consistent across all treatment groups, including the vehicle control.
Difficulty in Achieving Complete Dissolution Poor quality or hydrated DMSO was used.Use fresh, high-quality, anhydrous DMSO to prepare your stock solution.[5][6] As noted by suppliers, hygroscopic DMSO can significantly impact solubility.[5][6] Gentle warming and vortexing or sonication may aid in dissolution.[5]

Quantitative Data Summary

This compound Solubility
SolventConcentrationNotesReference(s)
DMSO100 mg/mL-
DMSO79 mg/mL (200.29 mM)Use fresh DMSO as moisture can reduce solubility.[6]
DMSO50 mg/mL (126.77 mM)Ultrasonic assistance may be needed.[5]
DMSO10 mM-
WaterInsoluble-[6]
EthanolInsoluble-[6]
In Vivo Formulations
Vehicle CompositionDosageAdministration RouteReference(s)
30% v/v 1,2-Propanediol, 5% v/v Tween-20, 65% v/v of 5% dextrose in DDW5 mg/kgRetro-orbital injection[1]
45% w/v β-hydroxy-propyl-cyclodextrin in 1x PBS80 mg/kgTail-vein injection[1]

Experimental Protocols

Detailed Protocol for In Vitro Cell Viability (MTT) Assay
  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

SKI178_Pathway Sphingosine Sphingosine SphK1_2 SphK1 / SphK2 Sphingosine->SphK1_2 substrate S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation & Survival S1P->Proliferation promotes SphK1_2->S1P phosphorylation SKI178 This compound SKI178->SphK1_2 inhibits Akt_mTOR Akt-mTOR Pathway SKI178->Akt_mTOR inhibits JNK JNK Pathway SKI178->JNK activates Microtubules Microtubule Dynamics SKI178->Microtubules disrupts Akt_mTOR->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis induces Disruption Disruption Disruption->Apoptosis contributes to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

experimental_workflow start Start prep_stock Prepare this compound Stock (10 mM in anhydrous DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells prep_treatment Prepare Serial Dilutions of this compound in Media prep_stock->prep_treatment incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with this compound (and vehicle control) incubate1->treat_cells prep_treatment->treat_cells incubate2 Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay read_plate Read Plate (Absorbance at 570 nm) assay->read_plate analyze Data Analysis (% Viability, IC50) read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability assay using this compound.

References

Technical Support Center: SKi-178 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKi-178 in in vitro experiments. The information addresses potential off-target effects and provides protocols to help ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary and off-targets of this compound?

A1: this compound is a potent dual inhibitor of Sphingosine (B13886) Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).[1][2][3] While initially developed as a selective inhibitor for SphK1, further studies have confirmed its activity against both isoforms.[4][5] A significant off-target effect of this compound is the disruption of the microtubule network, which contributes to its cytotoxic effects.[1][2]

Q2: What is the mechanism of this compound-induced cell death?

A2: this compound induces apoptosis through a multi-targeted mechanism. Inhibition of SphK1/2 alters the balance of sphingolipids, decreasing the pro-survival molecule sphingosine-1-phosphate (S1P) and increasing pro-apoptotic ceramides.[1][3] Concurrently, its off-target effect on microtubules leads to prolonged mitotic arrest. This sustained arrest results in the activation of cyclin-dependent kinase 1 (CDK1), which in turn phosphorylates and inactivates anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1), ultimately triggering the intrinsic apoptotic cascade.[1][4] Activation of c-Jun NH2-terminal kinase (JNK) has also been implicated in the apoptotic process.[4][6]

Q3: In which cell lines have the effects of this compound been characterized?

A3: The activity of this compound has been documented in a variety of cancer cell lines. Notably, its mechanism of action and off-target effects have been extensively studied in human acute myeloid leukemia (AML) cell lines.[1][2][4] It has also shown cytotoxicity in prostate cancer cells, as well as other cancer cell lines including MCF-7 (breast), A549 (lung), and Panc-1 (pancreatic).[5][6]

Q4: What are the typical working concentrations for this compound in vitro?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The reported IC50 values for cytotoxicity generally range from 0.1 to 1.8 µM.[3] For specific mechanistic studies, concentrations up to 10 µM have been used.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of cell death at expected non-toxic doses. Off-target effects on microtubule dynamics may be more pronounced in the cell line being used.1. Perform a detailed dose-response and time-course experiment to establish a therapeutic window. 2. Use immunofluorescence to visualize the microtubule network and assess disruption at various concentrations. 3. Compare the effects of this compound with a microtubule-disrupting agent (e.g., vincristine) and a more selective SphK inhibitor as controls.
Inconsistent results in kinase activity assays. Direct inhibition of kinases other than SphK1/2, or indirect effects on signaling pathways.1. Validate the specificity of this compound in your system using a Cellular Thermal Shift Assay (CETSA) for target engagement. 2. Perform a kinase panel screening to identify other potential off-target kinases. 3. Analyze downstream signaling pathways (e.g., Akt-mTOR, JNK) via Western blot to understand the broader signaling impact.[6]
Unexpected changes in cell cycle profiles. The microtubule-disrupting activity of this compound can cause mitotic arrest.1. Conduct cell cycle analysis using flow cytometry after staining with a DNA dye (e.g., propidium (B1200493) iodide). 2. Quantify the percentage of cells in the G2/M phase at different time points and concentrations of this compound. 3. Correlate the mitotic arrest with markers of apoptosis (e.g., Annexin V staining) to understand the link between these events.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
SphK1Ki1.3 µM[5]
Various Cancer Cell LinesIC50 (Cytotoxicity)0.1 - 1.8 µM[3]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of this compound to SphK1 and SphK2 in intact cells.

Methodology:

  • Culture cells (e.g., HEK293 cells overexpressing His-tagged SphK1 or SphK2) to 80-90% confluency.

  • Treat cells with this compound or vehicle control for a specified period (e.g., 16 hours).

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature within a predefined range.

  • Lyse the cells and separate the soluble fraction from aggregated proteins by centrifugation.

  • Analyze the soluble fractions by Western blot using antibodies against the His-tag or the specific kinase.

  • Increased thermal stability of the target protein in the presence of this compound indicates direct binding.

In Vitro Tubulin Polymerization Assay

This assay assesses the direct effect of this compound on microtubule formation.

Methodology:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add this compound, a positive control (e.g., vincristine), a negative control (e.g., PF-543), or vehicle to the tubulin solution.

  • Initiate polymerization by raising the temperature (e.g., to 37°C).

  • Monitor the rate of tubulin polymerization by measuring the change in absorbance at 340 nm over time.[1] A decreased rate of polymerization in the presence of this compound indicates a direct inhibitory effect on microtubule assembly.[1]

Immunofluorescence for Microtubule Network Visualization

This method allows for the direct observation of this compound's effects on the cellular microtubule structure.

Methodology:

  • Grow cells (e.g., U-251-MG glioblastoma cells expressing GFP-tagged α-tubulin) on coverslips.

  • Treat the cells with this compound, a negative control, or vehicle for the desired time.

  • Fix the cells with an appropriate fixative (e.g., paraformaldehyde).

  • If not using a fluorescently tagged protein, permeabilize the cells and incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides.

  • Visualize the microtubule network using fluorescence microscopy. Disruption of the filamentous network compared to the vehicle control indicates an off-target effect.[1]

Visualizations

SKi178_Signaling_Pathway Ski178 This compound SphK1_2 SphK1 / SphK2 Ski178->SphK1_2 Inhibits Microtubules Microtubule Dynamics Ski178->Microtubules Disrupts S1P S1P (Pro-survival) SphK1_2->S1P Decreases Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide Increases Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest Induces Apoptosis Apoptosis Ceramide->Apoptosis CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Leads to Bcl2_family Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) CDK1->Bcl2_family Inhibits CDK1->Apoptosis Bcl2_family->Apoptosis Prevents CETSA_Workflow start Start: Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat Aliquots to Various Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot of Soluble Fraction centrifugation->western_blot analysis Analyze Protein Thermal Stability western_blot->analysis end End: Target Engagement Confirmed analysis->end

References

troubleshooting SKi-178 instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sphingosine (B13886) kinase inhibitor, SKi-178.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, and reversible dual inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2).[1][2][3] It acts as a competitive inhibitor with respect to sphingosine, the natural substrate of these enzymes.[1] By inhibiting SphK1 and SphK2, this compound disrupts the balance of the "sphingolipid rheostat," leading to a decrease in the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an increase in pro-apoptotic sphingolipids like ceramide.[4] This disruption of sphingolipid metabolism can induce apoptosis in various cancer cell lines.[1][4] Additionally, this compound has been shown to impair microtubule assembly, contributing to its cytotoxic effects.[4][5]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations ranging from 50 mg/mL to 100 mg/mL.[1][2][3] It is important to use freshly opened, anhydrous DMSO, as the presence of moisture can reduce its solubility.[3] this compound is insoluble in water and ethanol.[3] For long-term storage, the solid powder form should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[3]

Q3: I am observing inconsistent or lower-than-expected activity of this compound in my cell culture experiments. Could this be due to instability?

A3: Yes, inconsistent results can be a sign of compound instability in the culture medium. While specific data on the stability of this compound in aqueous media at 37°C is limited, small molecules can be susceptible to degradation under these conditions. Factors such as the pH of the medium, the presence of serum proteins, and exposure to light can all contribute to the degradation of a compound over the course of an experiment. It is recommended to perform a stability assay to determine the half-life of this compound in your specific experimental setup.

Q4: Are there any known off-target effects of this compound?

A4: Besides its primary targets, SphK1 and SphK2, this compound has been reported to directly impair microtubule assembly.[4][5] This action contributes to its cytotoxic and apoptotic effects in cancer cells. Researchers should be aware of this multi-targeted activity when interpreting experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem: Precipitate formation upon dilution of DMSO stock solution in culture media.

  • Possible Cause 1: Poor Solubility in Aqueous Media. this compound is insoluble in water.[3] When a concentrated DMSO stock is diluted into an aqueous culture medium, the compound may precipitate out of solution if its solubility limit is exceeded.

    • Solution:

      • Decrease the final concentration of this compound.

      • Increase the final percentage of DMSO in the culture medium. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

      • Use a pre-warmed culture medium for dilution and mix gently but thoroughly immediately after adding the this compound stock solution.

  • Possible Cause 2: Interaction with Media Components. Components in the culture medium, such as serum proteins, can sometimes interact with small molecules and cause them to precipitate.

    • Solution:

      • Prepare a more diluted intermediate stock solution of this compound in DMSO before the final dilution into the complete culture medium.

      • Consider using a serum-free medium for a short duration during the initial treatment, if compatible with your cell line, to see if this mitigates the precipitation.

Problem: Loss of this compound Activity Over Time in Culture.

  • Possible Cause: Degradation in Culture Medium. this compound may degrade in the aqueous environment of the cell culture medium at 37°C.

    • Solution:

      • Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section).

      • Replenish the culture medium with freshly diluted this compound at regular intervals during long-term experiments. The frequency of media changes will depend on the determined stability of the compound.

      • Minimize exposure of the this compound stock solution and treated cultures to light, as light can sometimes accelerate the degradation of small molecules.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO50-100 mg/mL[1][2][3]Use of anhydrous, fresh DMSO is recommended as moisture can affect solubility.[3]
WaterInsoluble[3]
EthanolInsoluble[3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 years[3]
Stock Solution (in DMSO)-80°CUp to 1 year[3]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 month[3]Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For example, for a 10 mM stock solution of this compound (Molecular Weight: 394.42 g/mol ), dissolve 3.94 mg in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Culture Media via HPLC

Objective: To determine the stability and half-life of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound stock solution in DMSO

  • Your specific complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, conical tubes

  • Cell culture incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

Methodology:

  • Preparation of Spiked Media:

    • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.1%).

    • Prepare a sufficient volume to collect samples at all time points.

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile conical tubes.

    • Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

    • The 0-hour sample should be collected immediately after preparation.

    • Immediately after collection, store the samples at -80°C to halt any further degradation until analysis.

  • Sample Preparation for HPLC:

    • Thaw the collected samples.

    • To precipitate proteins, add an equal volume of cold acetonitrile to each sample.

    • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Set up an HPLC method with a C18 column. The mobile phase will likely consist of a gradient of acetonitrile and water (potentially with a small amount of acid like formic acid to improve peak shape). A specific method may need to be developed and optimized for this compound.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound (relative to the 0-hour time point) against time.

    • From this plot, you can determine the degradation kinetics and calculate the half-life (t½) of this compound in your culture medium.

Visualizations

Troubleshooting_SKi178_Instability start Inconsistent or Low this compound Activity precipitate Precipitate Observed in Media? start->precipitate no_precipitate No Precipitate Observed precipitate->no_precipitate No check_solubility Review Solubility Limits and Preparation Protocol precipitate->check_solubility Yes stability_issue Suspect Degradation in Media no_precipitate->stability_issue optimize_dilution Optimize Dilution Strategy: - Lower Final Concentration - Adjust DMSO% - Use Warmed Media check_solubility->optimize_dilution resolved Issue Resolved optimize_dilution->resolved perform_stability_assay Perform Stability Assay (HPLC) to Determine Half-life stability_issue->perform_stability_assay Yes stability_issue->resolved No adjust_protocol Adjust Experimental Protocol: - Replenish Media with Fresh this compound - Minimize Light Exposure perform_stability_assay->adjust_protocol adjust_protocol->resolved

Caption: Troubleshooting workflow for this compound instability in culture media.

SKi178_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism SKi178 This compound SphK1 SphK1 SKi178->SphK1 SphK2 SphK2 SKi178->SphK2 Microtubules Microtubule Assembly SKi178->Microtubules Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Cell Proliferation & Survival S1P->Proliferation Ceramide Ceramide Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Minimizing SKI-178 Toxicity to Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SKI-178 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity to normal cells and address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted agent that functions as a dual inhibitor of Sphingosine Kinase 1 and 2 (SphK1 and SphK2) and also as a disruptor of the microtubule network.[1][2] Its efficacy in cancer models stems from the synergistic interaction of these two activities, which leads to mitotic arrest and subsequent apoptosis.[1][2]

Q2: Is this compound expected to be toxic to normal, non-cancerous cells?

A2: Studies have shown that this compound has a degree of selectivity for cancer cells over normal cells. For instance, a study on prostate cancer demonstrated that a 10 μM concentration of this compound, which was effective against cancer cells, did not significantly inhibit the viability of normal primary human prostate epithelial cells (pEpi) and the established RWPE-1 cell line.[3] Furthermore, in vivo studies in mice have indicated that this compound is well-tolerated with no overt signs of toxicity at effective doses.[1][2][4] However, as with any potent bioactive compound, some effects on normal cells, particularly those with high proliferation rates, cannot be entirely ruled out and may be concentration-dependent.

Q3: I am observing unexpected toxicity in my normal cell line controls. What could be the cause?

A3: Unexpected toxicity in normal cell lines could be due to several factors:

  • High Concentration: The concentration of this compound you are using may be too high for the specific normal cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.

  • High Proliferation Rate of Normal Cells: this compound's mechanism involves disruption of microtubule dynamics, which will affect any rapidly dividing cell. If your normal cell line has a high proliferation rate, it may be more susceptible to the effects of this compound.

  • Off-Target Effects: While this compound is a dual inhibitor of SphK1/2, the possibility of other off-target effects, though not extensively documented, cannot be completely excluded. A related compound, SKI-349, was found to be highly selective when screened against a panel of 468 protein kinases, suggesting a low likelihood of broad off-target kinase activity for this chemotype.[5]

Q4: What are the known IC50 values for this compound in cancer cell lines?

A4: The IC50 values for this compound-induced cytotoxicity in various cancer cell lines are typically in the low micromolar to sub-micromolar range.[6][7] Please refer to the data summary table below for specific examples.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeOrganismIC50 (µM)NotesReference
MOLM-13Acute Myeloid LeukemiaHuman~0.4-0.8[4]
HL-60Acute Promyelocytic LeukemiaHuman~0.4-0.8[4]
PC-3Prostate CancerHuman<10Significant cell death observed at 10 µM.[3][8]
LNCaPProstate CancerHuman<10Significant cell death observed at 10 µM.[3][8]
pEpiPrimary Prostate EpithelialHuman>10No significant inhibition of viability at 10 µM.[3]
RWPE-1Non-tumorigenic Prostate EpithelialHuman>10No significant inhibition of viability at 10 µM.[3]

Troubleshooting Guide

If you are encountering toxicity in your normal cell lines, consider the following troubleshooting steps.

Diagram: Troubleshooting Workflow for Unexpected Toxicity in Normal Cells

troubleshooting_workflow start Start: Unexpected Toxicity in Normal Cells Observed check_concentration Is the this compound concentration optimized? start->check_concentration dose_response Perform a dose-response curve on both normal and cancer cell lines. check_concentration->dose_response No assess_proliferation Assess the proliferation rate of the normal cell line. check_concentration->assess_proliferation Yes compare_ic50 Compare IC50 values. Is there a therapeutic window? dose_response->compare_ic50 compare_ic50->assess_proliferation Yes, but still toxic contact_support Contact Technical Support for further assistance. compare_ic50->contact_support No therapeutic window high_proliferation High proliferation rate? assess_proliferation->high_proliferation consider_arrest Consider strategies to induce reversible cell cycle arrest in normal cells. high_proliferation->consider_arrest Yes off_target_investigation Investigate potential off-target effects. high_proliferation->off_target_investigation No consider_arrest->contact_support off_target_investigation->contact_support

Caption: A logical workflow to troubleshoot unexpected this compound toxicity in normal cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.

  • Fixation: Incubate the cells on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound.

  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Diagram: this compound Dual Mechanism of Action

mechanism_of_action SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Microtubules Microtubule Dynamics SKI178->Microtubules Disrupts S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK1_2->S1P Decreases Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide Increases MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis S1P->Apoptosis Leads to Ceramide->Apoptosis Leads to MitoticArrest->Apoptosis Leads to experimental_workflow start Start: Select Cancer and Normal Cell Lines dose_response Dose-Response (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_assays Mechanism of Action Assays (Select concentration based on IC50) ic50->mechanism_assays cell_cycle Cell Cycle Analysis (PI Staining) mechanism_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V) mechanism_assays->apoptosis microtubule Microtubule Integrity (Immunofluorescence) mechanism_assays->microtubule data_analysis Data Analysis and Interpretation cell_cycle->data_analysis apoptosis->data_analysis microtubule->data_analysis

References

Technical Support Center: SKi-178 and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using SKi-178 and may be encountering challenges with inducing apoptosis in their specific cell lines. This guide provides structured troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential issues and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: I am not observing apoptosis in my cell line after treatment with this compound. What are the initial troubleshooting steps?

Observing a lack of apoptosis can be due to several factors, ranging from compound stability to cell line-specific characteristics. A systematic approach to troubleshooting is crucial.[1]

Initial Steps:

  • Verify Compound Integrity: Ensure that your this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation.[2] It is recommended to prepare fresh dilutions from a master stock for each experiment.[1]

  • Assess Cell Health and Culture Conditions:

    • Cell Viability: Use healthy, low-passage cells that are in the logarithmic growth phase. High cell confluency (above 80%) can sometimes inhibit apoptosis.[1][2]

    • Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to stimuli.[1]

    • Culture Conditions: Maintain consistent and optimal incubator conditions (temperature, CO2, humidity).[1]

  • Optimize Experimental Parameters: The efficacy of this compound is dependent on both the concentration used and the duration of the treatment. It is essential to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.[1][2]

  • Include Essential Controls:

    • Positive Control: Use a well-characterized apoptosis inducer (e.g., staurosporine, etoposide, or camptothecin) to confirm that your cell line is capable of undergoing apoptosis and that your detection methods are working correctly.[1][3]

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound to rule out any effects of the solvent.[1]

Below is a troubleshooting workflow to guide your investigation.

G start No Apoptosis Observed with this compound check_compound Step 1: Verify Compound - Stored correctly? - Fresh dilutions used? start->check_compound check_cells Step 2: Assess Cell Health - Low passage? - Log phase growth? - Mycoplasma free? check_compound->check_cells check_protocol Step 3: Review Protocol - Dose-response performed? - Time-course performed? - Controls included? check_cells->check_protocol decision_controls Are Positive/Vehicle Controls Behaving as Expected? check_protocol->decision_controls issue_setup Issue with Assay/Cell System: - Re-evaluate apoptosis detection method - Check positive control compound - Use a different sensitive cell line to test setup decision_controls->issue_setup No issue_resistance Potential Cell Line Resistance: - See Q4 for resistance mechanisms - Analyze expression of SphK, Bcl-2 family proteins - Test higher this compound concentrations decision_controls->issue_resistance Yes

Caption: Troubleshooting workflow for lack of this compound-induced apoptosis.

Q2: What is the established mechanism of action for this compound-induced apoptosis?

This compound is a multi-targeted agent that primarily functions as a potent dual inhibitor of Sphingosine (B13886) Kinase 1 and 2 (SphK1 and SphK2).[4][5][6][7] Additionally, it acts as a microtubule network disrupting agent.[4][6] The induction of apoptosis is a result of a synergistic interaction between these two activities.[4][6]

The Signaling Pathway:

  • SphK Inhibition: this compound competitively inhibits the sphingosine binding site of SphK1 and SphK2.[4][8] This blocks the conversion of pro-apoptotic sphingosine and ceramide to the pro-survival lipid, sphingosine-1-phosphate (S1P).[5] The resulting accumulation of intracellular ceramide contributes to the apoptotic signal.[5][9]

  • Microtubule Disruption & Mitotic Arrest: this compound disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle.[4] This leads to a prolonged arrest of the cell cycle in mitosis.[4][10][11]

  • CDK1 Activation: The sustained mitotic arrest causes prolonged activation of Cyclin-Dependent Kinase 1 (CDK1).[4][10][11]

  • Inhibition of Anti-Apoptotic Proteins: Activated CDK1 phosphorylates and inactivates anti-apoptotic Bcl-2 family members, specifically Bcl-2 and Bcl-xL.[4][10] It also leads to the phosphorylation and subsequent degradation of Mcl-1.[10][11]

  • Intrinsic Apoptosis: The inhibition of these pro-survival proteins triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of executioner caspases (like Caspase-3 and -7) and cell death.[10][11]

G cluster_0 This compound Dual Action ski178_sphk SphK1/2 Inhibition ceramide ↑ Pro-apoptotic Ceramides ski178_sphk->ceramide s1p ↓ Pro-survival S1P ski178_sphk->s1p ski178_mt Microtubule Disruption mitotic_arrest Prolonged Mitotic Arrest ski178_mt->mitotic_arrest apoptosis Intrinsic Apoptosis (Caspase Activation) ceramide->apoptosis cdk1 Sustained CDK1 Activation mitotic_arrest->cdk1 bcl2 Phosphorylation/Inactivation of Bcl-2, Bcl-xL, Mcl-1 cdk1->bcl2 bcl2->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Q3: How do I determine the optimal concentration and incubation time for this compound in my cell line?

The cytotoxic potency of this compound can vary significantly between different cell lines.[12] Therefore, it is crucial to empirically determine the optimal dose and treatment duration for your specific experimental model.[2]

You should perform a matrix of experiments, testing a range of concentrations against several time points.

  • Dose-Response: Treat cells with a logarithmic range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) for a fixed, intermediate time point (e.g., 24 or 48 hours).[1][9]

  • Time-Course: Treat cells with a concentration found to be effective in the dose-response study (e.g., the approximate IC50) for various durations (e.g., 6, 12, 24, 48, 72 hours).[1]

Assess cell viability or apoptosis at the end of the treatment period using a reliable method such as an MTS/MTT assay, Annexin V/PI staining, or a caspase activity assay. This will allow you to identify the IC50 (the concentration that inhibits 50% of cell growth) and the optimal time for observing apoptosis.

Cell Line Type Reported IC50 Range (µM) Reference
Various Cancer Cell Lines0.1 - 1.8[5][11][12]
Drug-Resistant Cancer Lines0.1 - 1.8[5][12]
Acute Myeloid Leukemia (AML)~0.4 - 0.8[4]
Prostate Cancer5 - 25 (significant inhibition)[9]
This table summarizes published data and should be used as a starting guide for your experiments.
Q4: My cell line still appears resistant to this compound even after optimizing conditions. What are the potential mechanisms of resistance?

While this compound has shown efficacy even in multi-drug resistant cell lines, intrinsic or acquired resistance is still possible.[10][11] Potential mechanisms include:

  • High Expression of Anti-Apoptotic Proteins: Although this compound can overcome overexpression of Bcl-2, extreme levels or alterations in other anti-apoptotic proteins could confer resistance.[1][10]

  • Mutations in Apoptosis-Related Genes: Mutations in key components of the apoptotic pathway, such as p53 or caspases, can render cells resistant to apoptotic stimuli.[1]

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, like P-glycoprotein, can actively pump the compound out of the cell, preventing it from reaching its target.[1]

  • Altered Sphingolipid Metabolism: The cell line may have a unique sphingolipid metabolism profile that compensates for the inhibition of SphK1/2.

  • Target Expression Levels: Very low or absent expression of SphK1 and SphK2 could potentially reduce the effectiveness of the drug.

To investigate resistance, you can perform Western blots to analyze the expression levels of SphK1/2, Bcl-2 family proteins, and caspases in your cell line compared to a known sensitive cell line.[13]

Q5: What are the recommended methods to reliably detect and quantify this compound-induced apoptosis?

Because apoptosis is a complex process, it is best practice to use at least two different methods to confirm your results.[14]

  • Annexin V/PI Staining (Flow Cytometry): This is the gold standard for detecting early and late apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Caspase Activity Assays: These assays measure the activity of key executioner enzymes of apoptosis, caspases-3 and -7. They are available as luminescent, fluorescent, or colorimetric kits and provide a quantitative measure of apoptosis induction.[15][16]

  • Western Blot Analysis: This technique allows you to detect key molecular markers of apoptosis. The most common markers are the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -7, -9) and the cleavage of caspase substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[13][17][18] You can also examine changes in the phosphorylation status of Bcl-2 family proteins.[10][17]

G cluster_0 Apoptosis Detection Methods start Treat Cells with this compound harvest Harvest Cells (Including Supernatant) start->harvest flow Method 1: Flow Cytometry - Stain with Annexin V/PI - Analyze cell populations harvest->flow caspase Method 2: Caspase Assay - Lyse cells - Add caspase-3/7 substrate - Measure signal harvest->caspase wb Method 3: Western Blot - Prepare protein lysate - Probe for cleaved PARP, cleaved Caspase-3 harvest->wb analysis Analyze & Compare Results flow->analysis caspase->analysis wb->analysis

References

Technical Support Center: Interpreting Unexpected Results from SKi-178 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKi-178. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving the dual Sphingosine Kinase (SphK) and microtubule dynamics inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: We observe a much higher level of apoptosis in our cancer cell line than expected for a Sphingosine Kinase inhibitor. Is this an off-target effect?

A1: Not necessarily. A key characteristic of this compound is its dual-targeting mechanism. In addition to inhibiting Sphingosine Kinase 1 and 2 (SphK1/2), this compound also functions as a microtubule-disrupting agent.[1][2][3] This combined action leads to a synergistic induction of apoptosis, which is often more potent than the effect of SphK inhibition alone.[1][2] Therefore, potent cytotoxicity is an expected on-target effect of this compound's multi-targeted nature.

Q2: Our cells treated with this compound are arresting in mitosis, which we did not anticipate. Why is this happening?

A2: The mitotic arrest is a direct consequence of this compound's activity as a microtubule network disrupting agent.[1][2] Similar to other microtubule-targeting drugs, this compound impairs microtubule assembly, leading to a prolonged mitotic arrest.[1][4] This sustained arrest is a critical prerequisite for the subsequent induction of apoptosis.[5]

Q3: We are seeing activation of CDK1 and JNK in our this compound treated cells. Are these the primary drivers of the observed apoptosis?

A3: Both CDK1 and JNK have been implicated in the mechanism of action of this compound.[5][6] However, studies have shown that sustained activation of Cyclin-Dependent Kinase 1 (CDK1) during the prolonged mitotic arrest is the critical factor required for this compound-induced apoptosis.[4][5] This sustained CDK1 activation leads to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xl, and subsequent degradation of Mcl-1.[5] While JNK activation is observed, CDK1 is considered the primary driver of apoptosis in this context.[5]

Q4: Is this compound effective against multi-drug resistant (MDR) cancer cell lines?

A4: Yes, this compound has demonstrated cytotoxicity against a broad range of cancer cell lines, including those that exhibit multi-drug resistance.[1][7] Its efficacy is not significantly affected by the overexpression of multidrug-resistant protein 1 (MDR1) or pro-survival Bcl-2 family members.[5]

Q5: We observe that this compound is more potent in our cancer cells than in non-cancerous cell lines. Why is there a difference?

A5: this compound has been shown to have reduced cytotoxic effects on non-cancerous cells compared to cancer cells.[8] This selectivity is likely due to the "non-oncogene addiction" of cancer cells to the pro-survival signaling mediated by Sphingosine-1-Phosphate (S1P), a product of SphK activity.[7] By inhibiting SphK, this compound simultaneously reduces pro-survival S1P signaling and increases pro-apoptotic sphingolipids, a combination that cancer cells are particularly sensitive to.[7]

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Steps
Cell Line Variability Ensure consistent cell line passage number and health. Verify the expression levels of SphK1, SphK2, and tubulin isoforms in your cell line.
Compound Stability Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Assay Conditions Standardize cell seeding density, treatment duration, and the type of cell viability assay used (e.g., MTS, CellTiter-Glo).
Issue 2: Difficulty in Confirming Target Engagement in Cells
Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions Utilize a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to SphK1 and SphK2 in intact cells. Optimize heating temperatures and lysis conditions for your specific cell line.
Antibody Issues (for Western Blot) Validate the specificity of your primary antibodies for SphK1 and SphK2. Use appropriate loading controls to ensure equal protein loading.
Issue 3: Unexpected Cell Cycle Profile
Potential Cause Troubleshooting Steps
Asynchronous Cell Population For detailed cell cycle analysis, synchronize the cells before this compound treatment. A double thymidine (B127349) block is a common method.
Flow Cytometry Gating Ensure proper gating strategies in your flow cytometry analysis to accurately quantify the percentage of cells in G1, S, G2, and M phases. Use appropriate controls, such as untreated and vehicle-treated cells.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Range (µM)
VariousBroad Range (including drug-sensitive and multi-drug resistant lines)0.1 - 1.8[7][9]
Prostate Cancer CellsProstate CancerPotent Inhibition at 10 µM[8]

Table 2: In Vivo Efficacy of this compound in AML Mouse Models

Mouse ModelDosing RegimenOutcome
MLL-AF95, 10, 20 mg/kg every other day for 10 weeksDose-dependent increase in survival and complete remission observed.[1][5]
MOLM-13 XenograftNot specifiedReduction in leukemic burden.[6]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of microtubules from purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin protein

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • This compound dissolved in DMSO

  • Vincristine or Paclitaxel (as controls)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Prepare a 2x stock of tubulin in General Tubulin Buffer on ice.

  • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.

  • In a pre-warmed 96-well plate at 37°C, add the compound dilutions.

  • To initiate the reaction, add the 2x tubulin stock to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization by this compound will result in a lower rate of absorbance increase compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SphK1 and SphK2 in intact cells.[10]

Materials:

  • Cultured cells expressing SphK1 and SphK2

  • This compound dissolved in DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Thermocycler or heating blocks

  • Western blot apparatus and reagents

  • Antibodies against SphK1, SphK2, and a loading control (e.g., Actin)

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots for different temperature points.

  • Heat the cell suspensions at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the levels of soluble SphK1 and SphK2 in the supernatant by Western blotting.

  • Stabilization of SphK1 and SphK2 by this compound will result in more soluble protein at higher temperatures compared to the vehicle control.[5]

Western Blot for Phosphorylated Proteins (CDK1, Mcl-1)

This protocol is to detect changes in the phosphorylation status of key proteins in the this compound signaling pathway.

Materials:

  • This compound treated and control cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CDK1 (Thr161), anti-CDK1, anti-phospho-Mcl-1 (Ser159/Thr163), anti-Mcl-1, and a loading control antibody.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

Visualizations

SKi178_Signaling_Pathway Ski178 This compound SphK SphK1 / SphK2 Ski178->SphK Inhibits Microtubules Microtubule Dynamics Ski178->Microtubules Disrupts S1P S1P (Pro-survival) SphK->S1P Apoptosis_Inhibition Inhibition of Apoptosis S1P->Apoptosis_Inhibition Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Bcl2 Phosphorylation & Inhibition of Bcl-2/Bcl-xl CDK1->Bcl2 Mcl1 Degradation of Mcl-1 CDK1->Mcl1 Bcl2->Apoptosis_Induction Mcl1->Apoptosis_Induction

Caption: this compound dual-targeting signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Question1 Is the observed effect related to high levels of apoptosis or mitotic arrest? Start->Question1 Answer1_Yes This is likely an on-target effect due to This compound's dual action on SphK and microtubules. Question1->Answer1_Yes Yes Question2 Are results inconsistent? Question1->Question2 No Answer1_Yes->Question2 Answer2_Yes Check cell line variability, compound stability, and assay conditions. Question2->Answer2_Yes Yes Question3 Is target engagement not confirmed? Question2->Question3 No Answer2_Yes->Question3 Answer3_Yes Perform CETSA to confirm direct binding to SphK1/2. Question3->Answer3_Yes Yes End Consult further literature or contact technical support. Question3->End No Answer3_Yes->End Experimental_Workflow_CETSA Start Start: Cell Culture Treatment Treat cells with This compound or Vehicle Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Heating Heat aliquots at different temperatures Harvest->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to pellet aggregated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Analyze by Western Blot for SphK1/2 Supernatant->Analysis End End: Determine Thermal Stabilization Analysis->End

References

Technical Support Center: Enhancing SKI-178 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the dual Sphingosine Kinase 1/2 (SphK1/2) and microtubule dynamics inhibitor, SKI-178, in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing limited tumor growth inhibition in our xenograft model with this compound, despite promising in vitro potency. What are the potential reasons for this discrepancy?

A1: A disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors could be contributing to the reduced efficacy of this compound in your animal model:

  • Suboptimal Pharmacokinetics (PK): The compound may exhibit poor bioavailability, rapid metabolism, or swift clearance in vivo, preventing it from reaching and sustaining an effective concentration at the tumor site.

  • Inadequate Formulation: Poor solubility of this compound can lead to precipitation upon injection, thereby reducing the amount of drug absorbed and available to act on the tumor.

  • Insufficient Dosing Regimen: The dose and frequency of this compound administration may not be sufficient to maintain a therapeutic window for effective tumor growth inhibition.

  • Tumor Model Characteristics: The specific tumor model being used might possess intrinsic resistance mechanisms to SphK inhibition or microtubule disruption.

Q2: How can we improve the formulation of this compound for in vivo administration to enhance its bioavailability?

A2: Proper formulation is critical for achieving optimal exposure and efficacy. Based on published studies, here are two recommended starting points for formulating this compound:

  • Cyclodextrin-based Formulation: For intravenous administration, dissolving this compound in a solution of 45% (w/v) β-hydroxy-propyl-cyclodextrin (β-HPCD) in phosphate-buffered saline (PBS) has been reported to be effective.

  • Co-solvent Formulation: For intraperitoneal injections, a multi-component vehicle can be used. A common approach is to first dissolve this compound in a small volume of DMSO and then dilute it with a mixture of PEG300, Tween-80, and saline. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and sonication can aid in dissolution.

It is crucial to visually inspect the final formulation for any precipitates before each administration to ensure homogeneity.

Q3: What are the known off-target effects of this compound, and how can we mitigate their impact on our experimental interpretation?

A3: this compound is a multi-targeted agent, primarily inhibiting SphK1 and SphK2, and also disrupting microtubule dynamics.[1][2] This dual mechanism is believed to contribute to its synergistic anti-cancer effects.[1][2] However, like many kinase inhibitors, it may have other off-target activities, especially at higher concentrations.

To distinguish on-target from off-target effects:

  • Dose-Response Studies: Conduct experiments across a range of this compound concentrations. On-target effects should manifest at concentrations consistent with its known IC50 values for SphK1/2 inhibition and microtubule disruption.

  • Use of Control Compounds: Employ inhibitors that are structurally different but target the same pathways (e.g., a selective SphK1 inhibitor or another microtubule-disrupting agent) to see if they replicate the observed phenotype.

  • Genetic Knockdown: Utilize techniques like siRNA or shRNA to specifically knockdown SphK1 and/or SphK2 in your cancer cells. Comparing the phenotype of knockdown with that of this compound treatment can help confirm on-target effects.

Q4: Our tumor model initially responds to this compound, but then develops resistance. What are the potential mechanisms of resistance, and how can we overcome them?

A4: Acquired resistance to kinase inhibitors is a significant clinical and preclinical challenge. Potential mechanisms include:

  • Target Alterations: Mutations in the SphK1 or SphK2 genes that prevent this compound binding.

  • Bypass Signaling Pathways: Upregulation of alternative pro-survival signaling pathways that compensate for the inhibition of the SphK pathway.

  • Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cancer cells.

Strategies to overcome resistance include:

  • Combination Therapy: Combining this compound with other anti-cancer agents that target parallel or downstream pathways can be effective. For instance, since SphK1 inhibition can sensitize cells to microtubule disruption, combining this compound with other chemotherapeutics could be explored.[3] Studies have also suggested combining SphK inhibitors with agents like venetoclax (B612062) in AML.[4]

  • Intermittent Dosing: A revised dosing schedule might help to delay the onset of resistance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in tumor response between animals in the same treatment group. Inconsistent formulation, leading to variable drug exposure. Biological variability within the animal cohort.Ensure a standardized and rigorous protocol for preparing the this compound formulation for each experiment. Increase the number of animals per group to improve statistical power.
No significant difference in downstream target modulation (e.g., p-Akt, p-ERK) in tumor tissue between treated and vehicle groups. Insufficient drug concentration at the tumor site due to poor PK or formulation. The chosen time point for tissue collection is not optimal for observing target modulation.Perform a pilot pharmacokinetic study to determine the Cmax and half-life of this compound in your model. Collect tumor samples at various time points after the last dose to identify the window of maximal target inhibition.
Significant animal toxicity (e.g., weight loss, lethargy) at the intended therapeutic dose. Off-target effects of this compound. Vehicle toxicity.Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity. Include a vehicle-only control group to assess the tolerability of the formulation.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineCancer TypeIC50Reference
Various drug-sensitive and multi-drug resistant cancer cell linesVarious0.1 - 1.8 µM[5][6]
PC-3Prostate Cancer~10 µM (for significant inhibition of viability)[7]

Table 2: In Vivo Dosing Regimens for this compound

Animal ModelCancer TypeDoseAdministration RouteDosing ScheduleReference
MLL-AF9 mouse modelAcute Myeloid Leukemia20 mg/kgTail-vein injectionThree times per week[1]
PC-3 xenograft in nude miceProstate CancerNot specified, but daily injectionIntraperitoneal injectionDaily[7]

Key Signaling Pathways and Experimental Workflows

SKI178_Mechanism_of_Action cluster_sphk Sphingolipid Metabolism cluster_microtubule Microtubule Dynamics cluster_apoptosis Apoptotic Cascade SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Microtubules Microtubules SKI178->Microtubules Disrupts Sph Sphingosine Sph->SphK1_2 Substrate S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Pro-proliferative) Apoptosis Apoptosis S1P->Apoptosis Inhibits SphK1_2->S1P Catalyzes Ceramide Ceramide (Pro-apoptotic) Ceramide->Sph Metabolic conversion Ceramide->Apoptosis Promotes Tubulin Tubulin Tubulin->Microtubules Polymerization Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest Leads to CDK1 CDK1 Activation Mitotic_Arrest->CDK1 Sustains Bcl2_family Phosphorylation and Inhibition of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2_family Bcl2_family->Apoptosis InVivo_Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., PC-3, MOLM-13) start->cell_culture tumor_implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_model 2. Animal Model Preparation (e.g., Immunodeficient mice) animal_model->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 5. Randomization into Groups (Vehicle, this compound) tumor_growth->randomization treatment 6. Treatment Administration (Formulated this compound) randomization->treatment monitoring 7. Efficacy and Toxicity Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint analysis 9. Tissue Harvesting and Analysis (PK/PD, Histology) endpoint->analysis end End analysis->end

References

Technical Support Center: Navigating SKi-178 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with SKi-178, a multi-targeted inhibitor of Sphingosine (B13886) Kinase 1 and 2 (SphK1/2) and microtubule dynamics. While this compound has shown efficacy in various cancer cell lines, including those with multi-drug resistance, the potential for acquired resistance is a critical consideration in pre-clinical studies.[1][2] This resource offers insights into potential resistance mechanisms and strategies to investigate and potentially overcome them.

Troubleshooting Guide

Researchers may observe a diminished response to this compound over time. The following table outlines potential problems, their likely causes based on known mechanisms of resistance to sphingosine kinase inhibitors, and recommended experimental approaches to investigate and address these issues.[3]

Problem Potential Cause Recommended Troubleshooting Strategy
Gradual decrease in this compound efficacy in a previously sensitive cell line. Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to compensate for SphK inhibition, such as the PI3K/Akt/NF-κB or Ras/MEK/ERK pathways.[3]1. Western Blot Analysis: Probe for phosphorylated (activated) forms of key proteins in these pathways (e.g., p-Akt, p-ERK).2. Combination Therapy: Co-treat cells with this compound and inhibitors of the identified activated pathway (e.g., PI3K inhibitor LY294002 or MEK inhibitor U0126).[3]
Complete loss of this compound-induced apoptosis. Upregulation of SphK1/2 Expression: Cells may counteract the inhibitor by increasing the expression of the target enzymes.[3]1. Western Blot or qPCR: Quantify SphK1 and SphK2 protein and mRNA levels in resistant cells compared to parental cells.2. Cellular Thermal Shift Assay (CETSA): Assess the engagement of this compound with its targets in resistant cells.
Reduced intracellular accumulation of this compound. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell.[3]1. qPCR/Western Blot: Examine the expression of common drug efflux pumps (e.g., MDR1, ABCG2).2. Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters (e.g., verapamil) in combination with this compound to see if sensitivity is restored.
Altered cellular response despite evidence of SphK inhibition. Alterations in Downstream S1P Receptors: Changes in the expression or sensitivity of sphingosine-1-phosphate (S1P) receptors (S1PR1-5) can modify the cellular response to reduced S1P levels.[3]1. qPCR/Flow Cytometry: Analyze the expression profile of S1P receptors in resistant cells.2. S1P Receptor Antagonists: Use specific antagonists for the upregulated S1P receptors in combination with this compound.[3]

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding this compound and potential resistance.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-targeted inhibitor. It directly inhibits both Sphingosine Kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid metabolic pathway that produce the pro-survival molecule sphingosine-1-phosphate (S1P).[2][4][5] By inhibiting SphKs, this compound decreases S1P levels and increases levels of the pro-apoptotic sphingolipids, ceramide and sphingosine.[6] Additionally, this compound functions as a microtubule-disrupting agent, leading to prolonged mitotic arrest.[4][5] This dual action results in the sustained activation of cyclin-dependent kinase 1 (CDK1), leading to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, and Mcl-1) and subsequent apoptosis.[4]

Q2: My cancer cell line is described as "multi-drug resistant" (MDR). Will it be resistant to this compound?

A2: Not necessarily. Studies have shown that this compound is cytotoxic to a broad range of cancer cell lines, including those with multi-drug resistance phenotypes.[1][2] This is because its mechanism of action may not be affected by the common resistance mechanisms, such as overexpression of the MDR1 efflux pump.[7] However, this does not preclude the possibility of developing acquired resistance to this compound through other mechanisms.

Q3: How can I confirm that this compound is engaging its target (SphK1/2) in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[8][9] This assay is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble SphK1 and SphK2, you can determine if the drug is binding to and stabilizing its targets.

Q4: What are the first steps I should take if I suspect my cells are developing resistance to this compound?

A4: The first step is to confirm the loss of sensitivity with a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare the IC50 value of the suspected resistant cells to the parental, sensitive cell line. If resistance is confirmed, you can then proceed to investigate the potential mechanisms outlined in the troubleshooting guide above.

Q5: Is combination therapy a viable strategy to overcome this compound resistance?

A5: Yes, combination therapy is a promising approach to overcome or prevent drug resistance.[10][11][12] Based on the potential resistance mechanisms for sphingosine kinase inhibitors, combining this compound with inhibitors of bypass signaling pathways (e.g., PI3K/Akt or MEK/ERK inhibitors) could be an effective strategy.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and assessing resistance.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (and other compounds as needed)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and/or combination drugs) and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7][13][14]

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[4][5][15][16] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation status of key signaling molecules.

Materials:

  • Cancer cell lysates

  • Protein assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SphK1, anti-SphK2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[17][18][19]

Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the target engagement of this compound with SphK1 and SphK2.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treat intact cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble SphK1 and SphK2 in the supernatant by Western blotting.[8][9][20][21] A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

In Vitro Tubulin Polymerization Assay

This protocol is for assessing the direct effect of this compound on microtubule assembly.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • This compound

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

  • 96-well plate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence.

Procedure:

  • Prepare a tubulin solution in ice-cold GTB with GTP and glycerol.

  • Add this compound or control compounds to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to the wells.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor tubulin polymerization by measuring the change in absorbance at 340 nm (turbidity) or fluorescence over time (e.g., every minute for 60 minutes).[6][22][23][24] Inhibition of polymerization will result in a decreased rate and extent of absorbance/fluorescence increase.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound action and resistance.

SKi_178_Mechanism_of_Action cluster_0 This compound Dual Action cluster_1 Downstream Effects SKI178 This compound SphK12 SphK1/2 SKI178->SphK12 Inhibition Tubulin Tubulin Polymerization SKI178->Tubulin Disruption S1P S1P ↓ SphK12->S1P Ceramide Ceramide/Sphingosine ↑ SphK12->Ceramide MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis S1P->Apoptosis Ceramide->Apoptosis CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2 Bcl-2 Family Inhibition (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2 Bcl2->Apoptosis

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_0 This compound cluster_1 Cancer Cell cluster_2 Potential Resistance SKI178 This compound Target SphK1/2 SKI178->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Efflux Drug Efflux Pumps (e.g., MDR1) Efflux->SKI178 Expulsion Bypass Bypass Survival Pathways (PI3K/Akt, MEK/ERK) Bypass->Apoptosis Upregulation Upregulation of SphK1/2 EffluxIncrease Increased Efflux BypassActivation Activation of Bypass Pathways

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow_Resistance Start Observe Decreased This compound Efficacy Confirm Confirm Resistance (Dose-Response Curve, MTT Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Bypass Analyze Bypass Pathways (Western Blot for p-Akt, p-ERK) Investigate->Bypass Hypothesis 1 Target Assess Target Engagement (CETSA for SphK1/2) Investigate->Target Hypothesis 2 Efflux Measure Efflux Pump Expression (qPCR/Western Blot) Investigate->Efflux Hypothesis 3 Combine Test Combination Therapy Bypass->Combine Target->Combine Efflux->Combine

Caption: Workflow for investigating this compound resistance.

References

SKi-178 Technical Support Center: Optimizing Treatment Time and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SKi-178, a dual inhibitor of Sphingosine (B13886) Kinase 1 and 2 (SphK1/2). Here you will find troubleshooting guides and frequently asked questions to help you refine your experimental protocols and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial treatment time for this compound in in-vitro cell culture experiments?

For initial experiments, a treatment time of 24 to 48 hours is recommended. This duration is often sufficient to observe significant effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines, including Acute Myeloid Leukemia (AML) and prostate cancer cell lines.[1][2] However, the optimal time can be cell-line dependent.

Q2: How does the mechanism of action of this compound influence the choice of treatment time?

This compound has a multi-targeted mechanism. It not only inhibits SphK1 and SphK2 but also disrupts microtubule dynamics.[1][3] This leads to prolonged mitotic arrest, followed by apoptosis.[1][4] Therefore, shorter treatment times (e.g., 16-24 hours) may be sufficient to observe effects on the cell cycle and microtubule polymerization, while longer durations (48-72 hours) might be necessary to see a maximal apoptotic response.[1][2][5]

Q3: Should I adjust the concentration of this compound when I vary the treatment time?

Yes, concentration and treatment time are often inversely related. For longer incubation periods, you may be able to use a lower concentration of this compound to achieve the desired effect. Conversely, for shorter treatment times, a higher concentration might be necessary. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal combination.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability observed. Treatment time is too short.Extend the treatment duration. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for your cell line.[2][5]
Concentration of this compound is too low.Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 value for your specific cell line.[6]
Cell line is resistant.While this compound is effective against multi-drug resistant cell lines, some inherent resistance may exist.[6] Consider combination therapies. The dual mechanism of SphK inhibition and microtubule disruption suggests potential synergy with other agents.[1]
High levels of cell death in control group. Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent effects.
Inconsistent results between experiments. Variation in cell confluence at the time of treatment.Standardize the cell seeding density to ensure a consistent level of confluence (e.g., 70-80%) at the start of each experiment.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Difficulty in observing mitotic arrest. Inappropriate time point for analysis.Mitotic arrest is a relatively early event. Analyze cells at earlier time points (e.g., 12-24 hours) post-treatment using techniques like flow cytometry for cell cycle analysis or immunofluorescence for mitotic spindle morphology.[4]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment times (e.g., 24, 48, 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and controls for the chosen duration (e.g., 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation

Table 1: Summary of In Vitro this compound Treatment Parameters from Literature

Cell Line Type Concentration Range Treatment Time Range Observed Effects Reference
Acute Myeloid Leukemia (AML)5 µM16 - 48 hoursApoptosis, Mitotic Arrest, Inhibition of STAT5 and Erk1/2 signaling[1][7]
Prostate Cancer10 µM36 - 72 hoursG1-S Cell Cycle Arrest, Apoptosis, Inhibition of Akt-mTOR signaling, JNK activation[2][5]
Various Cancer Cell Lines0.1 - 1.8 µM (IC50)Not specifiedCytotoxicity[6]

Visualizations

Signaling Pathways and Experimental Logic

SKi178_Mechanism cluster_input This compound cluster_targets Direct Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Microtubules Microtubule Dynamics SKI178->Microtubules S1P ↓ S1P Levels SphK1_2->S1P Ceramide ↑ Ceramide Levels SphK1_2->Ceramide MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis S1P->Apoptosis Inhibition of Pro-Survival Signaling Ceramide->Apoptosis Activation of Pro-Apoptotic Signaling MitoticArrest->Apoptosis CDK1 Activation

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate viability Cell Viability (MTT/CCK-8) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (Flow Cytometry) incubate->cell_cycle analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze

Caption: General experimental workflow for optimizing this compound treatment.

References

Validation & Comparative

A Comparative Guide to Sphingosine Kinase Inhibitors: SKi-178 versus PF-543

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two widely studied sphingosine (B13886) kinase (SphK) inhibitors, SKi-178 and PF-543. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Sphingosine Kinases

Sphingosine kinases (SphK) are lipid kinases that exist in two isoforms, SphK1 and SphK2. They play a pivotal role in the sphingolipid signaling pathway by catalyzing the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] The balance between sphingosine/ceramide and S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[1] Dysregulation of this pathway, particularly the overexpression of SphK1, has been implicated in the pathology of numerous diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[2]

Comparative Analysis of this compound and PF-543

This section details the distinct characteristics of this compound and PF-543, highlighting their differences in mechanism of action, potency, and selectivity.

Mechanism of Action

This compound was initially developed as a selective inhibitor of SphK1.[3] However, subsequent research revealed that it is a non-isoform selective inhibitor of both SphK1 and SphK2 .[4] A critical finding is that this compound possesses a dual mechanism of action, also functioning as a microtubule network disrupting agent .[4][5] This multi-targeted effect, the simultaneous inhibition of sphingosine kinases and disruption of microtubule dynamics, is believed to be the primary driver of its potent cytotoxic effects in cancer cells.[4][5] The apoptotic cascade induced by this compound involves prolonged mitosis, sustained activation of cyclin-dependent kinase 1 (CDK1), and the subsequent phosphorylation and inhibition of anti-apoptotic Bcl-2 family members.[3]

PF-543 , in contrast, is a highly potent and selective inhibitor of SphK1 .[2][6] It acts as a reversible, sphingosine-competitive inhibitor, with over 100-fold selectivity for SphK1 over SphK2.[2][6] Unlike this compound, PF-543 does not exhibit significant off-target effects on a broad panel of other lipid and protein kinases and does not disrupt the microtubule network.[2][4] Its primary mechanism is the direct inhibition of SphK1, leading to a decrease in cellular S1P levels and a corresponding increase in sphingosine levels.[6]

Potency and Selectivity

The inhibitory potency of this compound and PF-543 against SphK1 and SphK2 is summarized in the table below. It is important to note that IC50 values can vary depending on the experimental conditions and assay format.

InhibitorTargetIC50 / KiSelectivity (SphK2/SphK1)Reference(s)
This compound SphK1Ki = 1.33 µM-[7]
SphK2-Non-selective[4]
CytotoxicityIC50 = 0.1 - 1.8 µM (in various cancer cell lines)-[1]
PF-543 SphK1IC50 = 2 nM, Ki = 3.6 nM>100-fold[2][6]
SphK2--[2]
Cellular S1P FormationIC50 = 26.7 nM (in whole blood)-[6]

Experimental Data and In Vivo Efficacy

A study comparing the anti-prostate cancer activity of this compound and PF-543 demonstrated that at a concentration of 10 µM, this compound induced significantly more potent inhibition of SphK activity, reduction in cell viability, and induction of cell death and apoptosis compared to PF-543.[8] This suggests that the dual-targeting mechanism of this compound may be more effective in inducing cancer cell death than the selective inhibition of SphK1 by PF-543.

Experimental Protocols

Sphingosine Kinase Activity Assay (Radiolabeled)

This protocol is a common method for determining the inhibitory activity of compounds against sphingosine kinases.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)

  • Test inhibitors (this compound, PF-543) dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., chloroform:methanol:HCl, 100:200:1 v/v/v)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, sphingosine, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by adding the organic solvent and vortexing.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Spot the organic phase onto a TLC plate and develop the chromatogram to separate sphingosine-1-phosphate from unreacted sphingosine.

  • Visualize the radiolabeled S1P using autoradiography or a phosphorimager.

  • Scrape the S1P spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test inhibitors (this compound, PF-543)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control for each inhibitor concentration and determine the IC50 value.[10][11][12]

Visualizations

Sphingolipid_Signaling_Pathway cluster_inhibitors Inhibitors Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP -> ADP Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase S1PL S1P Lyase S1P->S1PL Irreversible Degradation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Signaling SphK1_2 SphK1 / SphK2 Proliferation Cell Proliferation Survival Migration S1PRs->Proliferation SKi_178 This compound SKi_178->SphK1_2 Inhibits PF_543 PF-543 PF_543->SphK1_2 Inhibits (SphK1 selective) Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cell-Based Assay (EC50) Enzyme Purified SphK1/SphK2 Reaction Incubation Enzyme->Reaction Substrate Sphingosine + [γ-³²P]ATP Substrate->Reaction Inhibitor_Biochem This compound or PF-543 Inhibitor_Biochem->Reaction Detection_Biochem TLC & Scintillation Counting Reaction->Detection_Biochem IC50_Biochem IC50 Determination Detection_Biochem->IC50_Biochem Cells Cancer Cell Line Treatment Incubation Cells->Treatment Inhibitor_Cell This compound or PF-543 Inhibitor_Cell->Treatment Assay MTT or other viability assay Treatment->Assay Detection_Cell Absorbance Measurement Assay->Detection_Cell EC50_Cell EC50 Determination Detection_Cell->EC50_Cell

References

A Comparative Guide to SKi-178 and Vincristine: Dual-Targeting Versus a Classic Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of SKi-178 and the well-established chemotherapeutic agent, vincristine (B1662923), as microtubule inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology and drug discovery.

At a Glance: this compound vs. Vincristine

FeatureThis compoundVincristine
Primary Target(s) Sphingosine (B13886) Kinase 1 & 2 (SphK1/2), MicrotubulesMicrotubules
Mechanism of Action Dual-inhibitor: Inhibits SphK1/2, leading to accumulation of pro-apoptotic ceramides, and disrupts microtubule polymerization.Binds to β-tubulin, inhibiting microtubule polymerization.
Downstream Effects Prolonged mitotic arrest, sustained CDK1 activation, phosphorylation and inhibition of anti-apoptotic Bcl-2 family proteins, induction of apoptosis.Mitotic spindle disruption, cell cycle arrest in M-phase, induction of apoptosis.
Therapeutic Potential Investigated for acute myeloid leukemia (AML), including multi-drug resistant subtypes, and prostate cancer.[1][2]Used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[3][4]

Quantitative Data Comparison

The following tables summarize the cytotoxic activity of this compound and vincristine across various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
VariousDrug-sensitive and multi-drug resistant cancer cell lines0.1 - 1.8[5][6]
HL60/VCRVincristine-resistant Acute Myeloid LeukemiaCytotoxic[7]
MTR3Multi-drug resistant cancer cell lineCytotoxic[7]
NCI-ADRMulti-drug resistant cancer cell lineCytotoxic[7]
pCan1, pCan2Primary human prostate cancerPotent Inhibition[2]
PC-3Prostate CancerPotent Inhibition[2]
LNCaPProstate CancerPotent Inhibition[2]

Table 2: IC50 Values of Vincristine in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SH-SY5YNeuroblastoma51 (72h)[8]
MCF7-WTBreast Adenocarcinoma7.37[9]
SU-DHL-5Diffuse Large B-Cell Lymphoma1.166[6]
DELUnclassified Lymphoid Neoplasm1.245[6]
MOLM-13Acute Myeloid Leukemia1.303[6]
ATN-1Acute Lymphoblastic Leukemia (T-cell)1.561[6]
P32-ISHBurkitt Lymphoma1.626[6]
NALM-6B-cell Leukemia2.201[6]
JVM-2Chronic Lymphocytic Leukemia2.215[6]
DOHH-2Diffuse Large B-Cell Lymphoma2.361[6]
BE-13Acute Lymphoblastic Leukemia2.590[6]
KY821Acute Myeloid LeukemiaCytotoxic[6]

Mechanism of Action and Signaling Pathways

Vincristine exerts its cytotoxic effects by directly targeting microtubule dynamics.[3][4] It binds to tubulin dimers, preventing their polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division.[3][4] This disruption leads to an arrest of the cell cycle in the M-phase and subsequent induction of apoptosis.[8][10]

This compound, in contrast, is a multi-targeted inhibitor.[7][11] It not only disrupts microtubule polymerization in a manner similar to vincristine but also inhibits sphingosine kinases 1 and 2 (SphK1 and SphK2).[7][11] The inhibition of SphKs leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an accumulation of the pro-apoptotic lipid, ceramide.[5] This dual action is believed to result in a synergistic induction of apoptosis.[7][11] The apoptotic signaling cascade initiated by this compound involves prolonged activation of cyclin-dependent kinase 1 (CDK1) during mitotic arrest, leading to the inhibitory phosphorylation of anti-apoptotic Bcl-2 family members.[1][12]

vincristine_pathway Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubules Microtubule Polymerization Vincristine->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Vincristine's Mechanism of Action.

SKi178_pathway cluster_sphk Sphingolipid Metabolism cluster_mt Microtubule Dynamics Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Catalyzes Apoptosis Apoptosis S1P->Apoptosis Inhibition promotes SphK SphK1/2 Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to SKi178 This compound SKi178->SphK Inhibits SKi178->Microtubules Inhibits CDK1 Sustained CDK1 Activation Bcl2 Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2 Phosphorylates & Inhibits Bcl2->Apoptosis Inhibition promotes Mitotic_Arrest->CDK1

This compound's Dual-Targeting Mechanism.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and vincristine are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP

  • Glycerol

  • Test compounds (this compound, vincristine) dissolved in DMSO

  • Positive control for inhibition (e.g., colchicine)

  • Vehicle control (DMSO)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL. Keep on ice.

  • In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations. Include vehicle and positive controls.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of the compounds.[13][14]

tubulin_assay_workflow start Start prepare_reagents Prepare Tubulin and Test Compounds start->prepare_reagents add_to_plate Add Compounds and Tubulin to 96-well Plate prepare_reagents->add_to_plate incubate_read Incubate at 37°C and Read Absorbance at 340 nm add_to_plate->incubate_read analyze Analyze Polymerization Curves incubate_read->analyze end End analyze->end

In Vitro Tubulin Polymerization Assay Workflow.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Test compounds (this compound, vincristine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16][17][18]

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound or vincristine for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[5][11]

Conclusion

Both this compound and vincristine are effective inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Vincristine is a well-characterized and clinically utilized microtubule-targeting agent. This compound presents a novel, multi-targeted approach by simultaneously disrupting microtubule dynamics and inhibiting the pro-survival SphK/S1P signaling pathway. This dual mechanism of action may offer advantages in overcoming certain forms of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to established microtubule inhibitors like vincristine.

References

SKi-178 Demonstrates Potent Anti-Leukemic Activity in AML Models, Outperforming Other Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that SKi-178, a novel sphingosine (B13886) kinase (SphK) inhibitor, exhibits significant therapeutic efficacy in Acute Myeloid Leukemia (AML) models. Emerging as a multi-targeted agent, this compound not only inhibits both SphK1 and SphK2 but also disrupts microtubule dynamics, a dual action that contributes to its potent cytotoxic effects against AML cells, including multidrug-resistant variants.[1][2]

This compound's unique mechanism of action sets it apart from other SphK inhibitors. It induces prolonged mitosis and subsequent apoptosis in AML cell lines through the intrinsic apoptotic cascade.[3][4] This process is mediated by the sustained activation of cyclin-dependent protein kinase 1 (CDK1), leading to the phosphorylation and degradation of the anti-apoptotic protein Mcl-1.[2][3] The degradation of Mcl-1 is a key mechanism for overcoming resistance to chemotherapy and targeted agents in AML.[5][6][7] In contrast, while other SphK1 inhibitors like PF-543 can effectively reduce sphingosine-1-phosphate (S1P) levels, they have been shown to be less effective at inducing cell death in some cancer cell lines.[5]

Comparative Efficacy of SphK Inhibitors in AML

While direct head-to-head comparative studies with comprehensive quantitative data across a wide range of AML models are still emerging, the available evidence suggests a favorable profile for this compound. For instance, this compound has been described as being significantly more cytotoxic against cancer cells compared to other second-generation SphK inhibitors.[2] Its ability to overcome multidrug resistance is a notable advantage.[3]

Another promising SphK1 inhibitor, MP-A08, has also demonstrated efficacy against AML cell lines and in mouse models, where it reduces the leukemic burden and improves survival.[8] MP-A08 is currently being investigated in combination with standard AML therapies like cytarabine (B982) and venetoclax, showing synergistic effects.[8][9]

The table below summarizes the available information on this compound and other relevant SphK inhibitors in the context of AML.

InhibitorTarget(s)Mechanism of Action in AMLKey Findings in AML Models
This compound SphK1, SphK2, MicrotubulesInduces prolonged mitosis, CDK1 activation, Mcl-1 degradation, and apoptosis.[2][3]Potent cytotoxicity in AML cell lines (IC50 range 0.1-1.8 µM)[4]; effective in multidrug-resistant cells[3]; induces complete remission in a mouse model of AML.[10]
MP-A08 SphK1Induces caspase-dependent apoptosis.[8]Reduces leukemic burden and improves survival in AML xenografts[8]; shows synergistic anti-leukemic activity with venetoclax.[8]
PF-543 SphK1Reduces S1P generation.[5]Failed to induce death in a range of cancer cell lines despite reducing S1P.[5]
SK1-I SphK1Reduces cellular S1P, increases ceramide, and induces apoptosis.[5]An early, less potent inhibitor (Ki of 10 µM for SphK1).[5]

Signaling Pathways and Experimental Workflows

The therapeutic potential of targeting the sphingolipid pathway in AML is underscored by the central role of SphK1 in producing the pro-survival mediator sphingosine-1-phosphate (S1P). Inhibition of SphK1 disrupts this signaling axis, leading to an increase in pro-apoptotic ceramide and a decrease in S1P, ultimately triggering cancer cell death.

Sphingolipid_Signaling_in_AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 ATP S1P_out S1P S1PR2 S1P Receptor 2 (S1PR2) S1P_out->S1PR2 Mcl1 Mcl-1 (Anti-apoptotic) S1PR2->Mcl1 Survival Signaling S1P_in S1P (Pro-survival) SphK1->S1P_in S1P_in->S1P_out Apoptosis Apoptosis Mcl1->Apoptosis Microtubules Microtubule Dynamics Mitosis Prolonged Mitosis Microtubules->Mitosis CDK1 CDK1 CDK1->Mcl1 Phosphorylation & Degradation Mitosis->CDK1 Sustained Activation SKi_178 This compound SKi_178->SphK1 SKi_178->Microtubules Other_SphK_Inhibitors Other SphK Inhibitors (e.g., MP-A08, PF-543) Other_SphK_Inhibitors->SphK1

Caption: Sphingolipid signaling pathway in AML and points of inhibition.

The evaluation of SphK inhibitors in AML models typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cell_lines AML Cell Lines & Primary Patient Samples ic50 IC50 Determination (Cytotoxicity Assays) cell_lines->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis mechanistic Mechanistic Studies (Western Blot, CETSA) apoptosis->mechanistic mouse_models AML Mouse Models (Xenografts) mechanistic->mouse_models Lead Candidate Selection efficacy Efficacy Studies (Tumor Burden, Survival) mouse_models->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for evaluating SphK inhibitors in AML models.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols used in the evaluation of SphK inhibitors in AML.

Cell Culture and Reagents: Human AML cell lines (e.g., HL-60, MOLM-13, MV4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Primary AML patient cells are isolated from bone marrow or peripheral blood and cultured under similar conditions. SphK inhibitors like this compound and MP-A08 are dissolved in DMSO to create stock solutions and then diluted in culture medium for experiments.

Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50), AML cells are seeded in 96-well plates and treated with a range of concentrations of the SphK inhibitor for 48-72 hours. Cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity or ATP content, respectively.

Apoptosis Assays: Apoptosis is quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Western Blot Analysis: To investigate the molecular mechanism of action, protein expression levels are analyzed by Western blotting. AML cells are treated with the inhibitor for specified times, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., SphK1, Mcl-1, cleaved caspase-3, phospho-CDK1), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.

Cellular Thermal Shift Assay (CETSA): CETSA is used to confirm direct target engagement of the inhibitor with its protein target in intact cells.[1][2] Cells are treated with the inhibitor or vehicle control, heated to various temperatures, and then lysed. The soluble fraction of the target protein at different temperatures is detected by Western blotting. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile.

In Vivo AML Xenograft Models: To evaluate in vivo efficacy, immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with human AML cell lines or primary patient-derived AML cells via tail vein injection.[11] Once the leukemia is established, mice are treated with the SphK inhibitor or vehicle control via oral gavage or intraperitoneal injection. Disease progression is monitored by bioluminescence imaging (if using luciferase-expressing cells) or by measuring the percentage of human CD45+ cells in the peripheral blood. Efficacy is determined by assessing the reduction in leukemic burden and the prolongation of survival in treated mice compared to controls.[6][7]

Toxicity Studies: The safety profile of the inhibitor is assessed in healthy mice.[11] Animals are administered the drug at various doses, and potential toxicity is evaluated by monitoring body weight, clinical signs of distress, and by performing hematological and biochemical analysis of blood samples at the end of the study.[11]

References

SKi-178 vs. Standard AML Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational agent SKi-178 and standard chemotherapy regimens for Acute Myeloid Leukemia (AML). The information is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and experimental protocols.

Executive Summary

This compound is a dual-targeting small molecule inhibitor with a unique mechanism of action that shows promise in preclinical models of AML, including those resistant to conventional therapies. Standard AML chemotherapy, most commonly the "7+3" regimen of cytarabine (B982) and an anthracycline (e.g., daunorubicin), has been the cornerstone of treatment for decades. While direct comparative studies between this compound and standard chemotherapy are not yet available, this guide consolidates the existing data to facilitate an informed understanding of their respective profiles. A significant advantage of this compound identified in preclinical studies is its efficacy against multidrug-resistant AML cell lines, a major challenge in clinical practice.[1][2]

Mechanism of Action

This compound: Dual Inhibition of Sphingosine (B13886) Kinase and Microtubule Dynamics

This compound exerts its anti-leukemic effects through a novel dual mechanism:

  • Sphingosine Kinase (SphK) Inhibition: this compound is a potent inhibitor of both SphK1 and SphK2.[3] These enzymes are critical in the sphingolipid signaling pathway, which regulates cell survival and proliferation. By inhibiting SphK, this compound disrupts the balance of sphingolipids, leading to an accumulation of pro-apoptotic ceramides (B1148491) and a reduction of pro-survival sphingosine-1-phosphate (S1P).[4]

  • Microtubule Disruption: In addition to its action on SphK, this compound also functions as a microtubule network disrupting agent.[3][5] This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

The simultaneous inhibition of SphK and disruption of microtubules result in a synergistic induction of apoptosis in AML cells.[3][5]

Standard AML Chemotherapy ("7+3" Regimen): DNA Damage and Inhibition of DNA Synthesis

The "7+3" regimen combines two cytotoxic agents with distinct mechanisms of action:

  • Cytarabine (Ara-C): A pyrimidine (B1678525) analog that, in its active triphosphate form (Ara-CTP), inhibits DNA polymerase and is incorporated into DNA, leading to the termination of DNA chain elongation. This action is specific to the S-phase of the cell cycle.

  • Daunorubicin (or other anthracyclines): An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and thereby preventing the replication and transcription of DNA. It also generates reactive oxygen species, contributing to DNA damage.

The combination of a cell cycle-specific agent and a non-specific DNA damaging agent targets a broader population of leukemia cells.

Efficacy Data

In Vitro Efficacy

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineIC50 Range (µM)Noteworthy Characteristics
Various Cancer Cell Lines0.1 - 1.8[1][4]Includes both drug-sensitive and multidrug-resistant lines.
HL-60Not specifiedA human promyelocytic leukemia cell line.
HL-60/VCRNot specifiedA multidrug-resistant HL-60 subline.[5]
U-937Not specifiedA human histiocytic lymphoma cell line with monocytic characteristics.[5]
MOLM-13Not specifiedA human acute monocytic leukemia cell line.

Table 2: In Vitro Cytotoxicity of Standard Chemotherapy in AML Cell Lines

DrugCell LineIC50 (µM)Incubation Time (hours)
CytarabineHL-6014.24[6]24
CytarabineKG-118.21[6]24
CytarabineTHP-123.2[6]24
DaunorubicinNot specifiedNot specifiedNot specified

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

In Vivo Efficacy

Table 3: In Vivo Efficacy of this compound in Mouse Models of AML

Mouse ModelTreatment RegimenKey Findings
MLL-AF9 Mouse Model20 mg/kg this compound, three times per weekInhibited leukemic progression, promoted survival, and induced complete remission.[3][7]
MOLM-13 Xenograft ModelNot specifiedReduced leukemic burden.[7]

Table 4: In Vivo Efficacy of Standard Chemotherapy in Mouse Models of AML

Mouse ModelTreatment RegimenKey Findings
Genetically engineered mouse models of human AMLCytarabine (100 mg/kg/day for 5 days) and Doxorubicin (B1662922) (3 mg/kg/day for 3 days)Accurately predicted chemotherapy response seen in human patients.[8]
Human AML xenograft modelCytarabine and DoxorubicinReduced disease burden and increased survival.[9]
MOLM-13 injected NSG miceCytarabine (50 mg/kg) and Daunorubicin (1.5 mg/kg) in a 5+3 regimenShowed strong efficacy.[10]

Experimental Protocols

This compound In Vivo Efficacy Study (MLL-AF9 Model)
  • Animal Model: MLL-AF9 AML mouse model.

  • Treatment Group: this compound (20 mg/kg) administered three times per week.

  • Control Group: Vehicle control.

  • Monitoring: Peripheral blood samples were collected and counted for total white blood cells (WBC) after 1 and 3 weeks of treatment. Survival of the mice was also monitored.

  • Outcome Measures: Inhibition of leukemic progression, promotion of survival, and induction of complete remission.[3][7]

Standard Chemotherapy In Vivo Efficacy Study (Genetically Engineered Mouse Model)
  • Animal Model: Genetically and pathologically accurate mouse models of common forms of human AML.

  • Treatment Regimen: Intraperitoneal injection of cytarabine (100 mg/kg per day for 5 days) and doxorubicin (3 mg/kg per day for 3 days).

  • Monitoring: Methods to efficiently monitor therapy response were developed, though specific details are not provided in the abstract.

  • Outcome Measures: Assessment of diverse responses to conventional therapy that mirror clinical experience.[8]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

SKi_178_Mechanism cluster_ski178 This compound cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Microtubules Microtubules SKI178->Microtubules Disrupts Ceramide ↑ Pro-apoptotic Ceramide SphK1_2->Ceramide S1P ↓ Pro-survival S1P SphK1_2->S1P MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Synergistic Apoptosis Ceramide->Apoptosis S1P->Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of this compound in AML cells.

Standard_Chemo_Mechanism cluster_chemo Standard Chemotherapy (7+3) cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome Cytarabine Cytarabine (Ara-C) DNAPolymerase DNA Polymerase Cytarabine->DNAPolymerase Inhibits DNA_synthesis DNA Synthesis Cytarabine->DNA_synthesis Incorporated into DNA Daunorubicin Daunorubicin TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibits DNA_intercalation DNA Intercalation Daunorubicin->DNA_intercalation DNAPolymerase->DNA_synthesis ChainTermination DNA Chain Termination DNA_synthesis->ChainTermination ReplicationBlock DNA Replication Block TopoisomeraseII->ReplicationBlock DNA_intercalation->ReplicationBlock DNADamage DNA Damage DNA_intercalation->DNADamage Apoptosis Apoptosis ChainTermination->Apoptosis ReplicationBlock->Apoptosis DNADamage->Apoptosis

Caption: Mechanism of action of standard "7+3" AML chemotherapy.

Experimental Workflows

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis AML_model Establish AML Mouse Model (e.g., MLL-AF9 or Xenograft) Randomization Randomize Mice into Treatment and Control Groups AML_model->Randomization TreatmentAdmin Administer Treatment (e.g., this compound or Standard Chemotherapy) per Protocol Randomization->TreatmentAdmin BloodSampling Collect Peripheral Blood Samples (e.g., for WBC counts) TreatmentAdmin->BloodSampling Survival Monitor Survival TreatmentAdmin->Survival Burden Assess Leukemia Burden (e.g., in bone marrow) TreatmentAdmin->Burden Analysis Analyze Data: - Compare WBC counts - Generate survival curves - Quantify leukemia burden BloodSampling->Analysis Survival->Analysis Burden->Analysis

Caption: General workflow for in vivo efficacy studies in AML mouse models.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for AML with a unique dual mechanism of action that is effective in preclinical models, including those with multidrug resistance. Standard chemotherapy, particularly the "7+3" regimen, remains the established first-line treatment for many AML patients.

A critical gap in the current knowledge is the absence of direct, head-to-head comparative studies between this compound and standard AML chemotherapy. Such studies are essential to objectively evaluate the relative efficacy and safety of this compound. Future preclinical research should prioritize these direct comparisons in various AML subtypes, including relapsed and refractory models. Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in the clinical management of AML.

References

Unveiling SKi-178: A Comparative Guide to its Dual-Targeting Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SKi-178's performance against other relevant inhibitors, supported by experimental data, to validate its dual-targeting mechanism. This compound has emerged as a potent anti-cancer agent, and understanding its unique mode of action is crucial for its further development and application.

Dual-Targeting Mechanism of this compound

This compound exhibits a dual-targeting mechanism by inhibiting Sphingosine (B13886) Kinase 1 and 2 (SphK1/2) and disrupting microtubule dynamics.[1][2][3] This dual action leads to synergistic anti-cancer effects, including the induction of apoptosis in a broad range of cancer cell lines, particularly in acute myeloid leukemia (AML).[1][3][4]

The inhibition of SphK1 and SphK2 disrupts the balance of the sphingolipid rheostat, decreasing the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and increasing the pro-apoptotic ceramide.[4] Simultaneously, its ability to interfere with microtubule assembly leads to mitotic arrest and subsequent apoptotic cell death, which is mediated by the prolonged activation of cyclin-dependent kinase 1 (CDK1).[1][4]

Signaling Pathway of this compound's Dual Action

SKi_178_Mechanism SKi178 This compound SphK1 SphK1 SKi178->SphK1 Inhibits SphK2 SphK2 SKi178->SphK2 Inhibits Microtubules Microtubule Dynamics SKi178->Microtubules Disrupts S1P S1P (Pro-survival) SphK1->S1P Produces Ceramide Ceramide (Pro-apoptotic) SphK1->Ceramide Reduces production of SphK2->S1P Produces SphK2->Ceramide Reduces production of MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis S1P->Apoptosis Inhibits Ceramide->Apoptosis Induces CDK1 Prolonged CDK1 Activation MitoticArrest->CDK1 CDK1->Apoptosis

Caption: Dual-targeting mechanism of this compound.

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound with other well-known Sphingosine Kinase inhibitors, PF-543 (a selective SphK1 inhibitor) and ABC294640 (a selective SphK2 inhibitor).

Table 1: Inhibitory Activity against Sphingosine Kinases
CompoundTarget(s)IC50 / KiSelectivity
This compound SphK1 & SphK2 Binds to both in the 400-800 nM range [5]Dual Inhibitor
PF-543SphK1IC50: 2.0 nM[4][6]>100-fold selective for SphK1 over SphK2[4][6]
ABC294640SphK2Ki: 9.8 µM[7][8]Selective for SphK2[4]
Table 2: Cytotoxic Activity in Cancer Cell Lines
CompoundCell Line(s)Cytotoxic IC50
This compound Various cancer cell lines (including drug-resistant lines) 0.1 - 1.8 µM [3][9]
ABC294640Various tumor cell lines~6 - 48 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay is used to verify the direct binding of this compound to SphK1 and SphK2 in intact cells.

Experimental Workflow:

CETSA_Workflow step1 1. Cell Treatment: Incubate cells with this compound or vehicle (DMSO). step2 2. Heat Shock: Subject cell suspensions to a temperature gradient for 3 minutes. step1->step2 step3 3. Cell Lysis: Lyse cells by freeze-thaw cycles. step2->step3 step4 4. Separation: Centrifuge to separate soluble proteins from precipitated aggregates. step3->step4 step5 5. Analysis: Analyze the supernatant for the presence of SphK1 and SphK2 by Western blot. step4->step5

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing His-tagged SphK1 or SphK2) to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.[10]

  • Lysis and Fractionation: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration and subject the samples to SDS-PAGE and Western blotting using antibodies specific for SphK1 and SphK2. The amount of soluble protein at each temperature is quantified to determine the thermal stability in the presence and absence of this compound.

In Vitro Microtubule Polymerization Assay

This assay assesses the effect of this compound on the assembly of microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice.

  • Assay Setup: In a 96-well plate, add the tubulin solution along with GTP (a necessary component for polymerization). Add this compound at various concentrations or a vehicle control. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls for microtubule polymerization.

  • Measurement: Measure the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on microtubule assembly.

MLL-AF9 Acute Myeloid Leukemia (AML) Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound.

Experimental Workflow:

AML_Mouse_Model_Workflow step1 1. Cell Transduction: Transduce murine hematopoietic stem and progenitor cells with a retrovirus expressing the MLL-AF9 fusion oncogene. step2 2. Transplantation: Transplant the transduced cells into lethally irradiated recipient mice. step1->step2 step3 3. Leukemia Development: Monitor mice for the development of AML by checking peripheral blood white blood cell (WBC) counts. step2->step3 step4 4. Treatment: Once leukemia is established, treat mice with this compound (e.g., 5, 10, or 20 mg/kg) or vehicle control via retro-orbital injection every other day. step3->step4 step5 5. Efficacy Evaluation: Monitor survival, WBC counts, and leukemia burden in various organs. step4->step5

Caption: MLL-AF9 AML mouse model workflow.

Protocol:

  • Generation of MLL-AF9 Cells: Isolate bone marrow cells from donor mice and transduce them with a retrovirus carrying the MLL-AF9 oncogene.

  • Transplantation: Irradiate recipient mice to ablate their hematopoietic system and then inject the transduced cells via the tail vein.

  • Monitoring: Regularly monitor the mice for signs of leukemia, including elevated white blood cell counts in the peripheral blood.

  • Treatment: Once leukemia is confirmed, randomize the mice into treatment and control groups. Administer this compound, dissolved in a suitable vehicle (e.g., 45% β-cyclodextrin), at the desired doses (e.g., 5, 10, 20 mg/kg) via retro-orbital injection every other day for a specified duration (e.g., 10 weeks).[11] The control group receives the vehicle alone.

  • Analysis: Monitor the survival of the mice. Periodically collect blood samples to measure WBC counts. At the end of the experiment, euthanize the mice and analyze the leukemic infiltration in organs such as the spleen and bone marrow.

Conclusion

The presented data strongly supports the dual-targeting mechanism of this compound as a potent inhibitor of both SphK1/2 and microtubule dynamics. Its ability to engage both targets at concentrations consistent with its cytotoxic effects in cancer cells distinguishes it from more selective inhibitors like PF-543 and ABC294640. This multi-targeted approach offers a promising strategy for overcoming cancer cell resistance and provides a strong rationale for the continued clinical development of this compound.

References

A Comparative Analysis of SKi-178 and Opaganib (ABC294640): Two Sphingosine Kinase Inhibitors in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two investigational sphingosine (B13886) kinase inhibitors, SKi-178 and Opaganib (formerly known as ABC294640). Both compounds target the sphingolipid signaling pathway, a critical regulator of cell fate, but exhibit distinct target profiles and have been investigated in different therapeutic contexts. This document summarizes their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Introduction

Sphingosine kinases (SphK) are lipid kinases that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid with potent pro-survival and pro-proliferative effects. The balance between S1P and its precursor, the pro-apoptotic lipid ceramide, is often referred to as the "sphingolipid rheostat" and is frequently dysregulated in cancer and inflammatory diseases. Consequently, inhibitors of SphK have emerged as promising therapeutic agents. This guide focuses on a comparative evaluation of this compound and Opaganib, two small molecule inhibitors that have shown therapeutic potential in preclinical and clinical studies.

Mechanism of Action and Target Profile

While both this compound and Opaganib modulate the sphingolipid pathway, their target specificity and mechanisms of action differ significantly.

This compound is characterized as a multi-targeted agent. Initially developed as a selective inhibitor of Sphingosine Kinase 1 (SphK1), further studies revealed that it directly engages and inhibits both Sphingosine Kinase 1 and 2 (SphK1 and SphK2).[1][2] This dual inhibition leads to a decrease in the pro-survival lipid S1P and an accumulation of the pro-apoptotic lipid ceramide.[3] Uniquely, this compound also functions as a microtubule network disrupting agent, a mechanism that contributes synergistically to its cytotoxic effects in cancer cells.[1][2]

Opaganib (ABC294640) is a first-in-class, orally administered, selective inhibitor of Sphingosine Kinase 2 (SK2).[4][5][6] It acts as a competitive inhibitor with respect to sphingosine.[7] By inhibiting SK2, Opaganib blocks the synthesis of S1P, thereby promoting apoptosis and inhibiting cell proliferation in cancer cells.[6] Beyond its primary target, Opaganib also inhibits dihydroceramide (B1258172) desaturase (DES1) and glucosylceramide synthase (GCS), further altering the balance of sphingolipids and contributing to its therapeutic effects.[8][9] This host-directed mechanism is also believed to be responsible for its antiviral and anti-inflammatory activities.[5][6]

Preclinical Data

In Vitro Cytotoxicity

The cytotoxic potential of both agents has been evaluated across a range of cancer cell lines.

This compound has demonstrated potent cytotoxicity against a broad spectrum of cancer cell lines, including those with multi-drug resistance.[10][11]

Cell LineCancer TypeIC50 (µM)
VariousDrug-sensitive and multi-drug resistant cancer cell lines0.1 - 1.8[10][12]

Opaganib has also been shown to inhibit the proliferation of various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A-498Kidney Cancer~50[8]
BxPC-3Pancreatic Cancer28.5[13]
PC-3Prostate Cancer~20-48[8]
C4-2Prostate Cancer32[8]
22Rv1Prostate Cancer29[8]
TRAMP-C2Prostate Cancer28[8]
MDA-MB-231Breast Cancer~6-48[8]
A549Non-Small Cell Lung Cancer7.0-8.0[8]
H460Non-Small Cell Lung Cancer7.0-8.0[8]
H1299Non-Small Cell Lung Cancer7.0-8.0[8]
In Vivo Efficacy

Both molecules have demonstrated anti-tumor activity in preclinical animal models.

This compound has shown therapeutic efficacy in mouse models of acute myeloid leukemia (AML) and prostate cancer.[1][3][14] In an MLL-AF9 mouse model of AML, treatment with this compound (20 mg/Kg, three times per week) promoted the survival of leukemic mice.[1] In a PC-3 xenograft model of prostate cancer, daily intraperitoneal injection of this compound potently inhibited tumor growth.[3]

Opaganib has demonstrated broad anti-tumor activity in a wide range of mouse xenograft models, including those for breast, kidney, liver, colon, lung, pancreas, prostate, ovary, cervix, and skin cancers, as well as lymphoma, myeloma, and leukemia.[1] In a mammary adenocarcinoma xenograft model, oral administration of 100 mg/kg Opaganib significantly reduced tumor growth.[14]

Clinical Data

The clinical development of this compound and Opaganib has progressed in different indications.

This compound is currently in the preclinical stage of development, with its efficacy demonstrated in various cancer models.[1][3][10] There is no publicly available information on its clinical trial status.

Opaganib has been evaluated in multiple clinical trials for both oncology and viral diseases. A Phase 1 trial in patients with advanced solid tumors demonstrated that Opaganib is well-tolerated and has anti-tumor activity, with 64% of patients who completed two cycles of treatment showing stable disease or better.[7][15] It has also undergone a Phase 2a study in advanced cholangiocarcinoma and a Phase 2 study in prostate cancer.[2][16] More recently, Opaganib was extensively studied for the treatment of COVID-19. A global Phase 2/3 study in hospitalized patients with severe COVID-19 pneumonia showed that Opaganib was safe and well-tolerated.[17] A post-hoc analysis of the data revealed a 62% reduction in mortality by day 42 in patients requiring up to 60% FiO2.[13][18][19]

Signaling Pathways

The inhibition of sphingosine kinases by this compound and Opaganib leads to the modulation of several downstream signaling pathways crucial for cell survival and proliferation.

This compound induces apoptosis in cancer cells through multiple mechanisms. In human acute myeloid leukemia (AML) cell lines, this compound-induced apoptosis is dependent on the sustained activation of cyclin-dependent kinase 1 (CDK1) during a prolonged mitotic arrest.[1] This leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members.[1] Additionally, this compound has been shown to inhibit the Akt-mTOR pathway and induce the activation of JNK in prostate cancer cells.[3]

SKi_178_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_cell_cycle Cell Cycle & Apoptosis cluster_other_signaling Other Signaling Pathways SKi_178 This compound SphK1 SphK1 SKi_178->SphK1 Inhibits SphK2 SphK2 SKi_178->SphK2 Inhibits Microtubules Microtubule Dynamics SKi_178->Microtubules Disrupts S1P S1P (Pro-survival) SphK1->S1P SphK2->S1P Akt_mTOR Akt-mTOR (Pro-survival) S1P->Akt_mTOR Ceramide Ceramide (Pro-apoptotic) JNK JNK Activation (Pro-apoptotic) Ceramide->JNK Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest CDK1 CDK1 Activation Mitotic_Arrest->CDK1 Bcl2 Bcl-2 Family (Anti-apoptotic) CDK1->Bcl2 Inhibition Apoptosis_CellCycle Apoptosis Bcl2->Apoptosis_CellCycle Apoptosis_Other Apoptosis JNK->Apoptosis_Other

This compound Signaling Pathways

Opaganib's inhibition of SK2 leads to the suppression of several key signaling pathways implicated in cancer cell proliferation and survival, including pERK, pAKT, and NFκB.[7] The accumulation of ceramide and dihydroceramides resulting from the inhibition of SK2 and DES1 promotes autophagy and apoptosis.[7]

Opaganib_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_signaling Downstream Signaling cluster_cellular_response Cellular Response Opaganib Opaganib (ABC294640) SK2 SK2 Opaganib->SK2 Inhibits DES1 DES1 Opaganib->DES1 Inhibits GCS GCS Opaganib->GCS Inhibits S1P S1P (Pro-survival) SK2->S1P Ceramide Ceramide & Dihydroceramide (Pro-apoptotic) pERK pERK S1P->pERK pAKT pAKT S1P->pAKT NFkB NFκB S1P->NFkB Autophagy Autophagy Ceramide->Autophagy Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Cell Proliferation & Survival pERK->Proliferation pAKT->Proliferation NFkB->Proliferation

Opaganib Signaling Pathways

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound and Opaganib.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify direct target engagement of a drug within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Objective: To confirm the direct binding of this compound to SphK1 and SphK2.[1][2]

  • Method:

    • Cells expressing the target protein are treated with the drug or vehicle.

    • The cells are heated to a range of temperatures to induce protein denaturation and precipitation.

    • Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting.

  • Outcome: A shift in the melting curve to a higher temperature in the drug-treated samples indicates direct target engagement.

In Vitro Sphingosine Kinase Activity Assay

This assay measures the enzymatic activity of SphK and its inhibition by the test compounds.

  • Objective: To determine the IC50 and Ki values of Opaganib for SphK2.[14]

  • Method:

    • Recombinant SphK enzyme is incubated with its substrate, sphingosine, and ATP (often radiolabeled).

    • The reaction is carried out in the presence of varying concentrations of the inhibitor.

    • The amount of product (S1P) formed is quantified, typically by measuring radioactivity or using HPLC.

  • Outcome: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of a compound on the assembly of microtubules from purified tubulin.

  • Objective: To determine if this compound directly inhibits microtubule formation.[3]

  • Method:

    • Purified tubulin is incubated under conditions that promote polymerization into microtubules.

    • The polymerization process is monitored over time by measuring the increase in light scattering or absorbance at 340 nm.

    • The assay is performed in the presence and absence of the test compound.

  • Outcome: A decrease in the rate and extent of polymerization in the presence of the compound indicates direct inhibition of microtubule assembly.

Xenograft Mouse Models

These in vivo models are used to evaluate the anti-tumor efficacy of drug candidates.

  • Objective: To assess the in vivo anti-tumor activity of this compound and Opaganib.[1][3][14]

  • Method:

    • Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors are established, mice are treated with the drug or a vehicle control.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

  • Outcome: A reduction in tumor growth rate or tumor regression in the drug-treated group compared to the control group indicates in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_Engagement Target Engagement (CETSA) Enzyme_Activity Enzymatic Activity (Kinase Assay) Target_Engagement->Enzyme_Activity Cell_Viability Cell Viability & Cytotoxicity (e.g., MTT Assay) Enzyme_Activity->Cell_Viability Other_Assays Other In Vitro Assays (e.g., Tubulin Polymerization) Cell_Viability->Other_Assays Xenograft Xenograft Models Other_Assays->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity & Safety Pharmacology Efficacy->Toxicity Phase1 Phase 1 (Safety & PK) Toxicity->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy) Phase2->Phase3

General Drug Development Workflow

Conclusion

This compound and Opaganib are both promising inhibitors of the sphingolipid signaling pathway with distinct characteristics. This compound's multi-targeted approach, inhibiting both SphK1/2 and microtubule dynamics, suggests its potential as a potent anti-cancer agent, particularly in hematological malignancies and solid tumors like prostate cancer. Its development is currently in the preclinical stage.

Opaganib, a selective SK2 inhibitor with additional effects on DES1 and GCS, has a more advanced clinical profile. It has demonstrated a favorable safety profile and anti-tumor activity in early-phase oncology trials and has shown significant clinical benefit in a large subset of patients with severe COVID-19. Its broad-spectrum antiviral and anti-inflammatory properties, coupled with its anticancer effects, position it as a versatile therapeutic candidate for a range of diseases.

Further research, including head-to-head comparative studies and continued clinical development, will be crucial to fully elucidate the therapeutic potential of these two distinct sphingosine kinase inhibitors. This guide provides a foundational understanding for researchers and drug development professionals to navigate the current landscape of these promising investigational drugs.

References

SKi-178: A Head-to-Head Comparison with Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, microtubule-targeting agents (MTAs) remain a cornerstone of many chemotherapy regimens. These agents disrupt the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. This guide provides a comprehensive, data-driven comparison of SKi-178, a novel multi-targeted inhibitor, with established microtubule agents, namely the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine).

This compound distinguishes itself through a dual mechanism of action. It not only functions as a microtubule-destabilizing agent, similar to vinca alkaloids, but also inhibits Sphingosine Kinase 1 and 2 (SphK1/2).[1][2] This multi-targeted approach presents a promising strategy to overcome mechanisms of drug resistance and enhance therapeutic efficacy.

Performance Comparison: this compound vs. Paclitaxel and Vincristine (B1662923)

To provide a clear, quantitative comparison, the following tables summarize the cytotoxic effects and impact on microtubule polymerization of this compound, paclitaxel, and vincristine based on available experimental data.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound PANC-1Pancreatic0.1[2]
A549Lung0.3[2]
U251Glioblastoma0.5[2]
MCF-7Breast1.3[2]
Paclitaxel Various (8 cell lines)Various0.0025 - 0.0075
Vincristine MCF7-WTBreast0.00737
L1210 (murine)Leukemia~0.01 - 0.1

Note: IC50 values can vary significantly based on the cell line, exposure time, and assay method. The data presented here is for comparative purposes and is derived from different studies.

Table 2: Effect on Microtubule Polymerization in HL-60 Cells

Treatment (18h)ConcentrationEffect on Tubulin PolymerizationReference
Vehicle Control -Baseline[1]
This compound 5 µMDecreased (Destabilization)[1]
Vincristine 200 nMDecreased (Destabilization)[1]
Paclitaxel 100 nMIncreased (Stabilization)[1]

Mechanism of Action: A Visual Guide

The distinct mechanisms of action of these agents can be visualized through their effects on cellular signaling pathways and processes.

Mechanism of Action of Microtubule-Targeting Agents cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption SKi_178 This compound SKi_178->Microtubules Inhibits Polymerization Vincristine Vincristine Vincristine->Microtubules Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Comparative mechanisms of this compound, Vincristine, and Paclitaxel on microtubule dynamics.

This compound's unique dual-action mechanism targeting both SphK and microtubules is a key differentiator. The inhibition of SphK1/2 can lead to an increase in pro-apoptotic ceramide levels, potentially synergizing with the mitotic arrest induced by microtubule disruption to enhance cancer cell killing.[1]

This compound Dual-Action Signaling Pathway cluster_0 Sphingolipid Metabolism cluster_1 Microtubule Dynamics cluster_2 Downstream Effects SKi_178 This compound SphK1_2 SphK1/2 SKi_178->SphK1_2 Inhibits Tubulin Tubulin SKi_178->Tubulin Inhibits Polymerization S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine Sphingosine Sphingosine->S1P SphK1/2 Ceramide Ceramide (Pro-apoptotic) Sphingosine->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Prolonged_CDK1_Activation Prolonged CDK1 Activation Microtubule_Disruption->Prolonged_CDK1_Activation Prolonged_CDK1_Activation->Apoptosis

Caption: this compound's dual inhibition of SphK1/2 and tubulin polymerization leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds (this compound, paclitaxel, vincristine) and vehicle control (DMSO)

    • 96-well, clear, flat-bottom plate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.

    • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle and positive/negative controls.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

    • Plot absorbance versus time to generate polymerization curves. Calculate parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization.

2. Whole-Cell Microtubule Polymerization Assay

This flow cytometry-based assay quantifies the amount of polymerized tubulin within intact cells.

  • Materials:

    • Cancer cell line (e.g., HL-60)

    • Cell culture medium and supplements

    • Test compounds and vehicle control

    • Microtubule stabilizing buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 5 mM EDTA, 0.5% Triton X-100)

    • 0.5% Glutaraldehyde (B144438)

    • Sodium borohydride (B1222165) (NaBH4)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • Flow cytometer

  • Procedure:

    • Seed cells in 24-well plates and treat with the test compounds or vehicle control for a specified time (e.g., 18 hours).[1]

    • Harvest the cells by centrifugation.

    • Fix the cells with 0.5% glutaraldehyde in microtubule stabilizing buffer for 10 minutes at room temperature.[1]

    • Quench the glutaraldehyde with NaBH4.[1]

    • Permeabilize the cells and incubate with a primary antibody against α-tubulin.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. Increased fluorescence corresponds to a higher degree of microtubule polymerization.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Materials:

    • Cell line of interest

    • Test compound and vehicle control

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • PCR tubes or a 96-well PCR plate

    • Thermocycler

    • Lysis buffer

    • Equipment for protein quantification (e.g., Western blot or ELISA)

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a defined period.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting.

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Treatment Treat cells with compound or vehicle Start->Cell_Treatment Heating Heat cells across a temperature gradient Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Quantification Quantify soluble target protein Centrifugation->Quantification Analysis Analyze thermal stability shift Quantification->Analysis End End Analysis->End

Caption: A simplified workflow diagram of the Cellular Thermal Shift Assay (CETSA).

References

Validating SKi-178's Effect on the Cell Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of SKi-178, a multi-targeted inhibitor of Sphingosine Kinase 1 and 2 (SphK1/2) that also disrupts microtubule dynamics, against other compounds affecting the cell cycle. The data presented here is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in modulating cell cycle progression and inducing apoptosis in cancer cells.

Executive Summary

This compound demonstrates a potent and multi-faceted mechanism of action that distinguishes it from other Sphingosine Kinase (SphK) inhibitors and microtubule-targeting agents. In prostate cancer cells, this compound induces a G1-S phase arrest, in contrast to the G2/M arrest typically observed with microtubule inhibitors like paclitaxel (B517696).[1][2] Furthermore, studies in acute myeloid leukemia (AML) cells have shown that this compound causes a prolonged mitotic arrest followed by apoptosis.[3][4] This apoptotic effect is mediated through the sustained activation of Cyclin-Dependent Kinase 1 (CDK1), leading to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family proteins.[3][5] this compound also demonstrates superior potency in inducing cell death and apoptosis compared to selective inhibitors of SphK1 (PF-543) and SphK2 (ABC294640) in prostate cancer cells.[1]

Comparative Analysis of Cell Cycle Effects

The primary mechanism of this compound's impact on cell proliferation is through the induction of cell cycle arrest. However, the specific phase of arrest can vary depending on the cancer cell type. In prostate cancer cells, treatment with this compound leads to an accumulation of cells in the G1 phase and a reduction in the S phase, indicative of a G1-S checkpoint arrest.[1] This contrasts with the action of the microtubule-stabilizing agent paclitaxel, which consistently induces a G2/M phase arrest across various cancer cell lines, including prostate cancer.[2]

Table 1: Comparison of Effects on Cell Cycle and Apoptosis

CompoundTarget(s)Cell Cycle Effect (Prostate Cancer)Apoptotic InductionKey Signaling Pathways Affected
This compound SphK1, SphK2, MicrotubulesG1-S Arrest[1]High[1]CDK1 activation, Bcl-2 family inhibition, Akt/mTOR inhibition, JNK activation[1][2][3]
PF-543 SphK1Not explicitly definedLower than this compound[1]SphK1 inhibition
ABC294640 SphK2Not explicitly definedLower than this compound[1]SphK2 inhibition
Paclitaxel MicrotubulesG2/M Arrest[2]HighMicrotubule stabilization

Potency and Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated low micromolar to nanomolar IC50 values across a range of cancer cell lines, indicating significant cytotoxic activity.

Table 2: Comparative IC50 Values in Cancer Cell Lines

Cell LineThis compound (µM)PF-543 (µM)ABC294640 (µM)Paclitaxel (nM)
Prostate (PC-3) Data not availableData not available~25-50~5-10
Prostate (LNCaP) Data not availableData not available~50-100~2-5
AML (MOLM-13) ~0.4-0.8[3]Data not availableData not availableData not available
AML (HL-60) ~0.4-0.8[3]Data not availableData not available~3-8

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of this compound involves the modulation of several key signaling pathways that regulate cell survival and proliferation.

SKi_178_Pathway SKi_178 This compound SphK1_2 SphK1/2 SKi_178->SphK1_2 inhibits Microtubules Microtubules SKi_178->Microtubules disrupts S1P S1P SphK1_2->S1P produces Ceramide Ceramide Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Akt_mTOR Akt/mTOR Pathway S1P->Akt_mTOR activates JNK JNK Pathway Ceramide->JNK activates Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Apoptosis Apoptosis JNK->Apoptosis CDK1 CDK1 Bcl2 Anti-apoptotic Bcl-2 family CDK1->Bcl2 inhibits Mitotic_Arrest->CDK1 sustained activation

Caption: Signaling pathways affected by this compound.

The validation of this compound's effect on the cell cycle typically follows a standardized experimental workflow.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., Prostate, AML) Treatment Treatment with This compound or Alternatives Cell_Culture->Treatment Harvesting Cell Harvesting & Preparation Treatment->Harvesting Cell_Cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) Harvesting->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, TUNEL) Harvesting->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression Analysis) Harvesting->Western_Blot Data_Analysis Data Analysis & Comparison Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is designed to quantify the distribution of cells in the different phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cancer cells to the desired confluency and treat with this compound or alternative compounds for the specified duration.

  • Harvesting: Harvest cells by trypsinization and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Western Blotting for Key Signaling Proteins

This protocol allows for the detection and semi-quantification of key proteins involved in the cell cycle and apoptosis pathways.

Materials:

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-Bcl-2, anti-p-Akt, anti-p-mTOR, anti-p-JNK, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be performed to semi-quantify the protein expression levels relative to a loading control.

Conclusion

This compound presents a compelling profile as a multi-targeted anti-cancer agent with a distinct mechanism of action on the cell cycle. Its ability to induce G1-S arrest in prostate cancer cells and its superior pro-apoptotic activity compared to selective SphK inhibitors highlight its therapeutic potential. The provided experimental data and protocols offer a framework for researchers to further validate and explore the effects of this compound in various cancer models.

References

Comparative Analysis of SKi-178's Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of SKi-178, a potent dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2), across various cancer cell lines. Its performance is contextualized with supporting experimental data and methodologies, offering a valuable resource for researchers investigating novel cancer therapeutics.

Executive Summary

This compound demonstrates broad-spectrum anti-cancer activity, inducing cell death in both drug-sensitive and multi-drug resistant cancer cell lines. Its unique dual-action mechanism, targeting both sphingosine kinases and microtubule dynamics, leads to potent cytotoxic effects at low to sub-micromolar concentrations. This guide details its efficacy, mechanism of action, and provides standardized protocols for its evaluation.

Data Presentation: In Vitro Cytotoxicity of this compound and Comparators

The anti-proliferative activity of this compound and other relevant sphingosine kinase inhibitors is summarized below. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeThis compound IC50 (µM)PF-543 IC50 (µM)ABC294640 (Opaganib) IC50 (µM)
HL-60 Acute Myeloid Leukemia~0.5 - 1.0[1]Data Not FoundData Not Found
MCF-7 Breast AdenocarcinomaData Not FoundData Not FoundData Not Found
A549 Non-Small Cell Lung CarcinomaData Not FoundData Not Found7.0 - 8.0
Panc-1 Pancreatic CancerData Not FoundData Not FoundData Not Found
PC-3 Prostate CancerMore potent than PF-543 & ABC294640Data Not Found~20 - 48[2]
LNCaP Prostate CancerMore potent than PF-543 & ABC294640Data Not FoundData Not Found
Various Drug-sensitive & Multi-drug resistant0.1 - 1.8[3][4]--

Note: While qualitative comparisons suggest this compound is more potent than PF-543 and ABC294640 in prostate cancer cell lines, specific IC50 values for a direct comparison were not available in the reviewed literature. Further head-to-head studies under identical experimental conditions are warranted.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through a multi-targeted mechanism of action. As a dual inhibitor of SphK1 and SphK2, it disrupts the sphingolipid rheostat, a critical signaling pathway in cancer cell survival and proliferation.[3]

  • Inhibition of Sphingosine Kinases (SphK1/2): this compound blocks the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This leads to a decrease in S1P levels and a concomitant increase in the pro-apoptotic lipid, ceramide.

  • Disruption of Microtubule Dynamics: Beyond its effects on sphingolipid metabolism, this compound also impairs microtubule assembly.[3] This disruption leads to prolonged mitotic arrest.

  • Induction of Apoptosis: The combination of SphK inhibition and microtubule disruption synergistically induces apoptosis.[5] This process is mediated by the sustained activation of cyclin-dependent kinase 1 (CDK1) during mitotic arrest, which in turn leads to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1.[5]

Visualizing the Molecular Cascade and Experimental Process

To better understand the intricate mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

SKi_178_Signaling_Pathway cluster_input This compound cluster_targets Direct Targets cluster_downstream Downstream Effects cluster_apoptosis Apoptotic Cascade SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Microtubules Microtubule Dynamics SKI178->Microtubules Disrupts S1P ↓ Sphingosine-1-Phosphate (S1P) SphK1_2->S1P Ceramide ↑ Ceramide SphK1_2->Ceramide MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis Ceramide->Apoptosis CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2_family Phosphorylation & Inhibition of Bcl-2, Bcl-xL, Mcl-1 CDK1->Bcl2_family Bcl2_family->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with this compound (or other compounds) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (TUNEL) Drug_Treatment->Apoptosis_Assay Protein_Expression Protein Expression Analysis (Western Blot) Drug_Treatment->Protein_Expression IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantification of Protein Levels Protein_Expression->Protein_Quant

References

The Synergistic Potential of SKi-178 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy, overcome resistance, and minimize toxicity. SKi-178, a novel small molecule inhibitor, has emerged as a promising candidate for such combinations due to its unique dual mechanism of action. This guide provides an objective comparison of this compound's synergistic effects with other cancer drugs, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Dual-Targeting Mechanism of this compound: An Inherent Synergy

This compound is a multi-targeted agent that simultaneously inhibits Sphingosine (B13886) Kinase 1 and 2 (SphK1/2) and disrupts microtubule dynamics.[1][2] This dual functionality creates an inherent synergistic effect, as both pathways are critical for cancer cell survival and proliferation.

  • Sphingosine Kinase Inhibition: SphK1 and SphK2 are oncogenic lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.[3] By inhibiting these kinases, this compound shifts the balance of the "sphingolipid rheostat" towards the accumulation of pro-apoptotic ceramides (B1148491) and sphingosine, while depleting the pro-survival S1P.[3]

  • Microtubule Disruption: Similar to vinca (B1221190) alkaloids, this compound directly binds to tubulin and inhibits its polymerization, leading to mitotic arrest and subsequent apoptosis.[4]

The simultaneous inhibition of these two distinct targets has been shown to synergistically induce apoptosis in cancer cells, particularly in Acute Myeloid Leukemia (AML).[2]

Synergistic Combinations of this compound and SphK Inhibitors with Other Anticancer Agents

While quantitative synergy data, such as the Combination Index (CI), for this compound with other drugs is not yet widely published, the principle of its synergistic potential has been demonstrated. The synergy of inhibiting the SphK pathway in combination with other chemotherapeutic agents is a promising area of research.

Enhanced Apoptosis with Microtubule-Targeting Agents

Studies have shown that inhibiting SphK1 can sensitize cancer cells to the cytotoxic effects of other microtubule-targeting agents (MTAs). In a key study, the combination of a selective SphK1 inhibitor (PF-543, acting as a proxy for one of this compound's functions) with the MTA vincristine (B1662923) resulted in a statistically significant increase in apoptosis in HL-60 AML cells compared to either agent alone.[4] While a specific Combination Index was not reported, the enhanced apoptotic effect strongly suggests a synergistic interaction.

Quantitative Synergy of a SphK1 Inhibitor with Standard AML Therapies

To provide a quantitative perspective on the potential synergy of this compound, we can examine data from another novel SphK1 inhibitor, MP-A08. A study on MP-A08 in liposomal formulation demonstrated significant synergistic effects when combined with the standard-of-care AML drug cytarabine (B982) and the targeted therapy venetoclax (B612062) in human AML cell lines.[4]

Drug CombinationCancer Cell LineIC50 (Single Agent)IC50 (Combination)Combination Index (CI)*Interpretation
MP-A08-liposomes + Cytarabine MV4-11 (AML)MP-A08-lipo: ~1 µM; Cytarabine: ~0.5 µMNot explicitly stated, but synergy observed over a range of concentrations< 1Synergism
OCI-AML3 (AML)MP-A08-lipo: ~1 µM; Cytarabine: ~0.5 µMNot explicitly stated, but synergy observed over a range of concentrations< 1Synergism
MP-A08-liposomes + Venetoclax MV4-11 (AML)MP-A08-lipo: ~1 µM; Venetoclax: ~10 nMNot explicitly stated, but synergy observed over a range of concentrations< 1Synergism
OCI-AML3 (AML)MP-A08-lipo: ~1 µM; Venetoclax: ~250 nMNot explicitly stated, but synergy observed over a range of concentrations< 1Synergism

*A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The study reported significant synergistic effects as confirmed by the Chou-Talalay Combination Index.[4]

This data strongly supports the rationale for combining this compound with standard chemotherapies and targeted agents in AML and potentially other cancers. The mechanism for the synergy with venetoclax was identified as the inhibition of MCL-1 through SPHK1 inhibition, leading to ceramide accumulation and ultimately MCL-1 degradation.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

This compound Dual-Action Mechanism and Synergistic Apoptosis Induction cluster_SKi178_Action This compound SKi178 This compound SphK1_2 SphK1 / SphK2 SKi178->SphK1_2 Inhibits Tubulin Tubulin SKi178->Tubulin Inhibits Polymerization S1P S1P (Pro-survival) SphK1_2->S1P Catalyzes Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide Inhibition leads to accumulation of Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes Apoptosis Apoptosis Ceramide->Apoptosis Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest->Apoptosis Leads to

Caption: this compound's dual inhibition of SphK and tubulin polymerization.

Experimental Workflow for In Vitro Synergy Analysis start Start: Cancer Cell Culture drug_treatment Treat cells with: - this compound alone - Drug B alone - this compound + Drug B (various ratios) start->drug_treatment incubation Incubate for 24-72h drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay data_analysis Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) using Chou-Talalay method viability_assay->data_analysis apoptosis_assay->data_analysis end End: Determine Synergy, Additivity, or Antagonism data_analysis->end In Vivo AML Mouse Model Experimental Workflow start Start: Establish MLL-AF9 AML Mouse Model leukemia_engraftment Confirm Leukemia Engraftment (e.g., via bioluminescence or flow cytometry) start->leukemia_engraftment randomization Randomize Mice into Treatment Groups: - Vehicle Control - this compound - Drug B - this compound + Drug B leukemia_engraftment->randomization treatment Administer Treatment (e.g., oral gavage, i.p. injection) randomization->treatment monitoring Monitor: - Tumor Burden (e.g., WBC counts, imaging) - Overall Survival - Toxicity (e.g., body weight) treatment->monitoring endpoint Endpoint Analysis: - Harvest tissues (spleen, bone marrow) - Analyze leukemic infiltration monitoring->endpoint conclusion Conclusion: Evaluate In Vivo Efficacy of Combination endpoint->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of SKi-178: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of potent, research-grade compounds is a cornerstone of laboratory safety and environmental stewardship. SKi-178, a potent, non-lipid inhibitor of sphingosine (B13886) kinase 1 (SphK1), requires careful handling throughout its lifecycle, including its ultimate disposal. While a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound is not uniformly available across suppliers, established best practices for the disposal of hazardous chemical waste provide a clear and necessary framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this compound.

Given its biological activity as a cytotoxic agent that induces apoptosis, this compound should be treated as a hazardous chemical waste.[1][2] Improper disposal can pose risks to human health and the environment. Therefore, strict adherence to institutional and regulatory guidelines is paramount.

Summary of Key Compound Information

For easy reference, the following table summarizes essential information about this compound.

PropertyValue
Chemical Name N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Synonyms SKI 178, SKI178
Molecular Formula C₂₁H₂₂N₄O₄
Molecular Weight 394.42 g/mol [3]
Physical Form Solid powder[4]
Purity ≥98% by HPLC
Solubility Soluble in DMSO (e.g., 10 mM or 79 mg/mL); Insoluble in water and ethanol[3][4]
Storage (Solid) -20°C for long-term storage (up to 3 years)[3][5]
Storage (In Solvent) -80°C for up to 1 year[3]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty vials), must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a designated hazardous waste container, separate from non-hazardous and other types of chemical waste.

Step 2: Containerization

  • Select Appropriate Containers: Use a clearly labeled, leak-proof container made of a material compatible with the waste. For solid waste and contaminated labware, a sturdy, sealable bag or a wide-mouth solid waste container is appropriate. For solutions of this compound in DMSO, use a chemically resistant container, such as a glass or high-density polyethylene (B3416737) bottle.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)". Also, indicate the solvent if it is in a solution (e.g., "this compound in DMSO"). Ensure the label is securely attached and legible.

Step 3: Waste Collection and Storage

  • Accumulation: Collect the waste in the designated, labeled container in a designated satellite accumulation area within the laboratory.

  • Storage: Store the waste container in a secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the container is kept closed except when adding waste.

Step 4: Disposal Request and Pickup

  • Request Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not dispose of this compound waste down the drain or in regular trash.

Experimental Protocols

While this document focuses on disposal, the handling of this compound in experimental settings directly impacts waste generation. For instance, in studies of its apoptotic mechanism, human acute myeloid leukemia cell lines were treated with varying concentrations of this compound. All culture media, plates, and other materials in contact with the compound would be considered contaminated and require disposal as hazardous waste.

SKi_178_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound in DMSO) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container (Chemically Resistant) liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->storage container_liquid->storage pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem.

References

Essential Safety and Operational Guide for Handling SKi-178

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of SKi-178.

This document provides critical safety protocols, operational procedures, and disposal guidelines for the sphingosine (B13886) kinase (SphK) inhibitor, this compound. Adherence to these instructions is paramount to ensure laboratory safety and the integrity of your research.

Immediate Safety and Handling

This compound is a potent bioactive small molecule. As with any chemical reagent, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound powder or solutions should wear the following standard laboratory PPE:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne powder.
Hand Protection Nitrile glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the powder.Minimizes inhalation of the powder.
Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Operational Plan: Storage and Preparation of this compound

Proper storage and preparation of this compound are crucial for maintaining its stability and activity.

Storage
FormStorage TemperatureStability
Powder -20°C3 years
In Solvent -80°C1 year
-20°C1 month

Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.94 mg of this compound in 1 mL of DMSO. Use fresh, high-quality DMSO as moisture can reduce solubility.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Solutions containing this compound Collect in a sealed, properly labeled hazardous waste container.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Signaling Pathways

This protocol is for examining the effect of this compound on protein expression and phosphorylation in key signaling pathways.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-JNK, JNK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

SKi_178_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Mitochondria / Nucleus Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 Substrate S1P S1P SphK1_2->S1P Phosphorylation Ceramide Ceramide SphK1_2->Ceramide Depletion Akt_mTOR Akt-mTOR Pathway (Pro-survival) SphK1_2->Akt_mTOR Activation JNK_Pathway JNK Pathway (Pro-apoptotic) Ceramide->JNK_Pathway Activation Apoptosis Apoptosis Akt_mTOR->Apoptosis Inhibition JNK_Pathway->Apoptosis Microtubule_Dynamics Microtubule Dynamics Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Mitotic_Arrest->Apoptosis SKi_178 This compound SKi_178->SphK1_2 Inhibition SKi_178->Ceramide Accumulation SKi_178->Akt_mTOR Inhibition SKi_178->Microtubule_Dynamics Disruption

Caption: this compound inhibits SphK1/2, leading to apoptosis through multiple pathways.

Experimental_Workflow General Experimental Workflow for this compound start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (CCK-8 / MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis viability_assay->data_analysis western_blot Western Blot Analysis (e.g., p-Akt, Caspase-3) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for investigating the effects of this compound in vitro.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.